Calcium 1-glycerophosphate
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
calcium;2,3-dihydroxypropyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.Ca/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIRHXNCFWGFJE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7CaO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57-03-4 (Parent) | |
| Record name | Calcium 1-glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40873179 | |
| Record name | Calcium 1-glycerophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-95-4, 1336-00-1, 28917-82-0, 27214-00-2 | |
| Record name | Calcium 1-glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycerol phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium 1-glycerophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium glycerophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), calcium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium glycerol phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium 2,3-hydroxypropyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM 1-GLYCEROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q014U50XQH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Calcium 1-Glycerophosphate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium 1-glycerophosphate, also known as calcium alpha-glycerophosphate, is the calcium salt of glycerophosphoric acid. It serves as a valuable source of both calcium and phosphorus, two minerals essential for numerous physiological processes, most notably bone mineralization.[1] Commercially, it is often available as a mixture of the alpha and beta isomers.[1][2][3] This compound is recognized as Generally Recognized as Safe (GRAS) by the FDA and is utilized as a nutrient supplement in foods like gelatins and puddings, as well as in oral hygiene products for its potential to prevent dental caries.[2][3] Its utility in pharmaceutical formulations stems from its favorable solubility compared to other calcium salts and its role in providing essential electrolytes.[1] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.
Chemical Structure
This compound is an organic calcium salt. The glycerophosphate anion can exist in two isomeric forms: the alpha (1-glycerophosphate) and beta (2-glycerophosphate) forms, which differ in the position of the phosphate group on the glycerol backbone.[1] The commercial product is typically a mixture of the calcium salt of (RS)-2,3-dihydroxypropyl phosphate (alpha-form) and calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate (beta-form), which may also be hydrated.[4][5]
Below is the 2D chemical structure of the alpha-isomer, this compound.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇CaO₆P | [2][6] |
| Molecular Weight | 210.14 g/mol | [2][6] |
| CAS Number | 126-95-4 (for 1-glycerophosphate) | [6] |
| 27214-00-2 (general, mixture of isomers) | [2][7] | |
| Appearance | White or almost white, fine, odorless, hygroscopic powder | [2][3] |
| Solubility | Sparingly soluble in water (approx. 1g in 50mL at 25°C). More soluble at lower temperatures. Practically insoluble in ethanol. Citric acid increases water solubility. | [4] |
| Melting Point | Decomposes at >170°C | [1][7] |
| IUPAC Name | calcium 2,3-dihydroxypropyl phosphate | [6] |
| Synonyms | Calcium alpha-glycerophosphate, Calcium glycerylphosphate | [6][7] |
| Calcium Content | 18.6% to 19.4% (calculated on the dried basis) | [4][5] |
| Stability | Stable under ordinary conditions of use and storage. | [4] |
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the esterification of glycerol with phosphoric acid, followed by neutralization with a calcium source. One documented method is outlined below.[8][9]
Methodology:
-
Esterification: Pharmaceutical-grade glycerol and food-grade phosphoric acid are reacted in a reactor. For instance, 141g of glycerol, 41g of calcium dihydrogen phosphate, 115.3g of phosphoric acid, and 5.6g of citric acid are mixed.[9][]
-
Heating and Vacuum: The mixture is stirred and heated to 80°C to dissolve all solids. A vacuum is then applied, and the temperature is gradually increased to 140°C under a vacuum of 0.08 MPa and held for approximately 7.5 hours.[]
-
Dilution and Neutralization: After cooling, the reaction mixture is diluted with deionized water. A calcium hydroxide suspension is then added to adjust the pH of the system to 8.0-9.0.[8][]
-
Purification: The solution may be decolorized with activated carbon. Carbon dioxide can be bubbled through the filtrate to precipitate excess calcium hydroxide, followed by another filtration.[8]
-
Precipitation and Drying: The product is precipitated by adding ethanol to the filtrate. The resulting white precipitate is then dried, often using a spray dryer, to yield the final this compound powder.[8][]
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Assay for Calcium Content
The calcium content is a critical quality attribute. A standard method for its determination is complexometric titration.[4]
Methodology:
-
Sample Preparation: Accurately weigh about 0.200 g of the substance and dissolve it in water.
-
Titration: Titrate the solution with a 0.1 M solution of sodium edetate (EDTA).
-
Endpoint Detection: The endpoint is determined using a suitable indicator, such as calconecarboxylic acid triturate.[11]
-
Calculation: The calcium content is calculated based on the volume of EDTA solution consumed, where 1 mL of 0.1 M sodium edetate is equivalent to 4.008 mg of Ca.[4]
Spectroscopic and Crystallographic Data
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra of this compound show characteristic vibrations. Notably, vibrations in the range of 730-770 cm⁻¹ can be related to the P-O bond in the phosphate group.[12] This technique is useful for identifying the functional groups present in the molecule and for quality control purposes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed analyses are not widely published in the primary search results, ¹H NMR and ¹³C NMR would be essential for confirming the structure and purity of the compound, distinguishing between the alpha and beta isomers.[13]
X-ray Crystallography
X-ray diffraction studies have been conducted to understand the crystal structure of glycerophosphates.[14][15]
-
Calcium dl-α-glycerophosphate can exist in three crystal forms: anhydrate, monohydrate, and dihydrate.[15]
-
Calcium β-glycerophosphate has been found in two forms: anhydrate and monohydrate.[15]
-
The crystal structure of beta-calcium glycerophosphate (β-CaG) has been determined to be orthorhombic with the space group Pna2(1).[14]
-
In the β-CaG crystal structure, the glycerophosphate molecules act as bidentate ligands, coordinating to the calcium ion through the glycerol O(1) and phosphate O(22) atoms, and also through the phosphate O(22) and O(23) atoms.[14]
-
These studies reveal elaborate networks of calcium coordinations and hydrogen bonds that stabilize the crystal structure, forming stacked bilayer units.[14]
Conclusion
This compound is a compound of significant interest in the pharmaceutical and nutritional sciences due to its role as a bioavailable source of calcium and phosphorus. Its chemical properties, including its unique solubility profile, make it a versatile ingredient. Understanding its structure, through spectroscopic and crystallographic methods, and the protocols for its synthesis and analysis are crucial for its application in research and product development. The information presented in this guide provides a foundational technical overview for professionals working with this important compound.
References
- 1. Calcium Glycerophosphate | C3H7CaO6P | CID 62820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globalcalcium.com [globalcalcium.com]
- 3. eCFR :: 21 CFR 184.1201 -- Calcium glycerophosphate. [ecfr.gov]
- 4. Calcium Glycerophosphate EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]
- 5. cimasci.com [cimasci.com]
- 6. This compound | C3H7CaO6P | CID 120096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CALCIUM GLYCEROPHOSPHATE | 27214-00-2 [chemicalbook.com]
- 8. Method for synthesizing calcium glycerinophosphate - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102127107B - Preparation method of calcium glycerophosphate with high calcium content - Google Patents [patents.google.com]
- 11. cimasci.com [cimasci.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Calcium binding to phospholipid: structural study of calcium glycerophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physicochemical Studies on Calcium Glycerophosphate. I. X-Ray Diffraction Study of Calcium Glycerophosphate Crystals and Their Water of Crystallization [jstage.jst.go.jp]
The Cornerstone of Calcification: A Technical Guide to Calcium 1-Glycerophosphate's Mechanism of Action in Bone Mineralization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bone mineralization is a complex, tightly regulated process fundamental to skeletal development and integrity. In vitro models of osteogenesis are critical for dissecting the molecular mechanisms governing this process and for the development of novel therapeutics for bone-related disorders. Calcium 1-glycerophosphate has emerged as a key reagent in these models, serving as a bioavailable source of both calcium and phosphate ions, the essential building blocks of hydroxyapatite. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in bone mineralization. It details its role in osteoblast differentiation, the enzymatic release of phosphate by alkaline phosphatase, and the subsequent signaling cascades, including the non-canonical Wnt pathway and the involvement of the calcium-sensing receptor. This document consolidates quantitative data from multiple studies into structured tables and provides detailed experimental protocols for key assays, alongside visualizations of cellular pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
Introduction: The Role of Calcium and Phosphate in Bone Formation
The formation of a mineralized extracellular matrix is the defining function of osteoblasts. This process, known as osteogenesis, involves the deposition of hydroxyapatite crystals [Ca10(PO4)6(OH)2] onto a collagenous scaffold. The availability of calcium (Ca2+) and inorganic phosphate (Pi) is a rate-limiting step in hydroxyapatite formation. In in vitro osteoblast cultures, supplementation of the culture medium with sources of these ions is essential to induce and study mineralization.
This compound (also known as calcium alpha-glycerophosphate) is an organic salt that provides both calcium and a phosphate precursor in a single molecule. While the vast majority of in vitro studies on bone mineralization utilize the stereoisomer beta-glycerophosphate (β-GP), the fundamental mechanism of action for both alpha- and beta-isomers is predicated on the enzymatic release of inorganic phosphate by osteoblasts. This guide will primarily refer to the data generated using glycerophosphates in general, with the assumption that the core mechanism as a phosphate donor is conserved.
Core Mechanism of Action
The primary mechanism of action of this compound in bone mineralization is to serve as a substrate for the enzyme alkaline phosphatase (ALP), which is highly expressed on the surface of mature osteoblasts.
-
Uptake and Dissociation: this compound in the culture medium dissociates, providing a source of extracellular calcium ions (Ca2+).
-
Enzymatic Hydrolysis: The glycerophosphate moiety is hydrolyzed by tissue-nonspecific alkaline phosphatase (TNAP), an enzyme tethered to the outer leaflet of the osteoblast plasma membrane. This enzymatic reaction cleaves the ester bond, releasing inorganic phosphate (Pi) locally at the cell surface.
-
Supersaturation and Nucleation: The localized increase in Pi concentration, coupled with the available Ca2+, creates a state of supersaturation in the microenvironment of the osteoblasts. This thermodynamic driving force leads to the nucleation and growth of hydroxyapatite crystals.
-
Matrix Mineralization: These newly formed hydroxyapatite crystals are deposited within the extracellular matrix, primarily on collagen fibrils, leading to the formation of a rigid, mineralized bone-like tissue.
Signaling Pathways Modulated by Calcium and Phosphate
Beyond providing the raw materials for mineralization, the constituent ions of this compound, Ca2+ and Pi, are also signaling molecules that influence osteoblast differentiation and function.
Phosphate-Induced Signaling: The Non-Canonical Wnt Pathway
Inorganic phosphate has been shown to promote osteogenic differentiation through the activation of the non-canonical Wnt signaling pathway.[1] Studies have demonstrated that increased extracellular phosphate levels can upregulate the expression of Wnt5b.[1] This leads to the activation of downstream components of the non-canonical pathway, including an increase in the phosphorylation of c-Jun N-terminal kinase (JNK) and its substrate c-Jun.[1] The activation of this pathway contributes to the expression of osteogenic genes and subsequent mineralization.
Calcium-Induced Signaling: The Calcium-Sensing Receptor (CaSR)
Osteoblasts express the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that detects changes in extracellular Ca2+ concentration.[2][3] Activation of the CaSR by elevated Ca2+ levels, such as those provided by this compound, can stimulate osteoblast proliferation and differentiation.[2] The signaling cascade initiated by CaSR activation can involve various intracellular pathways, including the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activity, ultimately influencing gene expression related to osteogenesis.
Quantitative Data on the Effects of Glycerophosphate and Calcium
The concentration of glycerophosphate and calcium in the culture medium significantly impacts osteoblast differentiation and mineralization. The following tables summarize quantitative data from various studies. It is important to note that experimental conditions such as cell type, specific isomer of glycerophosphate, and culture duration vary between studies.
Table 1: Dose-Dependent Effects of β-Glycerophosphate on Osteoblast Mineralization and Viability
| β-Glycerophosphate Concentration | Mineralization (Alizarin Red Staining) | Osteoblast Viability (LDH Release) | Reference(s) |
| 0 mM | No mineralization, unmineralized collagenous matrix | Baseline | [4] |
| 2 mM | Reproducible formation of mineralized "trabecular" structures | No significant change from control | [4] |
| 5-10 mM | Widespread, non-specific (dystrophic) mineral deposition | Significantly decreased (increased LDH release) | [4] |
Table 2: Effect of Phosphate and Calcium on Osteogenic Markers
| Condition | Marker | Fold Change/Effect | Cell Type | Reference(s) |
| High Phosphate (from β-GP) | Runx2 mRNA | Increased by 56.9% at day 7, 81.48% at day 14 | Vascular Smooth Muscle Cells | [5] |
| High Phosphate (from β-GP) | ALP Activity | Significantly upregulated in a time-dependent manner | Vascular Smooth Muscle Cells | [5] |
| 0.25-2 mM Inorganic Phosphate | ALP Specific Activity | Proportional increase (r = 0.99) | SaOS-2 cells | [6] |
| 1, 2.5, 5, 10 mM CaCl₂ | Mineralization (Alizarin Red S) | Dose-dependent increase | SaOs-2 and MC3T3-E1 cells | [7][8] |
| 0.25-2.0 mM Calcium | ALP Release | Inversely proportional (r = -0.85) | SaOS-2 cells | [6] |
Detailed Experimental Protocols
Reproducibility in bone mineralization studies is highly dependent on standardized protocols. The following sections provide detailed methodologies for key experiments.
Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol describes the standard method for inducing osteogenic differentiation in MSCs using a medium supplemented with a glycerophosphate.
-
Cell Seeding: Plate human bone marrow-derived MSCs in a 6-well plate at a density of 2 x 10⁴ cells/cm² in standard growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
Induction of Differentiation: Once the cells reach 70-80% confluency, replace the growth medium with osteogenic induction medium.
-
Osteogenic Induction Medium: Standard growth medium supplemented with:
-
10 mM β-glycerophosphate
-
50 µg/mL Ascorbic acid
-
100 nM Dexamethasone
-
-
-
Medium Change: Replace the osteogenic induction medium every 2-3 days.
-
Duration: Culture the cells for 14-21 days to allow for matrix deposition and mineralization.
-
Analysis: After the culture period, the cells can be fixed and analyzed for markers of osteogenic differentiation, such as ALP activity and mineralization.
Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay quantifies the enzymatic activity of ALP, an early marker of osteoblast differentiation.
-
Reagents:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Alkaline phosphatase buffer (e.g., Tris-HCl, pH 9.5, with MgCl₂)
-
Stop solution (e.g., 0.1 M NaOH)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
-
Procedure:
-
Culture cells under desired conditions in a multi-well plate.
-
Wash the cell monolayer twice with PBS.
-
Add cell lysis buffer to each well and incubate for 10 minutes at 4°C to lyse the cells.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet cell debris.
-
In a new 96-well plate, add a known volume of the supernatant (cell lysate) to each well.
-
Add the pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes. The ALP in the lysate will convert the colorless pNPP to the yellow p-nitrophenol.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Quantify the ALP activity by comparing the absorbance to a standard curve generated with known concentrations of p-nitrophenol.
-
Normalize the ALP activity to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
-
Alizarin Red S Staining for Mineralization
This staining method is used to visualize and quantify calcium deposits in the extracellular matrix, a hallmark of late-stage osteoblast differentiation.
-
Reagents:
-
Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH adjusted to 4.1-4.3 with ammonium hydroxide)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or 10% neutral buffered formalin)
-
For quantification: 10% acetic acid or 10% cetylpyridinium chloride
-
-
Staining Procedure:
-
Aspirate the culture medium from the wells.
-
Gently wash the cells twice with PBS.
-
Fix the cells with the fixative for 15-30 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Add the ARS staining solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate for 20-45 minutes at room temperature.
-
Aspirate the ARS solution and wash the wells four to five times with deionized water to remove excess stain.
-
Visualize the red-orange mineralized nodules under a microscope.
-
-
Quantification:
-
After staining and washing, add 10% acetic acid or 10% cetylpyridinium chloride to each well to destain.
-
Incubate for 15-30 minutes with gentle shaking to dissolve the stain.
-
Transfer the solution to a 96-well plate.
-
Read the absorbance at a wavelength of 405-570 nm (depending on the destaining solution and plate reader).
-
The absorbance is proportional to the amount of bound Alizarin Red S, and thus to the amount of calcium in the extracellular matrix.
-
Conclusion
This compound is a cornerstone reagent for in vitro studies of bone mineralization. Its mechanism of action is centered on providing a controlled, localized source of calcium and inorganic phosphate, the latter being released through the enzymatic activity of alkaline phosphatase expressed by osteoblasts. The resulting increase in local ion concentration drives the formation of hydroxyapatite and the mineralization of the extracellular matrix. Furthermore, the calcium and phosphate ions themselves act as signaling molecules, influencing osteoblast differentiation through pathways such as the non-canonical Wnt and Calcium-Sensing Receptor signaling cascades. A thorough understanding of its mechanism, coupled with standardized experimental protocols, is essential for researchers and drug development professionals aiming to unravel the complexities of bone formation and develop novel therapies for skeletal diseases.
References
- 1. Concise Review: In Vitro Formation of Bone-Like Nodules Sheds Light on the Application of Stem Cells for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The calcium-sensing receptor in bone metabolism: from bench to bedside and back - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Specific activity of skeletal alkaline phosphatase in human osteoblast-line cells regulated by phosphate, phosphate esters, and phosphate analogs and release of alkaline phosphatase activity inversely regulated by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Calcium Glycerophosphate in Cell Signaling: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium glycerophosphate is a compound of significant interest in various biological and pharmaceutical applications. While its roles in providing essential minerals for bone and dental health are well-documented, its function as a modulator of intracellular signaling pathways is a subject of ongoing research with profound implications. This technical guide provides a comprehensive overview of the mechanisms by which calcium glycerophosphate, primarily through its glycerophosphate moiety, influences key cell signaling cascades. We will delve into its role in activating pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, its impact on pivotal transcription factors like Runx2, and its interplay with other signaling networks including Wnt and Protein Kinase C (PKC). This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to facilitate a deeper understanding for researchers and professionals in the field.
Introduction: Beyond a Mineral Source
Calcium glycerophosphate is an organic calcium salt that readily dissociates into calcium ions (Ca²⁺) and glycerophosphate ions. In many in vitro applications, particularly in the context of osteogenic differentiation, the commercially available product is a mix of calcium beta-, D-, and L-alpha-glycerophosphate. The beta-isomer, β-glycerophosphate (β-GP), is the most commonly studied component for its effects on cell signaling.
While the calcium ions contribute to the mineral content of the extracellular matrix, it is the glycerophosphate that acts as a primary signaling initiator. It serves as a substrate for ectoenzymes, leading to a localized increase in inorganic phosphate (Pi), a critical signaling molecule in its own right. This guide will focus on the signaling events triggered by the glycerophosphate component.
Core Mechanism: The Gateway to Intracellular Signaling
The principal mechanism by which β-glycerophosphate initiates cell signaling is through its enzymatic hydrolysis by tissue-nonspecific alkaline phosphatase (TNAP), an enzyme highly expressed on the surface of cells like osteoblasts. This reaction releases inorganic phosphate (Pi) into the extracellular microenvironment.
This localized increase in Pi concentration serves two main purposes: it provides the necessary phosphate for the formation of hydroxyapatite crystals during extracellular matrix mineralization, and it acts as a signaling molecule that can be transported into the cell to modulate gene expression and protein activity.
Key Signaling Pathways Modulated by β-Glycerophosphate
The intracellular increase in inorganic phosphate triggers a cascade of signaling events that are crucial for processes like osteogenic differentiation.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. β-glycerophosphate has been shown to activate the Extracellular signal-Regulated Kinase (ERK) branch of the MAPK pathway.
The released inorganic phosphate is transported into the cell, leading to the activation of the Raf-MEK-ERK signaling module. This results in the phosphorylation of ERK1/2. Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus where it phosphorylates and activates key transcription factors, most notably Runx2.[1]
Runx2 Signaling Axis
Runt-related transcription factor 2 (Runx2) is a master regulator of osteoblast differentiation. The signaling pathways initiated by β-glycerophosphate converge on Runx2 to control the expression of key osteogenic marker genes.
As depicted in Figure 2, the phosphorylation of Runx2 by p-ERK enhances its transcriptional activity. This leads to the upregulation of genes encoding for proteins essential for bone formation, such as alkaline phosphatase (ALP), osteocalcin (OCN), and bone sialoprotein (BSP).[2][3][4]
Wnt Signaling Pathway
The Wnt signaling pathway plays a crucial role in bone development and homeostasis. Recent evidence suggests that inorganic phosphate can promote osteogenic differentiation through the non-canonical Wnt signaling pathway. Specifically, high phosphate concentrations have been shown to upregulate WNT5b, which can activate downstream signaling cascades leading to the phosphorylation of c-Jun N-terminal kinase (JNK) and the activation of osteogenic gene expression.[5]
Protein Kinase C (PKC) Pathway
Protein Kinase C (PKC) comprises a family of serine/threonine kinases involved in a multitude of signaling pathways. Studies have indicated that the expression and phosphorylation of PKCδ increase during osteogenic differentiation. Pharmacological or genetic inhibition of PKCδ has been shown to impair this process, suggesting its importance.[6] While the direct link between β-glycerophosphate and PKCδ activation requires further elucidation, it is plausible that PKC signaling acts in concert with or parallel to the MAPK pathway to drive osteogenesis.
JAK/STAT Pathway
In the context of vascular smooth muscle cell (VSMC) calcification, a pathological process with similarities to bone formation, β-glycerophosphate has been shown to induce osteogenic differentiation. This process can be inhibited by adiponectin through the suppression of the JAK2/STAT3 signaling pathway. This suggests that in certain cell types, the JAK/STAT pathway is a key mediator of β-glycerophosphate-induced cellular changes.[7]
Quantitative Data Summary
The effects of β-glycerophosphate on various cellular and molecular parameters have been quantified in numerous studies. The following tables summarize some of these findings.
Table 1: Effect of β-Glycerophosphate on Osteogenic Gene Expression
| Gene | Cell Type | β-GP Concentration | Fold Change vs. Control | Reference |
| Runx2 | Vascular Smooth Muscle Cells | 10 mM | ~13.0-fold increase (mRNA) | [3] |
| Osteopontin (OSX) | Vascular Smooth Muscle Cells | 10 mM | ~36.8-fold increase (mRNA) | [3] |
| Osteocalcin (OCN) | Saos-2 cells | Not specified | Upregulated | [8] |
| PHEX | Saos-2 cells | Not specified | Upregulated | [8] |
| Dmp1 (GFP reporter) | IDG-SW3 cells | 10 mM vs 5 mM | ~50% increase in fluorescence | [9] |
Table 2: Effect of β-Glycerophosphate on Protein Expression and Activity
| Protein/Activity | Cell Type | β-GP Concentration | Observation | Reference |
| Alkaline Phosphatase (ALP) Activity | IDG-SW3 cells | 10 mM | Increased | [9] |
| Mineralized Matrix Formation | Vascular Smooth Muscle Cells | 10 µM | Significantly induced | [7] |
| Collagen Type I | Vascular Smooth Muscle Cells | 10 µM | Significantly increased | [7] |
| p-ERK1/2 | Osteoblasts | Not specified | Increased | [1] |
Experimental Protocols
Osteogenic Differentiation and Alizarin Red S Staining
This protocol is used to induce osteogenic differentiation in cell culture and to visualize the resulting mineralized matrix.
Methodology:
-
Cell Seeding: Plate cells (e.g., mesenchymal stem cells, pre-osteoblasts) in a suitable culture vessel and grow to confluence.
-
Induction of Differentiation: Replace the growth medium with an osteogenic induction medium. A typical formulation consists of basal medium supplemented with 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone.[10]
-
Culture: Culture the cells for 14-21 days, changing the osteogenic medium every 2-3 days.
-
Fixation: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20 minutes at room temperature.
-
Washing: Aspirate the staining solution and wash the cells several times with deionized water to remove excess stain.
-
Visualization: Visualize the red-stained calcium deposits using a light microscope. For quantification, the stain can be extracted with 10% cetylpyridinium chloride and the absorbance measured at 562 nm.
Western Blot Analysis of ERK Phosphorylation
This protocol is used to detect the phosphorylation status of ERK1/2 in response to β-glycerophosphate treatment.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation. Treat the cells with β-glycerophosphate-containing medium for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors (including a serine/threonine phosphatase inhibitor like β-glycerophosphate itself, often at a higher concentration).[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against total ERK1/2.[12][13][14]
Conclusion
Calcium glycerophosphate's role in cell signaling is more intricate than its function as a simple mineral donor. Through the enzymatic release of inorganic phosphate, it activates a sophisticated network of intracellular signaling pathways, including the MAPK/ERK, Wnt, and potentially PKC and JAK/STAT pathways. These cascades converge on key transcription factors like Runx2 to drive cellular differentiation programs, most notably osteogenesis. A thorough understanding of these mechanisms is paramount for its effective application in tissue engineering, regenerative medicine, and the development of novel therapeutics targeting bone and vascular disorders. This guide provides a foundational framework for researchers to explore and leverage the signaling properties of this multifaceted compound.
References
- 1. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical role of the extracellular signal–regulated kinase–MAPK pathway in osteoblast differentiation and skeletal development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LncRNA H19/Runx2 axis promotes VSMCs transition via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Synergistic Interactions Between the Runx2/Cbfa1 Transcription Factor and Bone Morphogenetic Protein-2 in Stimulating Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. The osteogenic or adipogenic lineage commitment of human mesenchymal stem cells is determined by protein kinase C delta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Differing responses of osteogenic cell lines to β-glycerophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-glycerophosphate, not low magnitude fluid shear stress, increases osteocytogenesis in the osteoblast-to-osteocyte cell line IDG-SW3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. bostonbioproducts.com [bostonbioproducts.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of Calcium Glycerophosphate
Introduction: Calcium glycerophosphate is a salt of glycerophosphoric acid widely utilized across the pharmaceutical, nutraceutical, and food industries. It serves as a highly bioavailable source of both calcium and phosphorus, essential minerals for numerous physiological processes, including bone mineralization and cellular metabolism.[1][2] Commercially available calcium glycerophosphate is typically a mixture of the calcium salts of alpha- (α) and beta- (β) glycerophosphoric acids, which may be hydrated.[3][4] This technical guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies, and mechanisms of action for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Calcium glycerophosphate is a fine, white or almost white crystalline powder.[5][6] It is odorless, nearly tasteless, and known to be slightly hygroscopic.[2][7]
Table 1: Chemical Identifiers for Calcium Glycerophosphate
| Property | Value | Reference(s) |
| Chemical Name | Calcium (RS)-2,3-dihydroxypropyl phosphate / Calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate | [4][8] |
| Common CAS No. | 27214-00-2 | [5] |
| Molecular Formula | C₃H₇CaO₆P | [5] |
| Molecular Weight | 210.14 g/mol | [3][5] |
Table 2: Physical Properties of Calcium Glycerophosphate
| Property | Value | Reference(s) |
| Appearance | White or almost white, fine powder | [5][6] |
| Hygroscopicity | Slightly hygroscopic | [3] |
| Decomposition Temp. | > 170 °C | [6][9] |
| Density | 1.82 - 1.855 g/cm³ (at 20 °C) | [6] |
Solubility and Stability
The solubility of calcium glycerophosphate is a critical parameter for its formulation and bioavailability. It is sparingly soluble in water, with one gram dissolving in approximately 50 mL of water at 25°C (approx. 20 g/L).[2][10] Notably, its solubility in water is higher at lower temperatures.[11] The addition of citric or lactic acid can significantly increase its aqueous solubility.[7] It is considered practically insoluble in ethanol.[6][12]
Table 3: Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water (at 25 °C) | ~20 g/L (Sparingly soluble) | [2][10] |
| Ethanol (96%) | Practically insoluble | [12] |
| Aqueous Solution | Alkaline | [7] |
In terms of stability, calcium glycerophosphate is stable under standard storage conditions in well-closed containers at controlled room temperature.[8] It is incompatible with strong oxidizing agents and should be protected from excessive heat. Upon thermal decomposition, it can release oxides of carbon, phosphorus, and calcium.
Pharmacopeial Specifications
Pharmacopeial monographs, such as those from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), define the quality standards for calcium glycerophosphate.
Table 4: Key Pharmacopeial Specifications
| Parameter | Specification | Reference(s) |
| Calcium (Ca) Content | 18.6% to 19.4% (calculated on the dried basis) | [4][8] |
| Loss on Drying | ≤ 12.0% (when dried at 150 °C for 4 hours) | [8][12] |
| Glycerol & Alcohol-Soluble Substances | ≤ 0.5% | [8][10] |
| Chlorides | ≤ 500 ppm | [10][12] |
| Phosphates | ≤ 400 ppm | [10][12] |
| Sulfates | ≤ 0.1% | [10][12] |
| Arsenic | ≤ 3 ppm | [12] |
| Iron | ≤ 50 ppm | [12] |
| Heavy Metals | ≤ 20 ppm | [8] |
| Lead | ≤ 4 ppm | [10] |
Experimental Protocols & Workflows
General Synthesis Workflow
The synthesis of calcium glycerophosphate can be achieved through several methods. A common approach involves the esterification of glycerol with a phosphorus-containing reagent, followed by neutralization and precipitation with a calcium salt.
Methodology Detail (Example): One patented method involves the reaction of glycerol, monocalcium phosphate, and phosphoric acid in a reactor, often with citric acid as a catalyst.[13] The mixture is heated (e.g., to 140°C) under vacuum to drive the esterification.[][15] The resulting product is then cooled, diluted, and neutralized with a calcium source like a calcium hydroxide suspension to a pH of 8.0-9.0, causing the precipitation of calcium glycerophosphate.[] The precipitate is filtered, washed to remove soluble salts, and dried.[][16]
Pharmacopeial Analysis Workflow
Quality control involves a series of tests to confirm identity, purity, and strength as specified in pharmacopeias.
Detailed Methodologies
-
Assay for Calcium Content (Complexometric Titration): This is the standard method for quantifying calcium content.[8]
-
Preparation: Accurately weigh and dissolve approximately 200 mg of Calcium Glycerophosphate in 300 mL of water.
-
Titration: Add 6 mL of 10 M sodium hydroxide and about 15 mg of a suitable indicator, such as calconcarboxylic acid triturate.
-
Endpoint: Titrate with a standardized 0.1 M edetate disodium (EDTA) solution until the solution color changes to a distinct blue.
-
Calculation: Each mL of 0.1 M edetate disodium is equivalent to 4.008 mg of calcium (Ca).[8]
-
-
Determination of Loss on Drying:
-
Qualitative Identification Test for Phosphate:
-
Qualitative Identification Test for Calcium:
Mechanisms of Action & Related Pathways
Role in Dental Remineralization
Calcium glycerophosphate is a common additive in oral care products due to its proven anti-caries effects.[3][17] Its mechanism is multifaceted, focusing on enhancing the natural defense and repair processes of tooth enamel.
The primary mechanisms include:
-
Plaque pH Buffering: The glycerophosphate component can act as a pH buffer in dental plaque, neutralizing acids produced by bacteria and reducing the driving force for enamel demineralization.[3][5]
-
Elevation of Plaque Ions: It increases the concentration of free calcium and phosphate ions within the plaque fluid.[17][18]
-
Enhanced Remineralization: By increasing the saturation of calcium and phosphate ions, it shifts the thermodynamic equilibrium, favoring the redeposition of these minerals back into the enamel structure (remineralization) and strengthening it against future acid attacks.[1][19] When used with fluoride, it can enhance fluoride uptake and further reduce the acid solubility of enamel.[3][5]
Potential Role in Gut Epithelial Integrity
Recent research suggests a novel role for calcium glycerophosphate in preserving the integrity of the gut's epithelial barrier, particularly under conditions of hypoxia or cytokine-induced stress.
The proposed mechanism involves the inhibition of intestinal alkaline phosphatase.[20] This enzyme is responsible for the dephosphorylation of sphingosine-1-phosphate (S1P), a signaling lipid crucial for maintaining the gut barrier. By inhibiting this enzyme, calcium glycerophosphate may lead to higher local concentrations of S1P, thereby helping to preserve the integrity of the epithelial junctions, as measured by transepithelial electrical resistance (TEER), even during ischemic or inflammatory stress.[20][21] Studies have shown this protective effect at concentrations as low as 1 μmol/L.[20]
References
- 1. What is the mechanism of Calcium Glycerophosphate? [synapse.patsnap.com]
- 2. cimasci.com [cimasci.com]
- 3. Calcium Glycerophosphate | C3H7CaO6P | CID 62820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Calcium Glycerophosphate [doi.usp.org]
- 5. globalcalcium.com [globalcalcium.com]
- 6. CALCIUM GLYCEROPHOSPHATE | 27214-00-2 [chemicalbook.com]
- 7. Calcium Glycerophosphate [drugfuture.com]
- 8. Calcium Glycerophosphate [drugfuture.com]
- 9. americanelements.com [americanelements.com]
- 10. Calcium Glycerophosphate EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]
- 11. Calcium Glycerophosphate USP BP Ph Eur FCC Food Grade Manufacturers [anmol.org]
- 12. cimasci.com [cimasci.com]
- 13. CN102127107B - Preparation method of calcium glycerophosphate with high calcium content - Google Patents [patents.google.com]
- 15. RU1667365C - Method of calcium glycerophosphate producing - Google Patents [patents.google.com]
- 16. Method for synthesizing calcium glycerinophosphate - Eureka | Patsnap [eureka.patsnap.com]
- 17. Calcium glycerophosphate and caries: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. Calcium glycerophosphate preserves transepithelial integrity in the Caco-2 model of intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wjgnet.com [wjgnet.com]
Calcium 1-glycerophosphate molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of the chemical properties of Calcium 1-Glycerophosphate, a compound of interest in various scientific and pharmaceutical applications.
Chemical Identity and Properties
This compound, also known as calcium 2,3-dihydroxypropyl phosphate, is a calcium salt of glycerophosphoric acid.[1][2][3] It is a fine, white, slightly hygroscopic powder.[3][4][5] The commercial product is often a mixture of the calcium beta-, D-, and L-alpha-glycerophosphates.[3][4][5]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C3H7CaO6P | [1][2][3][5][6] |
| Molecular Weight | 210.14 g/mol | [1][2][3][4][5][6] |
| IUPAC Name | calcium;2,3-dihydroxypropyl phosphate | [1][2] |
| CAS Number | 126-95-4 | [1][2] |
| Percent Composition | C 17.15%, H 3.36%, Ca 19.07%, O 45.68%, P 14.74% | [4] |
Experimental Considerations
Solubility:
A key consideration for experimental design is the solubility of this compound. It is soluble in approximately 50 parts of water and is nearly insoluble in alcohol and boiling water.[4] The aqueous solution is alkaline.[4] Notably, its solubility in water can be enhanced by the addition of citric or lactic acid.[4]
Molecular Structure and Composition
The molecular structure of this compound consists of a glycerophosphate anion and a calcium cation. The glycerophosphate component is derived from glycerol, a simple polyol, and phosphoric acid. The relationship between these components is illustrated in the diagram below.
Applications and Relevance in Research
Calcium glycerophosphate serves as a source of both calcium and phosphorus.[4][6] It is recognized as a safe food ingredient (GRAS) by the FDA for use as a nutrient supplement.[3][5] In the pharmaceutical and dental fields, it is utilized in oral hygiene products for its potential to prevent dental caries.[3][5][6] Research suggests it may enhance the remineralization of tooth enamel and act as a pH buffer in dental plaque.[3] Its application as a calcium and phosphate donor is also being investigated in the context of bone health.[6]
References
- 1. Calcium Glycerophosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C3H7CaO6P | CID 120096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcium Glycerophosphate | C3H7CaO6P | CID 62820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Calcium Glycerophosphate [drugfuture.com]
- 5. globalcalcium.com [globalcalcium.com]
- 6. CALCIUM GLYCEROPHOSPHATE | 1336-00-1 [chemicalbook.com]
Dissociation of Calcium Glycerophosphate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dissociation of calcium glycerophosphate in aqueous solutions. Calcium glycerophosphate is a vital compound in pharmaceutical formulations and nutritional supplements, primarily for its ability to deliver calcium and phosphate ions. Understanding its dissociation behavior is critical for optimizing bioavailability, ensuring formulation stability, and elucidating its mechanism of action. This document details the dissociation process, factors influencing it, and methodologies for its characterization. It includes a summary of available quantitative data on solubility, detailed experimental protocols for determining key dissociation parameters, and a visualization of the metabolic pathway of the glycerophosphate anion.
Introduction
Calcium glycerophosphate is a salt composed of a calcium cation and a glycerophosphate anion. In aqueous environments, it dissociates to release these ions, which are then available for physiological processes. The general dissociation reaction can be represented as:
Ca(C₃H₇O₆P) (s) ⇌ Ca²⁺ (aq) + C₃H₇O₆P²⁻ (aq)
The glycerophosphate anion is an organic phosphate source, and its dissociation is crucial for applications ranging from dental care, where it aids in enamel remineralization, to parenteral nutrition.[1] The extent of this dissociation is governed by its solubility product constant (Ksp), which, while not readily found in publicly available literature for calcium glycerophosphate specifically, can be experimentally determined. The solubility is known to be influenced by several factors, most notably pH and temperature.
Physicochemical Properties and Dissociation
Calcium glycerophosphate is typically a white, fine, slightly hygroscopic powder.[2] Its dissociation in water is a key characteristic for its use as a source of bioavailable calcium and phosphate.
Dissociation in Aqueous Solution
Upon dissolution in water, calcium glycerophosphate separates into calcium ions (Ca²⁺) and glycerophosphate ions (C₃H₇O₆P²⁻).[3] The glycerophosphate ion is the conjugate base of glycerophosphoric acid. The equilibrium of this dissociation is fundamental to its efficacy in various applications.
Factors Influencing Dissociation
The dissociation of calcium glycerophosphate is not static and is significantly influenced by the chemical environment.
-
pH: The solubility of calcium glycerophosphate, and thus its dissociation, is pH-dependent. As the pH of the solution decreases (becomes more acidic), the phosphate moiety of the glycerophosphate ion can become protonated. This reaction shifts the overall dissociation equilibrium towards the dissolved state, increasing the solubility of calcium glycerophosphate. Conversely, in more alkaline conditions, the solubility tends to decrease.[4]
-
Temperature: Calcium glycerophosphate exhibits retrograde solubility, meaning it is more soluble at lower temperatures.[5] This is an important consideration in the preparation and storage of solutions containing this salt, particularly in concentrated formulations where precipitation at higher temperatures could be a concern.
-
Presence of Other Ions: The presence of other ions in the solution can affect the solubility of calcium glycerophosphate through the common ion effect or by forming complexes with calcium or glycerophosphate ions. For instance, citric acid has been noted to increase its solubility in water.[5]
Quantitative Data
Table 1: Solubility of Calcium Glycerophosphate
| Parameter | Value | Conditions | Reference(s) |
| Solubility in Water | 1 g in approx. 50 mL | 25°C | [5] |
| 3.0 g in 100 g water | 20°C | [6] | |
| 3.1 g in 100 g water | 20°C | [6] | |
| 1.8 g in 100 g water | 100°C (in 10% HCl) | [6] | |
| pH-Dependent Solubility | Determined | pH 7.5, 6.0, 4.5, ≤ 3.0 | [4] |
Note: The specific solubility values from the study by Boivin and Packer were not available in the retrieved search results.
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the solubility and dissociation constant of calcium glycerophosphate.
Determination of Molar Solubility and Solubility Product Constant (Ksp)
This protocol is adapted from established methods for sparingly soluble calcium salts.
Objective: To determine the molar solubility and calculate the solubility product constant (Ksp) of calcium glycerophosphate in water at a given temperature.
Materials:
-
Calcium glycerophosphate powder
-
Deionized water
-
Standardized solution of ethylenediaminetetraacetic acid (EDTA) (e.g., 0.01 M)
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., vacuum filtration with Büchner funnel or syringe filter)
-
Constant temperature water bath
-
Burette
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of calcium glycerophosphate powder to a known volume of deionized water in a beaker.
-
Stir the solution vigorously using a magnetic stirrer for an extended period (e.g., 24 hours) in a constant temperature water bath to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
-
Filtration:
-
Carefully filter the supernatant of the saturated solution to remove all undissolved solid. It is crucial that the filtrate is clear and free of any particulate matter.
-
-
Titration:
-
Pipette a precise volume of the clear filtrate (e.g., 25.00 mL) into an Erlenmeyer flask.
-
Add a known volume of the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.
-
Add a few drops of the Eriochrome Black T indicator. The solution should turn wine-red.
-
Titrate the solution with the standardized EDTA solution until the color changes from wine-red to a distinct blue at the endpoint.
-
Record the volume of EDTA solution used.
-
Repeat the titration at least three times to ensure accuracy.
-
Calculations:
-
Calculate the moles of EDTA used in the titration:
-
Moles of EDTA = Molarity of EDTA × Volume of EDTA (L)
-
-
From the stoichiometry of the Ca²⁺-EDTA complexation reaction (1:1 ratio), the moles of Ca²⁺ in the aliquot of the filtrate are equal to the moles of EDTA used.
-
Moles of Ca²⁺ = Moles of EDTA
-
-
Calculate the molar concentration of Ca²⁺ in the saturated solution:
-
[Ca²⁺] = Moles of Ca²⁺ / Volume of filtrate aliquot (L)
-
-
Based on the dissociation equilibrium, the concentration of the glycerophosphate ion ([C₃H₇O₆P²⁻]) is equal to the concentration of the calcium ion ([Ca²⁺]).
-
[C₃H₇O₆P²⁻] = [Ca²⁺]
-
-
Calculate the solubility product constant (Ksp):
-
Ksp = [Ca²⁺] [C₃H₇O₆P²⁻] = [Ca²⁺]²
-
Analytical Determination of Glycerophosphate Ion Concentration
Ion chromatography is a precise method for the determination of the glycerophosphate anion.
Objective: To quantify the concentration of glycerophosphate ions in an aqueous solution.
Method: Ion Chromatography (IC) with Suppressed Conductivity Detection.[7][8]
Instrumentation:
-
Ion chromatograph equipped with a suppressor and a conductivity detector.
-
Anion-exchange column (e.g., IonPac AS18).[8]
-
Eluent generator for producing the mobile phase.
Reagents:
-
Potassium hydroxide (KOH) eluent.
-
Glycerophosphate standard solutions of known concentrations.
Procedure:
-
Instrument Setup:
-
Set up the ion chromatograph according to the manufacturer's instructions.
-
Equilibrate the anion-exchange column with the KOH eluent at a specific flow rate.
-
-
Calibration:
-
Prepare a series of glycerophosphate standard solutions of varying known concentrations.
-
Inject a fixed volume of each standard solution into the IC system.
-
Record the retention time and peak area for the glycerophosphate anion.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
-
Sample Analysis:
-
Inject the same fixed volume of the aqueous sample containing an unknown concentration of glycerophosphate into the IC system.
-
Record the peak area corresponding to the glycerophosphate anion.
-
Calculation:
-
Using the calibration curve, determine the concentration of the glycerophosphate ion in the sample based on its peak area.
Signaling Pathways and Biological Role
The glycerophosphate anion, once dissociated from calcium glycerophosphate, is metabolized in the body to glycerol-3-phosphate (G3P). G3P is a crucial intermediate in several metabolic pathways.[3]
Overview of Glycerol-3-Phosphate Metabolism
Glycerol-3-phosphate serves as a link between carbohydrate and lipid metabolism. It is a precursor for the synthesis of glycerolipids, including triglycerides and phospholipids, which are essential components of cell membranes and are involved in energy storage.[9][10]
Caption: Metabolic fate of glycerol-3-phosphate.
Experimental Workflow for Ksp Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility product constant of calcium glycerophosphate.
Caption: Workflow for Ksp determination.
Conclusion
References
- 1. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]
- 2. globalcalcium.com [globalcalcium.com]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro solubility of calcium glycerophosphate versus conventional mineral salts in pediatric parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. longdom.org [longdom.org]
- 7. Calcium Glycerophosphate [drugfuture.com]
- 8. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate channeling in the glycerol-3-phosphate pathway regulates the synthesis, storage and secretion of glycerolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Calcium Glycerophosphate: A Bioavailable Source of Calcium and Phosphate for Therapeutic and Nutraceutical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium glycerophosphate is a highly bioavailable organic salt that serves as an excellent source of both calcium and phosphate. Its unique chemical structure and solubility profile contribute to its enhanced absorption and utilization in the body. This technical guide provides a comprehensive overview of calcium glycerophosphate, focusing on its bioavailability, mechanisms of action, and applications in various fields, including bone health, oral care, and intestinal health. Detailed experimental protocols for evaluating its efficacy and visualizations of key signaling pathways are presented to support further research and development.
Introduction
Calcium and phosphate are essential minerals for numerous physiological processes, including bone mineralization, cellular signaling, and energy metabolism. While various calcium salts are available as dietary supplements and therapeutic agents, their bioavailability can be limited by factors such as solubility and interactions with other dietary components. Calcium glycerophosphate, a salt of glycerophosphoric acid, has emerged as a promising alternative due to its superior solubility and bioavailability.[1][2] This document serves as a technical resource for professionals in the research and development of pharmaceuticals and nutraceuticals, offering a detailed exploration of calcium glycerophosphate's properties and potential applications.
Chemical and Physical Properties
Calcium glycerophosphate is a white, fine, slightly hygroscopic powder.[3] It is a mixture of calcium beta-, D-, and L-alpha-glycerophosphate.[3] A key advantage of calcium glycerophosphate is its greater solubility compared to other calcium salts like calcium phosphate, which is particularly relevant for its absorption in the gastrointestinal tract.[3]
Bioavailability and Intestinal Absorption
The bioavailability of calcium from any source is a critical determinant of its physiological efficacy. Calcium glycerophosphate has demonstrated enhanced bioavailability compared to some other common calcium salts.[1]
Mechanism of Intestinal Absorption
Upon ingestion, calcium glycerophosphate dissociates in the gastrointestinal tract, releasing calcium and glycerophosphate ions.[2] The absorption of calcium in the small intestine occurs via two main pathways: a transcellular (active) pathway and a paracellular (passive) pathway.[4][5] The transcellular pathway is saturable and regulated by vitamin D, involving the entry of calcium through apical calcium channels (TRPV6), intracellular transport facilitated by calbindin-D9k, and extrusion across the basolateral membrane by the plasma membrane Ca2+-ATPase (PMCA1b).[6] The paracellular pathway involves the passive diffusion of calcium through the tight junctions between enterocytes.
Calcium glycerophosphate has been shown to preserve the integrity of intestinal epithelial tight junctions, which may contribute to its efficient absorption and beneficial effects on gut health.[7]
Diagram: Proposed Mechanism of Intestinal Calcium Absorption from Calcium Glycerophosphate
Caption: Intestinal absorption of calcium from calcium glycerophosphate.
Role in Bone Health
The primary application of calcium and phosphate supplementation is in the maintenance of bone health and the prevention of osteoporosis.[8]
Mechanism of Action in Bone Mineralization
Calcium and phosphate are the principal components of hydroxyapatite, the mineral matrix of bone.[2] Osteoblasts, the bone-forming cells, synthesize and secrete the organic matrix (osteoid) which subsequently becomes mineralized. β-glycerophosphate, a component of calcium glycerophosphate, serves as a phosphate source for osteoblasts and has been shown to induce osteogenic differentiation and mineralization in vitro.[9][10] The signaling pathways involved in this process include the Wnt signaling pathway, a critical regulator of bone formation.[11]
Diagram: Proposed Signaling Pathway of Calcium Glycerophosphate in Osteoblast Differentiation
Caption: Role of calcium glycerophosphate in osteoblast differentiation.
Application in Oral Care
Calcium glycerophosphate is utilized in oral care products for its ability to promote the remineralization of tooth enamel and prevent dental caries.[12]
Mechanism of Enamel Remineralization
Dental caries is a process of demineralization of the tooth enamel by acids produced by oral bacteria. Calcium and phosphate ions are lost from the enamel during this process. Calcium glycerophosphate provides a source of these ions, which can be deposited back into the enamel, a process known as remineralization.[2] It also helps to buffer the acidic pH in the oral cavity.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies evaluating the bioavailability and efficacy of calcium glycerophosphate.
Table 1: Comparative Bioavailability of Calcium Salts
| Calcium Salt | Relative Bioavailability (%) | Study Population | Reference |
| Calcium Glycerophosphate | Data not available in direct comparison studies | - | - |
| Calcium Citrate | 20-66% higher than Calcium Carbonate | Healthy subjects | [13] |
| Calcium Carbonate | Lower than Calcium Citrate | Healthy subjects | [13] |
| Calcium Lysinate | 223.15% (relative to Calcium Carbonate) | Osteopenia patients | [14] |
| Calcium Glucoheptonate | 89% (relative to Calcium Carbonate) | Healthy subjects | [15] |
Note: Direct comparative bioavailability data for calcium glycerophosphate against other salts in a single study is limited in the reviewed literature. The table provides context from studies on other calcium salts.
Table 2: In Vitro Enamel Remineralization
| Treatment Group | Surface Microhardness (VHN) - After Remineralization (Mean ± SD) | % Surface Microhardness Recovery | Reference |
| Sodium Monofluorophosphate + Calcium Glycerophosphate | 295.12 ± 20.45 | 85.3 | [16] |
| Sodium Fluoride | 288.56 ± 22.13 | 82.6 | [16] |
| Sodium Fluoride + Sodium Monofluorophosphate | 285.43 ± 25.78 | 81.5 | [16] |
| Artificial Saliva (Control) | 220.15 ± 18.97 | 60.2 | [16] |
Table 3: In Vitro Intestinal Permeability (Caco-2 Cells)
| Treatment | Transepithelial Electrical Resistance (TEER) (% of Baseline after 5h Hypoxia) | Mannitol Flux (dpm) (after 4h Hypoxia) | Reference |
| Control (Hypoxia) | ~40% | ~1200 | [7] |
| Calcium Glycerophosphate (100 µM) + Hypoxia | ~60% | ~800 | [7] |
| Calcium Glycerophosphate (1 mM) + Hypoxia | ~75% | ~600 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols for assessing the bioavailability and efficacy of calcium glycerophosphate.
In Vitro Dissolution Study
Diagram: Workflow for In Vitro Dissolution Testing
Caption: General workflow for in vitro dissolution testing of calcium salts.
Protocol:
-
Preparation of Dissolution Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Sample Preparation: Accurately weigh a specified amount of calcium glycerophosphate powder.
-
Dissolution: Add the sample to a known volume of pre-warmed (37°C) dissolution medium in a dissolution apparatus (e.g., USP Apparatus 2).
-
Incubation: Maintain the temperature at 37°C and stir at a constant speed (e.g., 50 rpm).
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 15, 30, 60, 120 minutes).
-
Sample Processing: Immediately filter the samples through a 0.45 µm filter.
-
Analysis: Determine the concentration of dissolved calcium and phosphate in the filtrate using appropriate analytical methods such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry for calcium, and a colorimetric method (e.g., molybdate blue) for phosphate.
Caco-2 Cell Permeability Assay
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed barrier.
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: Add a solution containing calcium glycerophosphate to the apical side of the Transwell® insert.
-
Basolateral to Apical (B-A) Transport: Add the test solution to the basolateral side.
-
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Sampling: Collect samples from the receiver compartment (basolateral for A-B, apical for B-A) at specified time points.
-
Analysis: Analyze the concentration of calcium and a marker for the glycerophosphate moiety in the collected samples.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of appearance of the substance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
In Vivo Animal Study for Bioavailability
Protocol:
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Acclimatization and Diet: Acclimatize the animals and feed them a standard diet for a specified period. For calcium bioavailability studies, a calcium-restricted diet may be implemented prior to the study.[17]
-
Dosing: Administer a single oral dose of calcium glycerophosphate or a control calcium salt (e.g., calcium carbonate) to the animals.
-
Sample Collection:
-
Bone Mineral Density (BMD): Measure BMD at the beginning and end of the study using dual-energy X-ray absorptiometry (DEXA).[19][20]
-
Analysis: Analyze serum, urine, and fecal samples for calcium and phosphate content.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC) for serum calcium concentrations.[17]
In Vitro Enamel Remineralization Study
Protocol:
-
Specimen Preparation: Prepare enamel blocks from extracted human or bovine teeth.
-
Baseline Microhardness: Measure the baseline surface microhardness (SMH) of the enamel blocks using a Vickers or Knoop microhardness tester.[8][21]
-
Demineralization: Create artificial carious lesions by immersing the enamel blocks in a demineralizing solution (e.g., acidic buffer) for a specific duration.
-
pH Cycling: Subject the demineralized enamel blocks to a pH cycling regimen that mimics the pH fluctuations in the oral cavity. This typically involves alternating immersion in a remineralizing solution (containing the test product, e.g., a mouth rinse with calcium glycerophosphate) and a demineralizing solution.[16]
-
Final Microhardness: After the pH cycling period, measure the final SMH of the enamel blocks.
-
Calculation of Remineralization: Calculate the percentage of surface microhardness recovery (%SMHR) to quantify the extent of remineralization.
Conclusion
Calcium glycerophosphate stands out as a valuable source of bioavailable calcium and phosphate. Its favorable chemical properties contribute to its enhanced absorption and efficacy in supporting bone health, promoting enamel remineralization, and maintaining intestinal integrity. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and the development of innovative products leveraging the benefits of calcium glycerophosphate for human health. While more direct comparative in vivo studies are needed to fully quantify its bioavailability against other calcium salts, the existing evidence strongly supports its potential as a superior source of these essential minerals.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Calcium Glycerophosphate? [synapse.patsnap.com]
- 3. Microhardness Evaluation of Human or Bovine Enamel or Dentine Supporting Oral Care Product Testing [intertek.com]
- 4. Intestinal absorption of calcium and phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intestinal Ca2+ absorption revisited: A molecular and clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minireview on regulation of intestinal calcium absorption. Emphasis on molecular mechanisms of transcellular pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium glycerophosphate preserves transepithelial integrity in the Caco-2 model of intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphate promotes osteogenic differentiation through non-canonical Wnt signaling pathway in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 24 hour urine calcium output measurement | Allina Health [account.allinahealth.org]
- 13. Calcium bioavailability from calcium carbonate and calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 18. uclahealth.org [uclahealth.org]
- 19. Dual-energy x-ray absorptiometry of the rat: accuracy, precision, and measurement of bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Surface roughness and microhardness of enamel white spot lesions treated with different treatment methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Osteogenic Differentiation using β-Glycerophosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osteogenic differentiation is the process by which stem cells or pre-osteoblast cells develop into mature, functional osteoblasts, the cells responsible for bone formation. A critical component of in vitro osteogenesis is the formation of a mineralized extracellular matrix, primarily composed of hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂). This process requires a sufficient supply of both calcium and phosphate ions.
This protocol details a standard and widely adopted method for inducing osteogenic differentiation using a chemically defined osteogenic induction medium (OIM). A key component of this medium is beta-glycerophosphate (β-GP), which serves as an organic phosphate source.[1][2] While the user query specified "calcium 1-glycerophosphate," the standard and extensively documented reagent is the sodium salt of beta-glycerophosphate. The calcium required for mineralization is typically present in the basal culture medium (e.g., DMEM). Osteoblasts and their precursors express alkaline phosphatase (ALP), an enzyme that hydrolyzes β-GP to release inorganic phosphate ions (Pi).[3][4] This localized increase in Pi concentration drives the deposition of calcium phosphate crystals, leading to matrix mineralization.[3][4]
The OIM also contains two other critical components:
-
Dexamethasone: A synthetic glucocorticoid that induces the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation.[1][5][6]
-
Ascorbic Acid: Essential as a cofactor for the enzymatic hydroxylation of proline and lysine residues in pro-collagen, which is necessary for the formation of a stable collagen type I matrix.[1][5] This matrix is the scaffold upon which mineralization occurs.
This document provides a detailed protocol for the osteogenic differentiation of mesenchymal stem cells (MSCs) or pre-osteoblast cell lines, methods for assessing differentiation, and a summary of expected quantitative outcomes.
Experimental Protocols
Preparation of Osteogenic Induction Medium (OIM)
The successful induction of osteogenesis relies on a consistently prepared induction medium. The following table outlines the components and their final concentrations. It is recommended to prepare the complete medium fresh or to prepare a concentrated stock of the supplements that can be diluted into the basal medium as needed.
| Component | Stock Concentration | Final Concentration | Volume for 500 mL Medium |
| Basal Medium (e.g., DMEM, high glucose) | - | - | ~445 mL |
| Fetal Bovine Serum (FBS) | - | 10% (v/v) | 50 mL |
| Penicillin-Streptomycin | 100x (10,000 U/mL; 10,000 µg/mL) | 1x (100 U/mL; 100 µg/mL) | 5 mL |
| Dexamethasone | 10 mM (in Ethanol) | 100 nM | 5 µL |
| Ascorbic Acid 2-Phosphate | 500 mM (in dH₂O) | 50 µM | 50 µL |
| β-Glycerophosphate (sodium salt) | 1 M (in dH₂O) | 10 mM | 5 mL |
Protocol:
-
Start with approximately 445 mL of basal medium in a sterile 500 mL bottle.
-
Add 50 mL of heat-inactivated FBS.
-
Add 5 mL of 100x Penicillin-Streptomycin solution.
-
Add the specified volumes of Dexamethasone, Ascorbic Acid 2-Phosphate, and β-Glycerophosphate from sterile-filtered stock solutions.
-
Mix the medium by gentle inversion.
-
The complete OIM can be stored at 4°C for up to 2-4 weeks.
Cell Seeding and Induction of Differentiation
This protocol is suitable for various cell types, including human or murine Mesenchymal Stem Cells (MSCs) and pre-osteoblast cell lines like MC3T3-E1.
Materials:
-
Cryopreserved MSCs or pre-osteoblasts
-
Complete growth medium (Basal medium + 10% FBS + 1% Penicillin-Streptomycin)
-
Osteogenic Induction Medium (OIM)
-
Tissue culture plates (e.g., 12-well or 24-well)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Culture and expand cells in complete growth medium until they reach 80-90% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete growth medium and perform a cell count.
-
Seed the cells into the desired plate format at a density that will ensure they reach 100% confluency within 24-48 hours (e.g., 2.5 x 10⁴ cells/cm²).
-
Allow the cells to adhere and grow to full confluency in complete growth medium for 24 hours. This is considered Day 0.
-
On Day 1, aspirate the growth medium and replace it with OIM to induce differentiation.
-
Culture the cells for 14-21 days, replacing the OIM every 2-3 days.
Assessment of Osteogenic Differentiation
Differentiation is typically assessed by measuring early (ALP activity) and late (matrix mineralization) markers of osteogenesis.
ALP is an early marker of osteoblast differentiation, with activity peaking around days 7-14.
Protocol:
-
Wash the cells in the culture plate twice with PBS.
-
Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS) and gentle scraping.
-
Transfer the lysate to a microcentrifuge tube and centrifuge to pellet cell debris.
-
Use a commercial p-nitrophenyl phosphate (pNPP) liquid substrate system. Add a portion of the cell lysate to the pNPP solution in a 96-well plate.
-
Incubate at room temperature or 37°C, protected from light.
-
Read the absorbance at 405 nm at several time points (kinetic assay) or after a fixed time.
-
Normalize the ALP activity to the total protein content of the lysate, determined by a BCA or Bradford assay.
Alizarin Red S (ARS) is a dye that stains calcium deposits in the mineralized matrix, a late marker of osteogenesis typically observed after 14-21 days.
Protocol:
-
Aspirate the OIM and gently wash the cell monolayer twice with PBS.
-
Fix the cells with 4% paraformaldehyde or 10% neutral buffered formalin for 15-30 minutes at room temperature.[7]
-
Wash the fixed cells twice with deionized water.
-
Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring the entire surface is covered.
-
Incubate for 20-30 minutes at room temperature with gentle shaking.[7]
-
Aspirate the ARS solution and wash the wells four to five times with deionized water to remove unbound dye.
-
Visualize the red-orange mineralized nodules under a microscope and capture images.
For Quantification:
-
After imaging, add a destaining solution (e.g., 10% acetic acid) to each well and incubate for 30 minutes with shaking to elute the bound stain.[8]
-
Transfer the eluted stain to a microcentrifuge tube, heat at 85°C for 10 minutes, and then centrifuge.
-
Neutralize the supernatant with 10% ammonium hydroxide.
-
Read the absorbance of the solution at 405 nm.
Data Presentation
The following tables summarize typical quantitative data expected from osteogenic differentiation experiments.
Table 1: Alkaline Phosphatase (ALP) Activity (Data represents a typical fold-change relative to a non-induced control group at Day 14)
| Cell Type | Treatment | Normalized ALP Activity (Fold Change vs. Control) |
| Human MSCs | Control (Growth Medium) | 1.0 |
| Human MSCs | OIM | 5.0 - 15.0 |
| MC3T3-E1 | Control (Growth Medium) | 1.0 |
| MC3T3-E1 | OIM | 8.0 - 20.0 |
Table 2: Alizarin Red S Quantification (Data represents a typical fold-change in absorbance at 405 nm relative to a non-induced control group at Day 21)
| Cell Type | Treatment | ARS Quantification (Fold Change vs. Control) |
| Human MSCs | Control (Growth Medium) | 1.0 |
| Human MSCs | OIM | 10.0 - 30.0 |
| MC3T3-E1 | Control (Growth Medium) | 1.0 |
| MC3T3-E1 | OIM | 15.0 - 40.0 |
Table 3: Osteogenic Gene Expression (RT-qPCR) (Data represents a typical fold-change in mRNA expression relative to a non-induced control group)
| Gene Marker | Peak Expression Time (Days) | Typical Fold Change in OIM vs. Control |
| RUNX2 (Runt-related transcription factor 2) | 5 - 10 | 3 - 8 |
| ALPL (Alkaline Phosphatase) | 7 - 14 | 10 - 50 |
| COL1A1 (Collagen Type I Alpha 1) | 10 - 18 | 5 - 15 |
| BGLAP (Osteocalcin) | 14 - 21 | 20 - 100+ |
Visualizations
Signaling Pathways in Osteogenic Differentiation
Caption: Key signaling pathways induced by components of the osteogenic medium.
Experimental Workflow
Caption: Workflow for in vitro osteogenic differentiation and analysis.
References
- 1. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of β-glycerophosphate on bone cell mineralization | CoLab [colab.ws]
- 5. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of Osteogenic Matrices from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
Application Notes and Protocols: Preparation of a Sterile Stock Solution of Calcium Glycerophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium glycerophosphate is an organic salt that serves as a bioavailable source of both calcium and phosphate.[1] In research and drug development, it is frequently utilized as a supplement in cell culture media, particularly for inducing osteogenic differentiation of stem cells, where it provides the necessary phosphate for matrix mineralization.[2][3] It is also used in dental research for its potential to enhance enamel remineralization and buffer oral pH.[4][5] The preparation of a sterile, stable stock solution is a critical first step for its use in these applications. Due to its limited and temperature-dependent solubility, as well as its potential for decomposition upon heating, specific procedures must be followed to ensure a reliable and effective solution.[6][7]
Physicochemical Properties and Solubility Data
A summary of the key quantitative data for calcium glycerophosphate is presented below. Understanding these properties is essential for its proper handling and preparation.
| Property | Value | Citations |
| Molecular Formula | C₃H₇CaO₆P | [1] |
| Molecular Weight | 210.14 g/mol | [6][8] |
| Appearance | Fine, white or almost white, crystalline powder; can be hygroscopic. | [1][6][9] |
| Solubility in Water | Sparingly soluble. Approximately 1 g in 50 mL (or 20 g/L) at 25°C. More soluble at lower temperatures. | [1][6][9] |
| Solubility in Ethanol | Practically insoluble. | [9][10] |
| Solubility Enhancement | Solubility in water is increased by the addition of citric acid or lactic acid. | [6][7][9] |
| Decomposition Temperature | Decomposes at 170°C or upon red heat.[6][11] Easily decomposed when heated in solution.[7] | [6][7][11] |
| Storage Conditions | Store in well-closed containers in a cool, dry, and well-ventilated area, protected from heat and sunlight. | [6][8][12] |
Experimental Protocols
Protocol 1: Preparation of a 200 mM Sterile Stock Solution
This protocol describes the preparation of a sterile stock solution of calcium glycerophosphate using filter sterilization. Heat sterilization (autoclaving) is not recommended as calcium glycerophosphate can decompose upon heating in solution.[7] The addition of a small amount of citric acid is included to aid dissolution, as documented in cell culture applications.[13]
Materials:
-
Calcium glycerophosphate powder (e.g., USP Grade)
-
Citric acid
-
Nuclease-free water (cell culture grade)
-
0.22 µm sterile syringe filters
-
Sterile syringes (appropriate volume)
-
Sterile conical tubes or bottles for storage
-
Analytical balance and weigh boats
-
Sterile magnetic stir bar and stir plate
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Prepare the Solvent: In a laminar flow hood, prepare a 0.1% (w/v) citric acid solution by dissolving 0.1 g of citric acid in 100 mL of nuclease-free water.
-
Weigh Compound: Using an analytical balance, weigh out 4.20 g of calcium glycerophosphate powder to prepare 100 mL of a 200 mM solution.
-
Dissolution:
-
Transfer the powder to a sterile beaker or bottle containing the 100 mL of 0.1% citric acid solution and a sterile magnetic stir bar.
-
Place the container on a stir plate at room temperature and stir until the powder is completely dissolved. Dissolution may be slow. Gentle warming to no more than 37°C can be attempted, but avoid boiling. As calcium glycerophosphate is more soluble at lower temperatures, dissolving in a cool room may be effective.[6][9]
-
-
Sterile Filtration:
-
Draw the calcium glycerophosphate solution into a sterile syringe of appropriate volume.
-
Attach a 0.22 µm sterile syringe filter to the tip of the syringe.
-
Carefully filter the solution into a sterile conical tube or storage bottle inside the laminar flow hood. Do not apply excessive pressure, as this can rupture the filter membrane.
-
-
Storage:
-
Label the sterile container with the compound name, concentration (200 mM), preparation date, and initials.
-
Store the stock solution at 2-8°C. For long-term storage, aliquoting the solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles and potential contamination.
-
Caption: Workflow for preparing a sterile calcium glycerophosphate stock solution.
Protocol 2: Application Example - Preparation of Osteogenic Differentiation Medium
This protocol provides an example of how to use the sterile calcium glycerophosphate stock solution to prepare a complete medium for the osteogenic differentiation of mesenchymal stem cells (MSCs).
Materials:
-
Basal medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile 200 mM Calcium Glycerophosphate stock solution (from Protocol 1)
-
Sterile Dexamethasone stock solution (e.g., 10 µM)
-
Sterile Ascorbic Acid (or Ascorbate-2-phosphate) stock solution (e.g., 50 mM)
-
Sterile conical tubes
Procedure:
-
Calculate Volumes: To prepare 50 mL of complete osteogenic medium with a final concentration of 10 mM calcium glycerophosphate, 100 nM dexamethasone, and 50 µg/mL ascorbic acid, calculate the required volume of each stock solution.
-
Calcium Glycerophosphate (10 mM): (10 mM / 200 mM) * 50 mL = 2.5 mL
-
Dexamethasone (100 nM): (100 nM / 10,000 nM) * 50 mL = 0.5 mL
-
Ascorbic Acid (50 µg/mL): Assuming a 50 mg/mL stock, (50 µg/mL / 50,000 µg/mL) * 50 mL = 0.05 mL or 50 µL.
-
-
Prepare Medium:
-
In a sterile 50 mL conical tube, add the appropriate volume of basal medium (50 mL - 2.5 mL - 0.5 mL - 0.05 mL = 46.95 mL).
-
Aseptically add the calculated volume of each sterile stock solution to the basal medium.
-
-
Mix and Use: Gently mix the complete medium by inverting the tube. The medium is now ready to be used for cell culture. The induction medium is typically changed every three days.[3]
Caption: Components for preparing a complete osteogenic differentiation medium.
References
- 1. cimasci.com [cimasci.com]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Calcium Glycerophosphate | C3H7CaO6P | CID 62820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Calcium Glycerophosphate? [synapse.patsnap.com]
- 6. Calcium Glycerophosphate EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]
- 7. CN112521417A - Preparation method and application of calcium glycerophosphate - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Calcium Glycerophosphate n Hydrated Sodium Glycerophosphate Suppliers [teappcm.com]
- 10. CALCIUM GLYCEROPHOSPHATE | 27214-00-2 [chemicalbook.com]
- 11. americanelements.com [americanelements.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. Calcium glycerophosphate preserves transepithelial integrity in the Caco-2 model of intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Glycerophosphate in Mesenchymal Stem Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, and adipocytes. This ability to differentiate into bone-forming osteoblasts makes them a crucial tool in bone tissue engineering and regenerative medicine. The directed differentiation of MSCs into the osteogenic lineage in vitro is a fundamental process for both basic research and the development of novel therapeutic strategies. A standard and widely accepted method to induce osteogenesis is the supplementation of the culture medium with a cocktail of osteogenic inducers. Calcium glycerophosphate, also known as β-glycerophosphate, is a critical component of this cocktail, serving as a source of phosphate ions essential for matrix mineralization.
These application notes provide a comprehensive overview of the use of calcium glycerophosphate in MSC culture to promote osteogenic differentiation. Detailed protocols for the preparation of osteogenic media, induction of differentiation, and subsequent analysis are provided for reproducible and robust results.
Mechanism of Action
Calcium glycerophosphate plays a dual role in osteogenic differentiation. Primarily, it serves as an organic phosphate donor.[1] Once added to the culture medium, it is hydrolyzed by cellular enzymes, such as alkaline phosphatase (ALP), to release inorganic phosphate (Pi). This increase in the local concentration of Pi is a prerequisite for the formation of hydroxyapatite crystals (Ca10(PO4)6(OH)2), the primary mineral component of bone.[1]
Beyond its role as a simple phosphate source, inorganic phosphate has been shown to act as a signaling molecule.[2] The uptake of Pi by osteoblasts, mediated by sodium-dependent phosphate transporters (e.g., PiT-1), can trigger intracellular signaling cascades that lead to the upregulation of key osteogenic transcription factors and genes.[3] This signaling role of Pi contributes to the progressive differentiation of MSCs into mature, mineralizing osteoblasts.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful osteogenic differentiation of MSCs using calcium glycerophosphate.
Table 1: Composition of Standard Osteogenic Differentiation Medium
| Component | Stock Concentration | Final Concentration | Purpose |
| Dexamethasone | 10 mM | 100 nM | Induces osteogenic commitment and Runx2 expression.[4] |
| Ascorbic Acid-2-Phosphate | 100 mM | 50 µg/mL | Promotes collagen type I secretion.[5] |
| β-Glycerophosphate | 1 M | 10 mM | Provides a source of inorganic phosphate for mineralization and signaling.[1] |
Table 2: Typical Time Course of MSC Osteogenic Differentiation
| Time Point | Expected Observations | Key Markers |
| Days 3-5 | Initial commitment to osteogenic lineage. | Upregulation of early osteogenic transcription factors like RUNX2.[6] |
| Days 7-14 | Increased alkaline phosphatase (ALP) activity, indicating early osteoblast formation. | Peak ALP activity.[7] Expression of collagen type I and osteopontin. |
| Days 14-21 | Onset and progression of extracellular matrix mineralization. | Calcium deposition detectable by Alizarin Red S staining.[8] |
| Day 21 and beyond | Mature osteoblast phenotype with extensive mineralization. | Expression of late osteogenic markers like osteocalcin.[9] |
Experimental Protocols
Protocol 1: Preparation of Osteogenic Differentiation Medium (ODM)
-
Start with a basal medium suitable for MSC culture, such as Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium Alpha (α-MEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
From sterile, filtered stock solutions, add the osteogenic supplements to the basal medium to achieve the final concentrations listed in Table 1.
-
Prepare the complete ODM fresh before each use or store at 4°C for up to one week. Warm the medium to 37°C before adding to the cells.
Protocol 2: Induction of Osteogenic Differentiation
-
Plate MSCs in a tissue culture-treated vessel at a seeding density that allows them to reach 80-90% confluency.
-
Culture the cells in their standard expansion medium until they reach the desired confluency.
-
To initiate differentiation, aspirate the expansion medium and replace it with the freshly prepared Osteogenic Differentiation Medium (ODM).
-
Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
Replace the ODM every 2-3 days for the entire duration of the differentiation period (typically 14-21 days).[10]
Protocol 3: Alizarin Red S Staining for Mineralization
This protocol is used to qualitatively and quantitatively assess the deposition of calcium, a hallmark of mature osteoblasts.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) Staining Solution (2% w/v in distilled water, pH adjusted to 4.1-4.3)
-
Distilled water
Procedure:
-
After the desired differentiation period, aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the fixed cells three times with distilled water.
-
Add a sufficient volume of ARS staining solution to cover the cell monolayer.
-
Incubate for 20-45 minutes at room temperature in the dark.
-
Aspirate the ARS solution and wash the cells four to five times with distilled water to remove unincorporated stain.
-
Visualize the orange-red mineralized nodules under a brightfield microscope.
For Quantification:
-
After the final wash, add 10% acetic acid to each well and incubate for 30 minutes with gentle shaking to destain.
-
Transfer the resulting solution to a microcentrifuge tube and heat at 85°C for 10 minutes.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.
-
Read the absorbance at 405 nm and compare to a standard curve of known ARS concentrations.
Protocol 4: Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteogenic differentiation. Its activity can be measured using a colorimetric assay.
Reagents:
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
Procedure:
-
At the desired time point (e.g., day 7 or 14), wash the cells with PBS.
-
Lyse the cells by adding cell lysis buffer and incubating for 10 minutes on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
In a 96-well plate, add a small volume of cell lysate to each well.
-
Add the pNPP substrate solution and incubate at 37°C, protected from light, until a yellow color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
Protocol 5: Quantitative Real-Time PCR (qPCR) for Osteogenic Gene Expression
This protocol allows for the quantification of the expression of key osteogenic marker genes.
Procedure:
-
RNA Extraction: At various time points during differentiation (e.g., days 3, 7, 14, 21), lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR: Perform real-time PCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for osteogenic marker genes (e.g., RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), COL1A1 (Collagen Type I Alpha 1), BGLAP (Osteocalcin), and SPP1 (Osteopontin)).
-
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression compared to undifferentiated control cells using the ΔΔCt method.[11]
Visualizations
Experimental workflow for MSC osteogenic differentiation.
Proposed signaling pathway in MSC osteogenesis.
References
- 1. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inorganic phosphate as a signaling molecule in osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Osteogenic Differentiation of Human/Mouse Mesenchymal Stem Cells: R&D Systems [rndsystems.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Calcium Glycerophosphate for In Vitro Bone Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of bone biology and tissue engineering, recapitulating the intricate process of osteogenesis in vitro is paramount for fundamental research and the development of novel therapeutics. A critical component of inducing osteogenic differentiation in cell culture is the supplementation of the culture medium with a bioavailable source of phosphate, which, along with calcium, forms the hydroxyapatite crystals that mineralize the extracellular matrix. Calcium glycerophosphate serves as an excellent organic phosphate source, which is enzymatically cleaved by alkaline phosphatase (ALP) produced by osteoblasts to release phosphate ions locally. This controlled release mimics the physiological process of mineralization.
This document provides detailed application notes and protocols for utilizing calcium glycerophosphate to promote in vitro bone formation. While both alpha- and beta-isomers of glycerophosphate exist, β-glycerophosphate is the most extensively studied and utilized isomer for this application. The data and protocols presented herein are primarily based on studies using β-glycerophosphate.
Data Presentation: Recommended Concentrations of β-Glycerophosphate
The optimal concentration of β-glycerophosphate is crucial for achieving physiological bone nodule formation while avoiding non-specific mineral precipitation. The following table summarizes recommended concentrations from various studies.
| Cell Type | β-Glycerophosphate Concentration | Outcome | Reference |
| MC3T3-E1 pre-osteoblasts | 2 mM | Efficient bone nodule formation | [1] |
| Primary Rat Calvarial Osteoblasts | 2 mM | Typical "trabecular" morphology of mineralized nodules | [1][2] |
| Primary Mouse Calvarial Osteoblasts | 2-5 mM | Normal, selective mineralization of the collagenous matrix | [2] |
| Primary Rat Calvarial Osteoblasts | 5-10 mM | Widespread, non-specific (dystrophic) mineral deposition | [1] |
| MC3T3-E1 pre-osteoblasts | > 5 mM | Non-specific staining of bone nodules | [1] |
| IDG-SW3 osteoblast-osteocyte line | 5-10 mM | Increased mineral deposition with higher concentration | [3] |
| Various bone cell lines (MC3T3-E1, ROS 17/2.8, chick osteoblast-like) | > 2 mM | Potential for nonphysiological mineral deposition | [4] |
Note: The optimal concentration may vary depending on the cell type, passage number, and other components of the osteogenic medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Experimental Protocols
Protocol 1: Preparation of Osteogenic Induction Medium
Materials:
-
Basal medium (e.g., α-MEM or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
L-Ascorbic acid 2-phosphate (Ascorbate-2-phosphate)
-
Dexamethasone
-
β-Glycerophosphate (or Calcium 1-glycerophosphate)
-
Sterile, deionized water
Procedure:
-
Prepare a 1 M stock solution of β-Glycerophosphate:
-
Dissolve the appropriate amount of β-glycerophosphate powder in sterile, deionized water.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Store in aliquots at -20°C.
-
-
Prepare a 10 mM stock solution of Dexamethasone:
-
Dissolve dexamethasone in ethanol.
-
Further dilute in sterile PBS or culture medium to the final stock concentration.
-
Store in aliquots at -20°C.
-
-
Prepare a 50 mg/mL stock solution of L-Ascorbic acid 2-phosphate:
-
Dissolve in sterile, deionized water.
-
Filter-sterilize and store in aliquots at -20°C.
-
-
Prepare the complete Osteogenic Induction Medium:
-
To the basal medium, add FBS to a final concentration of 10% (v/v) and Penicillin-Streptomycin to a final concentration of 1% (v/v).
-
Add the supplements to the following final concentrations:
-
L-Ascorbic acid 2-phosphate: 50 µg/mL
-
Dexamethasone: 10 nM (for mouse osteoblasts, dexamethasone may be inhibitory and should be tested)[2]
-
β-Glycerophosphate: 2-10 mM (start with a concentration between 2-5 mM)
-
-
-
Store the complete osteogenic medium at 4°C for up to 2 weeks. Warm to 37°C before use.
Protocol 2: In Vitro Osteogenic Differentiation and Mineralization Assay
Materials:
-
Osteoprogenitor cells (e.g., MC3T3-E1, primary mesenchymal stem cells, or calvarial osteoblasts)
-
Complete growth medium (basal medium with 10% FBS and 1% Penicillin-Streptomycin)
-
Osteogenic Induction Medium (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) or 70% Ethanol for fixation
-
Alizarin Red S staining solution
-
Alkaline Phosphatase (ALP) activity assay kit
Procedure:
-
Cell Seeding:
-
Seed osteoprogenitor cells into multi-well plates at a density that allows them to reach confluence within a few days. A typical seeding density is 1-2 x 10^4 cells/cm².
-
Culture the cells in complete growth medium until they reach 80-90% confluence.
-
-
Induction of Osteogenic Differentiation:
-
Once confluent, aspirate the growth medium and replace it with the prepared Osteogenic Induction Medium.
-
Culture the cells for 14-28 days, changing the medium every 2-3 days. The duration depends on the cell type, with primary mouse osteoblasts often requiring longer culture times than rat osteoblasts.[2]
-
-
Assessment of Osteogenic Markers:
-
Alkaline Phosphatase (ALP) Activity:
-
At various time points (e.g., days 7, 14, 21), lyse the cells according to the ALP activity assay kit manufacturer's instructions.
-
Measure the ALP activity and normalize it to the total protein content of the cell lysate. An increase in ALP activity is an early marker of osteogenic differentiation.
-
-
Matrix Mineralization (Alizarin Red S Staining):
-
At the end of the culture period, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature or with 70% ethanol for 1 hour at 4°C.
-
Wash the fixed cells three times with deionized water.
-
Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the wells four to five times with deionized water to remove non-specific staining.
-
Visualize the red-stained calcium deposits under a microscope. For quantification, the stain can be extracted with a solution like 10% cetylpyridinium chloride and the absorbance can be measured.
-
-
Visualizations
Signaling Pathway of Osteogenic Differentiation
Caption: Key signaling pathways in osteogenic differentiation.
Experimental Workflow for In Vitro Bone Formation
Caption: Experimental workflow for in vitro bone formation.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. β-glycerophosphate, not low magnitude fluid shear stress, increases osteocytogenesis in the osteoblast-to-osteocyte cell line IDG-SW3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Calcium Glycerophosphate in Caco-2 Cell Permeability Assays
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell line, derived from a human colorectal carcinoma, is a cornerstone in pharmaceutical research for modeling the intestinal epithelial barrier.[1][2][3] When cultured on semipermeable supports, these cells differentiate to form a polarized monolayer with well-defined tight junctions, mimicking the barrier function of the human intestine.[2][3] A key application of this model is the assessment of drug permeability and the effects of various compounds on intestinal barrier integrity. Calcium glycerophosphate (CGP) is a compound that has demonstrated a significant role in preserving the integrity of the Caco-2 epithelial barrier, particularly under conditions of cellular stress such as hypoxia or inflammation.[1]
Mechanism of Action
Calcium glycerophosphate has been shown to protect the transepithelial integrity of Caco-2 cell monolayers.[1] Its primary observed effect in this model is the preservation of transepithelial electrical resistance (TEER) and the attenuation of paracellular flux of molecules like mannitol, especially when the barrier is challenged by hypoxia or inflammatory cytokines.[1]
The precise mechanism of action is not fully elucidated, but it is hypothesized that CGP may act as a phosphatase inhibitor.[1] One proposed, though not conclusively proven, pathway involves the potential to increase the concentration of sphingosine-1-phosphate (S1P) by inhibiting its dephosphorylation.[1] However, studies have shown that CGP did not significantly alter S1P concentrations in Caco-2 cells, suggesting alternative mechanisms might be involved.[4] Regardless of the exact pathway, CGP consistently demonstrates a protective effect on the tight junctions of the Caco-2 monolayer.
Core Applications
The primary application of calcium glycerophosphate in the Caco-2 model is to mitigate the loss of intestinal epithelial integrity.[1] This is particularly relevant in studies modeling diseases characterized by increased gut permeability, such as celiac disease or intestinal ischemia.[1]
Key applications include:
-
Preservation of Barrier Function During Hypoxia: CGP attenuates the decrease in TEER and reduces the increase in mannitol flux in Caco-2 cells subjected to hypoxic conditions.[1][5]
-
Protection Against Cytokine-Induced Permeability: The compound counteracts the barrier-disrupting effects of inflammatory cytokines, preserving TEER and limiting paracellular transport.[1][6]
-
Attenuation of Peptide-Induced Permeability: CGP has been shown to significantly reduce the increase in mannitol flux caused by agents like α-gliadin peptide, which is relevant in celiac disease models.[1][7]
Data Presentation
The following tables summarize the quantitative effects of Calcium Glycerophosphate (CGP) on Caco-2 cell monolayer integrity under various conditions.
Table 1: Effect of CGP on Transepithelial Electrical Resistance (TEER) During Hypoxia
| CGP Concentration | % of Baseline TEER after 1h Hypoxia | % of Baseline TEER after 3h Hypoxia | % of Baseline TEER after 5h Hypoxia |
| Control (Hypoxia only) | ~80% | ~55% | ~40% |
| 10 µmol/L | ~85% | ~65% | ~45% |
| 100 µmol/L | ~90% | ~75% | ~50% |
| 1 mmol/L | ~95% | ~80% | ~55% |
| Data are approximated from graphical representations in the cited literature. Baseline TEER values were typically > 600 Ωcm² before hypoxia induction.[1] |
Table 2: Effect of CGP on Mannitol Flux During Hypoxia and Cytokine Stimulation
| Condition | Treatment | Apical to Basolateral Mannitol Flux (relative to control) |
| Hypoxia | Hypoxia Alone | Significant Increase |
| Hypoxia + 10 µmol/L CGP | Attenuated Increase | |
| Hypoxia + 100 µmol/L CGP | Further Attenuated Increase | |
| Hypoxia + 1 mmol/L CGP | Markedly Attenuated Increase | |
| Cytokine Stimulation | Cytomix Alone | Significant Increase |
| Cytomix + 10 µmol/L CGP | Attenuated Increase | |
| Cytomix + 100 µmol/L CGP | Further Attenuated Increase | |
| Cytomix + 1 mmol/L CGP | Markedly Attenuated Increase | |
| CGP demonstrated a concentration-dependent attenuation of the increase in mannitol flux under both hypoxic and cytokine-stimulated conditions.[1][4][6] |
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Seeding
-
Cell Culture: Culture Caco-2 cells (obtained from American Type Culture Collection) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Seeding on Transwells: Once confluent, detach cells using trypsin-EDTA. Seed the Caco-2 cells onto the apical side of Transwell inserts (e.g., 6, 12, or 24-well plates with polycarbonate membrane filters) at a suitable density (e.g., 0.5 x 10^6 cells/mL).[1][8]
-
Differentiation: Allow the cells to grow and differentiate for 21 days. Change the culture medium in both the apical and basolateral chambers every 2-3 days.[2] Monolayer integrity should be confirmed by measuring TEER before initiating experiments. Differentiated monolayers typically exhibit TEER values exceeding 300 Ωcm².[9]
Protocol 2: Assessing the Effect of CGP on Hypoxia-Induced Permeability
-
Baseline Measurement: After 21 days of differentiation, measure the baseline TEER of the Caco-2 monolayers using an epithelial voltohmmeter.
-
CGP Treatment: Replace the medium in the apical and basolateral chambers with fresh medium containing various concentrations of Calcium Glycerophosphate (e.g., 1 µmol/L, 10 µmol/L, 100 µmol/L, 1 mmol/L) or vehicle control.[1]
-
Hypoxia Induction: Place the Transwell plates in a hypoxia chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 1 to 5 hours).[1]
-
TEER Measurement: At regular intervals (e.g., every hour), remove the plates from the hypoxia chamber and measure the TEER. Express the results as a percentage of the initial baseline TEER.[1][5]
-
Mannitol Permeability Assay:
-
To assess paracellular permeability, add radiolabeled [³H]-mannitol to the apical chamber.
-
At the end of the hypoxic exposure, collect samples from the basolateral chamber.
-
Quantify the amount of radiolabeled mannitol that has traversed the monolayer using a scintillation counter.[1]
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the substance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing CGP effects.
Caption: Hypothesized mechanism of CGP action.
References
- 1. Calcium glycerophosphate preserves transepithelial integrity in the Caco-2 model of intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. wjgnet.com [wjgnet.com]
- 6. wjgnet.com [wjgnet.com]
- 7. wjgnet.com [wjgnet.com]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Alizarin Red S Staining of Cells Treated with Calcium Glycerophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alizarin Red S (ARS) staining is a widely utilized and established method for the detection and quantification of calcium deposition in in vitro cell cultures.[1][2] This technique is a critical endpoint assay for assessing osteogenic differentiation, a fundamental process in bone formation and regeneration.[3] The principle of ARS staining lies in the ability of Alizarin Red S, an anthraquinone dye, to selectively chelate calcium ions, forming a stable, insoluble, orange-red complex.[3][4] This allows for both qualitative visualization and quantitative analysis of mineralized nodules formed by osteogenic cells.
In many experimental setups, osteogenesis is induced by treating cell cultures, such as mesenchymal stem cells (MSCs) or pre-osteoblasts, with an osteogenic differentiation medium. A key component of this medium is often a source of organic phosphate, such as β-glycerophosphate or calcium glycerophosphate, which is enzymatically cleaved by cellular alkaline phosphatase to provide the phosphate ions necessary for the formation of calcium phosphate deposits, the hallmark of mineralization.[5] These deposits are then stained by Alizarin Red S.
This document provides a comprehensive protocol for performing and quantifying Alizarin Red S staining on cells cultured in the presence of calcium glycerophosphate to assess mineralization.
Experimental Protocols
Materials
-
Alizarin Red S (ARS) powder (e.g., Sigma-Aldrich, Cat# A5533)[6]
-
Distilled or deionized water (diH₂O)[1]
-
Hydrochloric acid (HCl) (for pH adjustment, if necessary)
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free[1]
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin for cell fixation[8][9]
-
10% Acetic acid for quantification[1]
-
10% Ammonium hydroxide for neutralization during quantification[2]
-
Multi-well cell culture plates (e.g., 6-well, 12-well, or 24-well)
-
Microscope
-
Spectrophotometer or plate reader for quantification[4]
Preparation of Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)
-
Dissolve 2 grams of Alizarin Red S powder in 100 mL of distilled water.
-
Mix thoroughly until the powder is completely dissolved.
-
Adjust the pH of the solution to 4.1-4.3 using a dilute ammonium hydroxide solution.[1] It is critical to monitor the pH with a pH meter. If the pH overshoots, it can be brought back down with dilute HCl before readjusting with ammonium hydroxide.
-
The solution can be filter-sterilized using a 0.22 µm filter if necessary.[1]
-
Store the solution at 4°C, protected from light. It is recommended to use the solution within one month.[1]
Alizarin Red S Staining Protocol
This protocol is optimized for cells grown in multi-well plates.
-
Cell Culture and Induction of Mineralization: Culture cells in an appropriate growth medium until they reach the desired confluency. To induce mineralization, replace the growth medium with an osteogenic differentiation medium containing calcium glycerophosphate. The medium should be changed every 2-3 days for the duration of the experiment (typically 2-4 weeks).[6]
-
Washing: Carefully aspirate the culture medium from the wells. Gently wash the cell monolayer twice with PBS.[10]
-
Fixation: Fix the cells by adding an appropriate volume of 4% PFA or 10% formalin to each well, ensuring the cell layer is completely covered. Incubate at room temperature for 15-30 minutes.[8][9]
-
Post-Fixation Wash: Aspirate the fixative and wash the cells three times with diH₂O to remove any residual fixative.[8]
-
Staining: Add a sufficient volume of the 2% Alizarin Red S staining solution to each well to cover the cell monolayer. Incubate at room temperature for 20-30 minutes with gentle shaking.[1][8] The incubation time may be adjusted based on the extent of mineralization; visually inspect under a microscope to avoid over-staining.[9]
-
Post-Staining Wash: Aspirate the Alizarin Red S solution and wash the wells 3-5 times with diH₂O to remove non-specific, unbound stain.[1][10]
-
Visualization: After the final wash, add PBS to the wells to prevent the cells from drying out. The mineralized nodules will appear as bright orange-red deposits and can be visualized and imaged using a bright-field microscope.[1]
Quantification of Mineralization
The intensity of the Alizarin Red S stain is proportional to the amount of calcium deposition and can be quantified by extracting the dye and measuring its absorbance.[2][4]
-
Dye Elution: After the final wash of the staining protocol, remove all the diH₂O. Add 1 mL (for a 24-well plate, adjust volume for other plate sizes) of 10% acetic acid to each well.[1]
-
Incubation and Scrapping: Incubate the plate at room temperature for 30 minutes with gentle shaking to dissolve the mineral and release the bound dye.[2] Scrape the cell layer to ensure complete detachment and transfer the cell lysate and acetic acid solution to a microcentrifuge tube.[2]
-
Heat Incubation and Centrifugation: Heat the microcentrifuge tubes at 85°C for 10 minutes and then place them on ice for 5 minutes. Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 15 minutes to pellet the cell debris.[1]
-
Neutralization: Transfer the supernatant to a new microcentrifuge tube. Add 10% ammonium hydroxide to neutralize the acetic acid.
-
Absorbance Measurement: Transfer an appropriate volume (e.g., 150 µL) of the neutralized supernatant in triplicate to a 96-well plate. Read the absorbance at 405 nm using a spectrophotometer or plate reader.[4][8]
-
Data Analysis: The absorbance values are directly proportional to the amount of mineralization. For more precise quantification, a standard curve can be generated using known concentrations of Alizarin Red S.[4]
Data Presentation
Quantitative data from the Alizarin Red S staining should be presented in a clear and organized manner to allow for easy comparison between different experimental conditions.
Table 1: Example of Quantitative Alizarin Red S Staining Data
| Treatment Group | Concentration | Duration (days) | Absorbance at 405 nm (Mean ± SD) | Fold Change vs. Control |
| Control (no osteogenic induction) | - | 21 | 0.05 ± 0.01 | 1.0 |
| Osteogenic Medium (with CaGP) | 10 mM | 14 | 0.45 ± 0.05 | 9.0 |
| Osteogenic Medium (with CaGP) | 10 mM | 21 | 0.82 ± 0.07 | 16.4 |
| Test Compound A + Osteogenic Medium | 1 µM | 21 | 1.23 ± 0.09 | 24.6 |
| Test Compound B + Osteogenic Medium | 1 µM | 21 | 0.65 ± 0.06 | 13.0 |
CaGP: Calcium Glycerophosphate; SD: Standard Deviation.
Diagrams
Experimental Workflow
Caption: Workflow for Alizarin Red S Staining and Analysis.
Signaling Pathway in Osteogenic Differentiation
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ixcellsbiotech.com [ixcellsbiotech.com]
- 7. stainsfile.com [stainsfile.com]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. oricellbio.com [oricellbio.com]
- 10. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols: Calcium Glycerophosphate as a Phosphate Source in Parenteral Nutrition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of calcium glycerophosphate as an organic phosphate source in parenteral nutrition (PN) formulations. The information compiled herein, supported by experimental data and detailed protocols, is intended to guide researchers and drug development professionals in formulating and evaluating stable and effective PN solutions.
Introduction
Parenteral nutrition is a life-sustaining therapy for patients who are unable to meet their nutritional requirements through oral or enteral routes. A critical challenge in compounding PN solutions is ensuring the compatibility of calcium and phosphate salts, as their combination can lead to the precipitation of calcium phosphate, a potentially fatal complication.[1][2] Calcium glycerophosphate has emerged as a promising alternative to inorganic phosphate sources, offering enhanced solubility and stability in the presence of calcium ions. This allows for the administration of higher concentrations of both minerals, which is particularly crucial for patient populations with increased needs, such as preterm infants.[3][4][5]
Advantages of Calcium Glycerophosphate
-
Enhanced Calcium and Phosphate Compatibility: As an organic phosphate source, calcium glycerophosphate exhibits superior compatibility with calcium salts (both gluconate and chloride) compared to inorganic phosphates. This significantly reduces the risk of precipitation, even at higher concentrations of calcium and phosphate.
-
Improved Mineral Delivery: The enhanced stability allows for the formulation of PN solutions with higher concentrations of calcium and phosphorus, helping to meet the metabolic demands of patients and prevent conditions like metabolic bone disease in neonates.[3][4][5]
-
Potential for Reduced Aluminum Contamination: The use of calcium chloride, which has lower aluminum content than calcium gluconate, is often limited by its poor compatibility with inorganic phosphates. The use of sodium glycerophosphate can allow for the use of calcium chloride, thereby reducing the overall aluminum load in the PN solution.
Quantitative Data Summary: Compatibility Studies
The following tables summarize the results from various studies on the compatibility of calcium glycerophosphate (or sodium glycerophosphate) with calcium salts in parenteral nutrition admixtures.
Table 1: Compatibility of Calcium Gluconate with Sodium Glycerophosphate (NaGP)
| Calcium Gluconate (mEq/L) | Sodium Glycerophosphate (mmol/L) | Amino Acid Conc. | Dextrose Conc. | Other Components | Storage Conditions | Outcome |
| 50 | 25 | 1% or 4% | 10% or 20% | - | 25°C for 24h; 2-8°C for 2 or 9 days then 25°C for 24h | No visual deposition; particle count within USP <788> limits |
| 10, 20, 30, 40, 50 | 10, 20, 30, 40, 50 | 1.5% and 4% | Standard | Cysteine, Lipids | Room temp & 37°C for 24h | No visual changes, no microcrystals detected |
| 30 | 50 | 2% | Standard | - | 30°C for 1 day; 4°C for 1 and 7 days | No precipitation |
| Up to 75 | Up to 100 | 2.5% | Standard | - | 30°C for 1 day; 4°C for 1 and 7 days | Compatible |
Table 2: Compatibility of Calcium Chloride with Sodium Glycerophosphate (NaGP)
| Calcium Chloride (mEq/L) | Sodium Glycerophosphate (mmol/L) | Amino Acid Conc. | Other Components | Storage Conditions | Outcome |
| 10, 20, 30, 40, 50 | 10, 20, 30, 40, 50 | 1.5% and 4% | Cysteine, Lipids | Not specified | Physically compatible, no changes observed |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to assess the compatibility and stability of calcium glycerophosphate in parenteral nutrition solutions.
Protocol for Visual Inspection of Parenteral Nutrition Admixtures
This protocol is based on the principles outlined in USP General Chapter <790> "Visible Particulates in Injections".[1][2][6][7]
Objective: To visually assess PN solutions for the presence of particulate matter, haze, or color change.
Materials:
-
Inspection booth with controlled lighting (2000-3750 lux)
-
Non-glare black background
-
Non-glare white background
-
PN admixture samples in clear containers
-
Lint-free gloves
Procedure:
-
Ensure the inspection area is clean and free of distractions. The inspector should be qualified through training and periodic requalification.[3][8]
-
Gently swirl or invert the PN container to ensure homogeneity, avoiding the introduction of air bubbles.
-
Hold the container against the white background and inspect for dark or colored particles for approximately 5 seconds.
-
Hold the container against the black background and inspect for light-colored particles for approximately 5 seconds.
-
Observe the solution for any haze, cloudiness, or precipitation.
-
Record observations immediately. Any container with visible particulate matter should be rejected.
Protocol for pH Measurement of Parenteral Nutrition Admixtures
Objective: To measure the pH of PN solutions, a critical factor influencing calcium-phosphate compatibility.
Materials:
-
Calibrated pH meter with a suitable electrode
-
Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)
-
Beakers
-
Stir bar and stir plate (optional)
-
Deionized water
-
PN admixture samples
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers that bracket the expected pH of the PN solution (typically between 5.0 and 6.5).
-
Rinse the electrode with deionized water and gently blot dry with a lint-free tissue.
-
Transfer a sufficient volume of the PN admixture to a clean beaker.
-
Immerse the pH electrode in the sample. If using a stir bar, ensure it does not strike the electrode.
-
Allow the pH reading to stabilize before recording the value.
-
Clean the electrode thoroughly with deionized water after each measurement.
Protocol for Particle Size Analysis by Light Obscuration
This protocol is based on the principles of USP General Chapter <788> "Particulate Matter in Injections", Method 1.[9][10][11][12]
Objective: To quantify subvisible particulate matter in PN solutions.
Materials:
-
Light obscuration particle counter
-
USP Particle Count Reference Standard
-
Particle-free water or appropriate particle-free solvent
-
Clean glassware
-
Ultrasonic bath
Procedure:
-
Instrument Calibration: Calibrate the instrument using USP Particle Count Reference Standard dispersions of spherical particles of known sizes (e.g., 10 µm and 25 µm) in particle-free water, following the manufacturer's instructions.
-
Sample Preparation:
-
Work in a clean environment (e.g., a laminar flow hood) to minimize external contamination.
-
Gently mix the PN sample by inverting the container 20 times. Avoid vigorous shaking to prevent the formation of air bubbles.
-
If necessary, degas the sample by allowing it to stand for a few minutes or by using a brief sonication.
-
For small volume parenterals (<25 mL), the contents of 10 or more units may be combined in a clean container to obtain a volume of not less than 25 mL.[13]
-
-
Measurement:
-
Rinse the instrument's sampling system with particle-free water until the particle count is within an acceptable background level.
-
Withdraw a known volume of the PN sample into the instrument. Discard the data from the first run to allow for equilibration of the system with the sample.
-
Perform at least three subsequent measurements, and calculate the average particle count.
-
-
Data Analysis: Determine the average number of particles per mL that are ≥10 µm and ≥25 µm. The acceptance criteria for parenteral infusions (in containers >100 mL) are typically no more than 25 particles/mL ≥10 µm and no more than 3 particles/mL ≥25 µm.[9]
Protocol for Spectrophotometric Turbidity Measurement
Objective: To quantitatively measure the turbidity of PN solutions as an indicator of sub-visible precipitation.
Materials:
-
UV-Vis Spectrophotometer
-
Matched cuvettes (e.g., 1 cm path length)
-
Particle-free water (for blank)
-
PN admixture samples
Procedure:
-
Set the spectrophotometer to a wavelength of 600 nm.
-
Use particle-free water to zero the instrument (set absorbance to 0).
-
Gently invert the PN sample to ensure homogeneity.
-
Fill a clean cuvette with the PN sample. Ensure there are no air bubbles in the light path.
-
Place the cuvette in the spectrophotometer and record the absorbance reading.
-
An increase in absorbance over time indicates an increase in turbidity and potential precipitation.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Calcium Glycerophosphate
Parenterally administered calcium glycerophosphate is hydrolyzed by alkaline phosphatase, an enzyme present in the blood and on the surface of various cells, to release glycerophosphate and calcium ions. The glycerophosphate is further hydrolyzed to glycerol and inorganic phosphate. The released inorganic phosphate enters the intracellular phosphate pool and participates in numerous metabolic processes, including energy metabolism (ATP synthesis) and cellular signaling.
Caption: Metabolic fate of parenteral calcium glycerophosphate.
Experimental Workflow for Compatibility Testing
The following diagram illustrates a logical workflow for assessing the compatibility of calcium glycerophosphate in a parenteral nutrition formulation.
Caption: Workflow for PN compatibility testing.
Calcium and Phosphate Homeostasis Signaling
The levels of calcium and inorganic phosphate in the blood are tightly regulated by a complex interplay of hormones, primarily Parathyroid Hormone (PTH) and Vitamin D (Calcitriol). An increase in plasma phosphate, as would occur from the hydrolysis of glycerophosphate, can influence this hormonal balance.
Caption: Hormonal response to increased plasma phosphate.
References
- 1. Regulatory guidance on particulate matter in injectable drugs - West [westpharma.com]
- 2. beckman.com [beckman.com]
- 3. biomanufacturing.org [biomanufacturing.org]
- 4. Enzymatic methods for the determination of alpha-glycerophosphate and alpha-glycerophosphate oxidase with an automated FIA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Glycerophosphate Use in Parenteral Nutrition Improves Mineral Metabolism in Extremely Low Birth Weight Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. â©790⪠Visible Particulates in Injections [doi.usp.org]
- 8. fda.gov [fda.gov]
- 9. uspnf.com [uspnf.com]
- 10. uspbpep.com [uspbpep.com]
- 11. particletechlabs.com [particletechlabs.com]
- 12. golighthouse.com [golighthouse.com]
- 13. uspnf.com [uspnf.com]
Synthesis and Purification of Alpha-Calcium Glycerophosphate for Research Applications
Application Notes and Protocols
For researchers, scientists, and professionals in drug development, the synthesis and purification of high-purity alpha-calcium glycerophosphate are critical for ensuring reproducible experimental outcomes. This document provides detailed protocols for the synthesis and purification of alpha-calcium glycerophosphate, methods for its characterization, and insights into its research applications.
Introduction
Calcium glycerophosphate is a salt of glycerophosphoric acid, commonly used as a source of calcium and phosphate in various applications, including as a nutrient supplement and in oral hygiene products for its anti-caries properties.[1][2] The commercial product is often a mixture of alpha and beta isomers.[1][3] For specific research purposes, a pure form of the alpha-isomer is often required. This document outlines methods to synthesize and purify alpha-calcium glycerophosphate suitable for research.
Synthesis of Alpha-Calcium Glycerophosphate
Several methods for the synthesis of calcium glycerophosphate have been reported. Two common approaches are detailed below: the reaction of a glycerophosphate salt with a calcium salt and the direct esterification of glycerol.
Method 1: Double Decomposition Reaction
This method involves the reaction of a soluble glycerophosphate salt, such as sodium or potassium glycerophosphate, with a soluble calcium salt, like calcium chloride. The relatively low solubility of calcium glycerophosphate in water allows for its precipitation.
Experimental Protocol:
-
Dissolution: Dissolve sodium glycerophosphate (e.g., 925.6 kg of 98% purity) in water (e.g., 4 tonnes) in a suitable reaction vessel with stirring.[]
-
Addition of Calcium Salt: To the stirred solution, add calcium chloride (e.g., 467.4 kg of 95% purity).[]
-
Reaction Conditions: Heat the mixture to 50-80°C and maintain the pH at a range of 7 to 10 using glutamic acid.[][5] Stir the reaction mixture for approximately 1.5 hours to ensure complete reaction.[]
-
Precipitation and Filtration: Calcium glycerophosphate will precipitate out of the solution. Filter the mixture while hot to separate the solid product.[][5]
-
Washing: Wash the collected precipitate multiple times with hot water to remove soluble byproducts such as sodium chloride.[]
-
Drying: Dry the purified precipitate. For larger scales, granulation with a binder like modified starch or dextrin followed by fluidized bed drying can be employed.[5]
Quantitative Data for Method 1:
| Reactant/Product | Quantity/Parameter | Purity/Concentration | Reference |
| Water | 2 t | - | [5] |
| Potassium Glycerophosphate | 1.02 t | 98% | [5] |
| Calcium Chloride | 467.4 kg | 95% | [5] |
| Reaction Temperature | 80°C | - | [5] |
| Reaction Time | 40 min | - | [5] |
| pH (controlled with glutamic acid) | 8.1 | - | [5] |
| Dextrin (binder) | 7% of wet material weight | - | [5] |
| Yield of Calcium Glycerophosphate | ~931 kg | - | [5] |
Method 2: Direct Esterification of Glycerol
This method involves the direct reaction of glycerol with a phosphorus-containing reagent, followed by neutralization with a calcium base.
Experimental Protocol:
-
Esterification: React glycerol with a mixture of sodium dihydrogen phosphate and phosphoric acid (e.g., in a 1:1 to 1:2 molar ratio) under heating (up to 140°C) and vacuum.[6]
-
Saponification: Dilute the reaction mixture with an equal mass of 15-20% hydrochloric acid and heat at 90-100°C to saponify any diglycerophosphate byproduct.[6]
-
Neutralization and Precipitation: Adjust the pH of the solution to 8.0-9.0 with a calcium hydroxide suspension to neutralize the acid and precipitate calcium glycerophosphate.[]
-
Purification: The crude product can be further purified by recrystallization or other methods described below.
Purification of Alpha-Calcium Glycerophosphate
Purification is a critical step to remove unreacted starting materials, byproducts, and undesired isomers.
Experimental Protocol:
-
Ethanol Precipitation: Dissolve the crude calcium glycerophosphate in a minimal amount of hot water. Slowly add ethanol (e.g., 95%) with vigorous stirring to precipitate the calcium glycerophosphate, which is less soluble in ethanol-water mixtures.[][7]
-
Decolorization: If the solution is colored, add activated carbon to the aqueous solution before precipitation and heat gently. Filter off the activated carbon before proceeding.[8]
-
Filtration and Washing: Filter the purified precipitate and wash with an ethanol-water mixture, followed by pure ethanol.
-
Drying: Dry the final product in a vacuum oven or through spray drying. For spray drying, typical inlet and outlet temperatures are 120°C and 90°C, respectively.[][7]
Characterization and Purity Assessment
The purity of the synthesized alpha-calcium glycerophosphate should be assessed using various analytical techniques.
Purity Specifications:
| Test | Specification |
| Appearance | White to off-white solid |
| Calcium Content | 18.6% - 19.4% (on dried basis)[9] |
| Loss on Drying | Not more than 12.0% (150°C for 4 hours)[9] |
| Chlorides | Maximum 500 ppm[10] |
| Sulfates | Maximum 0.1%[10] |
| Phosphates (inorganic) | Maximum 400 ppm[10] |
| Lead | Not more than 4 µg/g[9] |
| Iron | Not more than 20 ppm[10] |
Analytical Methods:
-
Assay for Calcium: Titration with 0.1 M edetate disodium (EDTA) using a suitable indicator like calconcarboxylic acid.[9]
-
Identification Tests:
-
Formation of a yellow precipitate with ammonium molybdate after ignition and dissolution in nitric acid confirms the presence of phosphate.[9]
-
A positive test for calcium involves the formation of a white crystalline precipitate with ammonium chloride after the addition of potassium ferrocyanide in an acetic acid solution.[9]
-
-
Limit Tests: Standardized limit tests for impurities such as chlorides, sulfates, phosphates, lead, and iron should be performed according to pharmacopeial methods.[9][10]
Research Applications and Signaling Pathways
Alpha-calcium glycerophosphate is utilized in various research areas due to its biological activities.
-
Dental Research: It is investigated for its role in preventing dental caries by increasing enamel acid resistance, enhancing remineralization, and buffering plaque pH.[1][2]
-
Nutritional Science: It serves as a bioavailable source of calcium and phosphate for bone mineralization studies.[1]
-
Gastrointestinal Research: Studies suggest that calcium glycerophosphate can preserve intestinal epithelial integrity. This effect may be mediated through the inhibition of intestinal alkaline phosphatase, leading to increased levels of sphingosine-1-phosphate (S1P), a signaling molecule involved in maintaining barrier function.[11]
Diagrams
Caption: Workflow for the synthesis and purification of alpha-calcium glycerophosphate.
Caption: Proposed signaling pathway for the effect of calcium glycerophosphate on intestinal barrier function.
References
- 1. Calcium Glycerophosphate | C3H7CaO6P | CID 62820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globalcalcium.com [globalcalcium.com]
- 3. Nanosynthesis of Silver-Calcium Glycerophosphate: Promising Association against Oral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112521417A - Preparation method and application of calcium glycerophosphate - Google Patents [patents.google.com]
- 6. RU1667365C - Method of calcium glycerophosphate producing - Google Patents [patents.google.com]
- 7. CN102127107B - Preparation method of calcium glycerophosphate with high calcium content - Google Patents [patents.google.com]
- 8. Method for synthesizing calcium glycerinophosphate - Eureka | Patsnap [eureka.patsnap.com]
- 9. Calcium Glycerophosphate [drugfuture.com]
- 10. Calcium Glycerophosphate EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]
- 11. Calcium glycerophosphate preserves transepithelial integrity in the Caco-2 model of intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Glycerophosphate as an Alkaline Phosphatase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline phosphatase (ALP) is a ubiquitous enzyme that plays a critical role in various physiological processes, most notably in bone mineralization. It catalyzes the hydrolysis of phosphate monoesters at an alkaline pH, thereby increasing the local concentration of inorganic phosphate (Pi), a key component of hydroxyapatite, the mineral phase of bone. Calcium glycerophosphate serves as a vital substrate for ALP in many in vitro applications, particularly in studies related to osteogenesis and drug screening for bone-related disorders.
The enzymatic action of ALP on calcium glycerophosphate releases glycerophosphate, which is then hydrolyzed to glycerol and inorganic phosphate. This localized increase in inorganic phosphate, in the presence of calcium, drives the mineralization of the extracellular matrix in cell cultures, mimicking the natural process of bone formation. This application note provides detailed protocols and data for the use of calcium glycerophosphate as an alkaline phosphatase substrate in research and drug development.
Principle of the Reaction
Alkaline phosphatase utilizes calcium glycerophosphate as a source of phosphate. The enzyme hydrolyzes the ester bond in glycerophosphate, releasing inorganic phosphate (Pi). In the context of cell culture, this reaction increases the local concentration of Pi, which then combines with calcium ions present in the medium to form calcium phosphate deposits, leading to mineralization.
Signaling Pathway in Osteoblast Mineralization
The following diagram illustrates the role of alkaline phosphatase and calcium glycerophosphate in the mineralization of the extracellular matrix by osteoblasts.
Application Notes and Protocols: Calcium Glycerophosphate in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium glycerophosphate (CGP) is a widely utilized supplement in three-dimensional (3D) cell culture, primarily for inducing osteogenic differentiation of stem cells and promoting the formation of mineralized extracellular matrix. As a source of both calcium and phosphate ions, CGP plays a crucial role in mimicking the in vivo microenvironment of bone tissue. Its application in 3D models, such as spheroids and hydrogel-based cultures, allows for more physiologically relevant studies in bone tissue engineering, regenerative medicine, and drug screening. These advanced in vitro systems provide a valuable platform for investigating cellular processes, evaluating the efficacy of therapeutic agents, and developing novel strategies for bone repair and regeneration.
Core Applications in 3D Cell Culture
The primary application of calcium glycerophosphate in 3D cell culture is the induction of osteogenesis. It is a key component of osteogenic differentiation medium, where it provides the necessary phosphate source for the formation of hydroxyapatite, the primary mineral component of bone.
Key applications include:
-
Bone Tissue Engineering: CGP is used in conjunction with various biomaterials, such as collagen, chitosan, and other hydrogels, to create scaffolds that support the growth and differentiation of osteoprogenitor cells into mature, mineralizing osteoblasts.[1][2]
-
Disease Modeling: 3D osteogenic models supplemented with CGP can be used to study bone-related diseases, such as osteoporosis and osteogenesis imperfecta, and to screen for potential therapeutic compounds.
-
Drug Discovery and Development: The physiological relevance of 3D mineralized cultures allows for more accurate assessment of the effects of drugs on bone formation and resorption.
-
Stem Cell Research: CGP is a critical factor in directing the lineage commitment of mesenchymal stem cells (MSCs) towards the osteoblastic phenotype in a 3D environment.
While the predominant use of CGP is in bone and cartilage models, its role as a readily available phosphate source suggests potential applications in other 3D culture systems where phosphate metabolism is critical, such as in certain cancer models or studies of pathological calcification.[3][4] However, literature on non-osteogenic applications remains limited.
Quantitative Data Summary
The following tables summarize typical concentration ranges and experimental timelines for the use of calcium glycerophosphate in 3D cell culture models for osteogenic differentiation.
Table 1: Calcium Glycerophosphate Concentration in Osteogenic Differentiation Media
| Parameter | Concentration Range | Notes |
| β-Glycerophosphate | 2 mM - 10 mM | The most common concentration used is 10 mM. Higher concentrations may not always lead to better mineralization and can affect cell viability.[5] |
| Ascorbic Acid | 50 µg/mL | Acts as a cofactor for collagen synthesis. |
| Dexamethasone | 100 nM | A synthetic glucocorticoid that promotes osteogenic differentiation. |
Table 2: Typical Experimental Timeline for Osteogenic Differentiation in 3D Culture
| Time Point | Assay | Purpose |
| Day 3-7 | Alkaline Phosphatase (ALP) Activity Assay | To assess early osteogenic differentiation. |
| Day 14-21 | Alizarin Red S Staining | To visualize and quantify calcium deposition and matrix mineralization. |
| Day 14-28 | Gene Expression Analysis (e.g., RUNX2, OPN, OCN) | To measure the expression of key osteogenic marker genes. |
| Day 21-28 | Immunohistochemistry (e.g., Collagen Type I) | To detect the presence of key extracellular matrix proteins. |
Signaling Pathways and Experimental Workflows
Signaling Pathways in Osteogenic Differentiation
Calcium and phosphate ions, released from calcium glycerophosphate, are not only essential building blocks for hydroxyapatite but also act as signaling molecules that influence key pathways in osteogenic differentiation. The diagram below illustrates the interplay of some of these pathways.
General Experimental Workflow
The following diagram outlines a typical workflow for establishing and analyzing a 3D cell culture model for osteogenic differentiation using calcium glycerophosphate.
Experimental Protocols
Protocol 1: Preparation of Osteogenic Differentiation Medium
This protocol describes the preparation of a standard osteogenic differentiation medium containing calcium glycerophosphate for use in 3D cell culture.
Materials:
-
Basal medium (e.g., DMEM, α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Dexamethasone
-
Ascorbic acid 2-phosphate
-
β-Glycerophosphate (or Calcium Glycerophosphate)
-
Sterile conical tubes and pipettes
-
0.22 µm sterile filter
Procedure:
-
Prepare the complete basal medium: To 450 mL of basal medium, add 50 mL of FBS (to a final concentration of 10%), 5 mL of Penicillin-Streptomycin (to a final concentration of 1%), and 5 mL of L-glutamine (to a final concentration of 2 mM).
-
Prepare stock solutions of supplements:
-
Dexamethasone (10 mM stock): Dissolve dexamethasone in sterile DMSO.
-
Ascorbic acid 2-phosphate (50 mg/mL stock): Dissolve in sterile PBS or water.
-
β-Glycerophosphate (1 M stock): Dissolve in sterile water.
-
-
Prepare the final osteogenic differentiation medium: To 100 mL of complete basal medium, add the following supplements to the final concentrations indicated:
-
1 µL of 10 mM Dexamethasone stock (final concentration: 100 nM)
-
100 µL of 50 mg/mL Ascorbic acid 2-phosphate stock (final concentration: 50 µg/mL)
-
1 mL of 1 M β-Glycerophosphate stock (final concentration: 10 mM)
-
-
Sterile filter the final medium: Pass the complete osteogenic differentiation medium through a 0.22 µm sterile filter.
-
Storage: Store the medium at 4°C for up to 2-4 weeks.
Protocol 2: 3D Spheroid Culture with Osteogenic Induction
This protocol outlines the formation of 3D spheroids and their subsequent culture in osteogenic differentiation medium. The hanging drop method is described here as an example.
Materials:
-
Cells (e.g., Mesenchymal Stem Cells)
-
Complete basal medium
-
Osteogenic differentiation medium (from Protocol 1)
-
Trypsin-EDTA
-
Sterile PBS
-
Non-adherent, round-bottom 96-well plates or hanging drop plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Detach cells using Trypsin-EDTA, neutralize with complete basal medium, and centrifuge to pellet the cells.
-
Cell Counting and Resuspension: Resuspend the cell pellet in complete basal medium and perform a cell count. Adjust the cell concentration to 2.5 x 10⁵ cells/mL.
-
Spheroid Formation (Hanging Drop Method):
-
Dispense 20 µL drops of the cell suspension onto the inside of the lid of a sterile petri dish.
-
Add sterile PBS to the bottom of the petri dish to maintain humidity.
-
Carefully invert the lid and place it on the dish.
-
Incubate for 24-48 hours to allow spheroid formation.
-
-
Transfer to Suspension Culture: Once spheroids have formed, gently wash them from the lid and transfer them to a non-adherent, round-bottom 96-well plate.
-
Osteogenic Induction:
-
Allow the spheroids to settle in the wells.
-
Carefully aspirate the basal medium and replace it with 200 µL of osteogenic differentiation medium per well.
-
-
Culture and Medium Change: Culture the spheroids for up to 28 days. Change the medium every 2-3 days by carefully aspirating half of the old medium and replacing it with fresh osteogenic differentiation medium.
Protocol 3: Alkaline Phosphatase (ALP) Activity Assay in 3D Scaffolds
This protocol describes the measurement of ALP activity, an early marker of osteogenic differentiation, in 3D cell-seeded scaffolds.
Materials:
-
Cell-seeded 3D scaffolds
-
Sterile PBS
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Sample Preparation:
-
At the desired time point (e.g., day 7), remove the scaffolds from the culture medium.
-
Wash the scaffolds twice with sterile PBS.
-
-
Cell Lysis:
-
Place each scaffold in a microcentrifuge tube with 500 µL of cell lysis buffer.
-
Homogenize the scaffold using a pestle or sonicator.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
ALP Assay:
-
Transfer 50 µL of the supernatant (cell lysate) from each sample to a new 96-well plate.
-
Add 100 µL of pNPP substrate solution to each well.
-
Incubate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Normalization:
-
Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay kit.
-
Normalize the ALP activity (absorbance) to the total protein content for each sample.
-
Protocol 4: Alizarin Red S Staining for Mineralization in 3D Constructs
This protocol is for the qualitative and quantitative assessment of calcium deposition in 3D cell cultures.[6][7][8]
Materials:
-
Cell-seeded 3D constructs
-
Sterile PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Distilled water
-
Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH 4.1-4.3)
-
For quantification: 10% (w/v) cetylpyridinium chloride (CPC) in 10 mM sodium phosphate, pH 7.0
-
Microplate reader
Procedure:
Part A: Qualitative Staining
-
Sample Preparation:
-
At the desired time point (e.g., day 21), remove the constructs from the culture medium.
-
Gently wash the constructs three times with sterile PBS.
-
-
Fixation:
-
Fix the constructs in 4% PFA for 30-60 minutes at room temperature. The fixation time may need to be optimized based on the size and density of the construct.
-
Wash the constructs three times with distilled water.
-
-
Staining:
-
Immerse the constructs in the ARS staining solution. Ensure the entire construct is covered.
-
Incubate at room temperature for 30-45 minutes.
-
Aspirate the staining solution and wash the constructs five times with distilled water to remove unbound dye.
-
-
Visualization: Visualize the red-orange staining of calcium deposits using a bright-field or stereo microscope.
Part B: Quantitative Analysis
-
Dye Elution:
-
After staining and washing (from Part A, step 3), place each construct in a microcentrifuge tube.
-
Add 1 mL of 10% CPC solution to each tube.
-
Incubate at room temperature for at least 1 hour with gentle agitation to elute the bound stain.
-
-
Measurement:
-
Transfer 200 µL of the eluted solution from each sample to a 96-well plate.
-
Read the absorbance at 562 nm using a microplate reader.
-
-
Quantification: The absorbance is directly proportional to the amount of bound Alizarin Red S, and thus to the amount of calcium in the construct. A standard curve can be generated using known concentrations of Alizarin Red S for more precise quantification.
References
- 1. Calcium Phosphate Biomaterials for 3D Bioprinting in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering 3D Models of Tumors and Bone to Understand Tumor-Induced Bone Disease and Improve Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3D Printing and Bioprinting to Model Bone Cancer: The Role of Materials and Nanoscale Cues in Directing Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. oricellbio.com [oricellbio.com]
- 8. sciencellonline.com [sciencellonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Calcium L-Glycerophosphate Solubility in Culture Media
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of calcium L-glycerophosphate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is calcium L-glycerophosphate and why is it used in cell culture?
Calcium L-glycerophosphate is a salt containing calcium, glycerol, and phosphate. In cell culture, particularly for osteogenic differentiation of stem cells, it serves as a source of both calcium and organic phosphate. These are essential components for the formation of hydroxyapatite, the mineral component of bone.[1][2] Compared to inorganic phosphate sources, the gradual enzymatic release of phosphate from glycerophosphate can help prevent the rapid precipitation of calcium phosphate in the culture medium.
Q2: What is the typical solubility of calcium L-glycerophosphate?
The solubility of calcium L-glycerophosphate in water is approximately 1 gram in 50 mL at 25°C.[3] Its solubility is known to be influenced by temperature, with higher solubility at lower temperatures.[3] The pH of the solution also plays a crucial role; as the pH increases, the solubility of calcium salts, including calcium glycerophosphate, generally decreases, which can lead to precipitation.
Q3: Can I use β-glycerophosphate instead of calcium L-glycerophosphate?
Yes, β-glycerophosphate (usually as a sodium or disodium salt) is a commonly used alternative in osteogenic differentiation media.[4][5][6] It also serves as an organic phosphate source. When using β-glycerophosphate, you will need to ensure that the basal medium contains an adequate concentration of calcium, typically around 1.8 mM, as found in standard DMEM.
Q4: How should I prepare a stock solution of glycerophosphate?
For β-glycerophosphate disodium salt, a 1 M aqueous stock solution can be prepared by dissolving 306 mg of the pentahydrate salt in 1 mL of water.[7] This stock solution should be sterilized by filtration, aliquoted, and can be stored at -20°C for up to 3 months.[7] For calcium L-glycerophosphate, preparing a highly concentrated stock solution can be challenging due to its limited solubility. It is often recommended to add it directly to the medium or prepare a less concentrated stock solution.
Q5: At what concentration is β-glycerophosphate typically used in osteogenic media?
The working concentration of β-glycerophosphate in osteogenic differentiation media typically ranges from 2 mM to 10 mM.[5][8]
Troubleshooting Guide
Issue 1: Precipitation or cloudiness in the culture medium after adding calcium L-glycerophosphate.
Possible Causes:
-
High pH of the medium: Culture media, especially after the addition of supplements or exposure to air, can experience a rise in pH. Calcium phosphate salts are less soluble at higher pH.
-
High concentration of calcium and/or phosphate: Exceeding the solubility limit of calcium phosphate will lead to precipitation.
-
Temperature of the medium: While calcium L-glycerophosphate is more soluble at lower temperatures, the overall stability of the medium components is best maintained at their recommended storage and use temperatures. Rapid temperature changes can affect solubility.
-
Order of reagent addition: Adding concentrated calcium and phosphate solutions directly to each other can cause immediate precipitation.
Solutions:
| Solution | Detailed Protocol |
| pH Adjustment | Before adding calcium L-glycerophosphate, ensure the basal medium is at the correct physiological pH (typically 7.2-7.4). If necessary, adjust the pH using sterile 1N HCl or 1N NaOH. |
| Sequential Addition of Reagents | When preparing the complete osteogenic medium, add the supplements (like dexamethasone and ascorbic acid) first. Add the calcium L-glycerophosphate or β-glycerophosphate solution last and mix gently but thoroughly. |
| Use of a Stock Solution | Prepare a sterile-filtered stock solution of β-glycerophosphate (e.g., 1 M in water) and add the required volume to the medium. This allows for better dispersion and reduces localized high concentrations.[7] |
| Pre-warming of Medium | Ensure all components, including the basal medium and supplements, are at the appropriate temperature (typically 37°C) before mixing. |
| Filtration | If a small amount of precipitate forms after preparation, you can try to filter the medium through a 0.22 µm sterile filter. However, this may remove some of the desired calcium and phosphate. |
Issue 2: Poor osteogenic differentiation despite using calcium L-glycerophosphate.
Possible Causes:
-
Sub-optimal concentration: The concentration of calcium and phosphate is critical for efficient osteogenesis.
-
Cell confluency: Osteogenic differentiation is often more efficient when cells are at a high confluency.
-
Quality of other reagents: The potency of other essential components of the osteogenic medium, such as dexamethasone and ascorbic acid, can affect differentiation.
-
Cell passage number: The differentiation potential of stem cells can decrease with increasing passage number.
Solutions:
| Solution | Detailed Protocol |
| Optimize Concentration | Titrate the concentration of calcium L-glycerophosphate or β-glycerophosphate (e.g., 2 mM, 5 mM, 10 mM) to determine the optimal concentration for your specific cell type and experimental conditions. |
| Ensure High Cell Confluency | Plate cells at a density that allows them to reach 80-90% confluency before inducing differentiation.[9] |
| Freshly Prepare Media | Prepare the complete osteogenic differentiation medium fresh before each use, as some components, like ascorbic acid, can be unstable. |
| Use Low Passage Cells | Whenever possible, use mesenchymal stem cells at a low passage number for differentiation experiments. |
Experimental Protocols
Protocol 1: Preparation of Complete Osteogenic Differentiation Medium (Using β-Glycerophosphate)
Materials:
-
Basal Medium (e.g., DMEM with high glucose, L-glutamine, and pyruvate)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Dexamethasone stock solution (10 mM in ethanol)
-
Ascorbic acid 2-phosphate stock solution (100 mM in water)
-
β-Glycerophosphate disodium salt hydrate stock solution (1 M in water)
Procedure:
-
To 440 mL of basal medium, add 50 mL of FBS and 5 mL of 100X Penicillin-Streptomycin solution.
-
Gently mix the medium.
-
Add 5 µL of 10 mM Dexamethasone stock solution to achieve a final concentration of 0.1 µM.
-
Add 100 µL of 100 mM Ascorbic acid 2-phosphate stock solution to achieve a final concentration of 0.2 mM.
-
Finally, add 5 mL of 1 M β-Glycerophosphate stock solution to achieve a final concentration of 10 mM.
-
Mix the complete medium gently but thoroughly.
-
The medium is now ready for use. Store at 4°C for up to two weeks. Before use, warm the medium to 37°C.
This protocol is adapted from commercially available osteogenesis kits and common literature procedures.
Signaling Pathways in Osteoblast Differentiation
The process of osteoblast differentiation is regulated by a complex network of signaling pathways. Calcium and phosphate, supplied by calcium L-glycerophosphate, play crucial roles in activating these pathways.
Experimental Workflow for Inducing Osteogenic Differentiation
Key Signaling Pathways in Osteoblast Differentiation
Extracellular calcium and phosphate ions initiate intracellular signaling cascades that converge on the activation of key transcription factors, such as Runt-related transcription factor 2 (RUNX2), which is a master regulator of osteogenesis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Calcium Glycerophosphate EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]
- 4. Preparation of Osteogenic Matrices from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. neolab.de [neolab.de]
- 8. researchgate.net [researchgate.net]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Calcium Phosphate Precipitation in Media with Glycerophosphate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of calcium phosphate precipitation in cell culture media supplemented with glycerophosphate, particularly in osteogenic differentiation protocols.
Frequently Asked Questions (FAQs)
Q1: Why is β-glycerophosphate used in my cell culture medium?
A1: β-glycerophosphate is a common supplement in osteogenic differentiation media. It serves as an organic phosphate source for bone-forming cells like osteoblasts.[1][2][3] Cellular enzymes, specifically alkaline phosphatase (ALP), hydrolyze β-glycerophosphate to release inorganic phosphate ions (Pi).[1][4][5] This localized increase in Pi concentration is crucial for the formation of hydroxyapatite, the mineral component of bone.[6]
Q2: What causes the white precipitate in my medium after adding β-glycerophosphate?
A2: The white precipitate is typically calcium phosphate. This forms when the concentrations of free calcium (Ca²⁺) and inorganic phosphate (Pi) ions in the medium exceed the solubility limit, leading to their spontaneous precipitation.[7] The enzymatic breakdown of β-glycerophosphate by cells significantly increases the local phosphate concentration, which then reacts with calcium present in the basal medium (like DMEM) to form these insoluble crystals.[1]
Q3: Can the concentration of β-glycerophosphate affect precipitation?
A3: Yes, high concentrations of β-glycerophosphate can lead to excessive, non-specific mineral deposition.[5][6] While concentrations up to 10 mM are often cited in protocols, some studies suggest that supplementing with concentrations greater than 2 mM can result in non-physiological mineral deposition, even in the absence of cells.[5] High levels can cause widespread, dystrophic mineral deposition across the cell monolayer.[6]
Q4: Does the pH of the medium play a role in precipitation?
A4: Absolutely. The solubility of calcium phosphate is highly dependent on pH. An increase in pH (more basic conditions) decreases the solubility of calcium phosphate, making precipitation more likely.[7][8] It is critical to maintain a stable physiological pH (typically 7.2-7.4) for your culture medium.
Q5: Are there other factors that can influence precipitation?
A5: Yes, several factors contribute:
-
Temperature: Temperature shifts can affect the solubility of media components. For instance, warming the medium to 37°C can decrease the solubility of some salts.[9][10] Conversely, storing concentrated media stocks at refrigerated temperatures can also cause salts to precipitate.[9]
-
Component Concentrations: The intrinsic concentrations of calcium and phosphate in the basal medium are critical. For example, DMEM/F-12 has a higher calcium concentration than RPMI-1640.
-
Order of Reagent Addition: The sequence in which supplements are added to the basal medium can impact the formation of insoluble molecules.[9]
Troubleshooting Guide
Issue: A visible white precipitate or cloudiness appears in the culture medium after adding supplements.
This guide will help you identify the cause and find a solution.
Step 1: Identify the Source of Precipitation
First, determine when the precipitation occurs:
-
Immediately upon media preparation? This points to a chemical incompatibility or issue with your preparation protocol.
-
After incubation with cells? This suggests a cell-mediated process, likely due to enzymatic activity.
-
After a temperature change (e.g., warming)? This indicates that the solubility limits of media components have been exceeded.
Step 2: Follow the Troubleshooting Workflow
Use the following diagram to navigate potential solutions based on your observations.
Caption: Troubleshooting workflow for calcium phosphate precipitation.
Quantitative Data Summary
The solubility of calcium and phosphate is a critical factor in preventing precipitation. The table below summarizes key concentration and solubility data.
| Parameter | Value / Range | Significance | Reference(s) |
| Calcium (Ca²⁺) in Basal Media | 0.30 - 1.8 mM | Varies by medium type (e.g., DMEM vs. RPMI). Higher levels increase precipitation risk. | |
| β-Glycerophosphate (β-GP) | 2 - 10 mM | Common range in osteogenic media. Concentrations >2 mM may cause non-specific precipitation. | [5][6] |
| pH Effect | Solubility decreases as pH increases | Maintaining physiological pH (~7.4) is crucial. Basic shifts promote precipitation. | [7] |
| Solubility of Calcium Phosphates | Ca(H₂PO₄)₂: ~71 mMCaHPO₄: ~1.7 mMCa₃(PO₄)₂: ~0.06 mM | Different forms of calcium phosphate have vastly different solubilities. The less soluble forms are more likely to precipitate at physiological pH. |
Experimental Protocols
Protocol 1: Preparation of Osteogenic Differentiation Medium
This protocol is designed to minimize the risk of spontaneous calcium phosphate precipitation during media preparation.
Caption: Workflow for preparing osteogenic medium to minimize precipitation.
Methodology:
-
Prepare Stock Solutions: Prepare concentrated, sterile-filtered stock solutions of dexamethasone, ascorbic acid 2-phosphate, and β-glycerophosphate.[11] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[9]
-
Start with Basal Medium: Begin with the required volume of basal medium (e.g., DMEM) supplemented with serum (e.g., 10% FBS) and antibiotics, equilibrated to room temperature.
-
Add Supplements Sequentially: Add the supplements one by one to the basal medium, mixing gently after each addition. It is often recommended to add the phosphate source (β-glycerophosphate) last.
-
Final Equilibration: Once all components are mixed, the complete medium can be warmed to 37°C in a water bath before being added to the cell cultures.[12]
-
Storage: Store the complete medium at 4°C and use it within the recommended stability period (typically 2-4 weeks).
Protocol 2: Visual Assay for Precipitation
Use this simple protocol to test if a new batch of reagents or a modified protocol is prone to precipitation.
-
Prepare Test Medium: In a sterile conical tube, prepare a small volume (e.g., 5 mL) of your complete medium as you normally would.
-
Incubate: Place the tube in a 37°C incubator.
-
Observe: Visually inspect the tube for any signs of cloudiness or precipitate against a dark background at regular intervals (e.g., 1, 4, and 24 hours).
-
Microscopic Examination: If the medium appears cloudy, place a small drop on a microscope slide and observe under a phase-contrast microscope (400x magnification) to confirm the presence of crystalline precipitate particles.[7]
Underlying Mechanisms
The formation of calcium phosphate precipitate from β-glycerophosphate in cell culture is a multi-step process involving both enzymatic and chemical reactions.
Caption: Pathway showing the formation of calcium phosphate precipitate.
This pathway illustrates that β-glycerophosphate itself does not cause precipitation. Instead, it acts as a substrate for ALP, an enzyme whose activity increases during osteogenic differentiation.[2] The resulting high local concentration of inorganic phosphate drives the chemical reaction with calcium, leading to the formation of insoluble calcium phosphate.[1] This process is exacerbated by factors like elevated pH and temperature.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of beta-glycerophosphate action in mineralizing chick limb-bud mesenchymal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bio.umass.edu [bio.umass.edu]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Calcium Phosphate Precipitation as an Unintended Consequence of Phosphate Dosing to High-pH Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
Stability and degradation of calcium glycerophosphate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium glycerophosphate solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of calcium glycerophosphate solutions.
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving | Calcium glycerophosphate is sparingly soluble in water at room temperature. | 1. Lower the temperature: Calcium glycerophosphate is more soluble in colder water. Try dissolving it in chilled, purified water.[1][2]2. Use citric acid: The addition of a small amount of citric acid can increase the solubility of calcium glycerophosphate in water.[1][2][3]3. Agitation: Ensure adequate and continuous stirring. |
| Cloudy Solution or Precipitation Upon Standing | 1. pH is too high: The aqueous solution of calcium glycerophosphate is alkaline. If the pH is too high, it can lead to the precipitation of calcium hydroxide.[3]2. Hydrolysis: Over time, the glycerophosphate ion can hydrolyze to form glycerol and inorganic phosphate. This free phosphate can then precipitate with calcium, especially under certain pH and temperature conditions.[4][5]3. Incompatibility: Mixing with incompatible substances can cause precipitation. | 1. pH Control: Maintain the pH of the solution between 7.0 and 8.5 for optimal stability.[3] Use a suitable buffer if necessary.2. Storage Conditions: Store solutions at controlled room temperature or refrigerated, as elevated temperatures can accelerate hydrolysis.[6][7][8]3. Fresh Preparation: For critical applications, it is best to use freshly prepared solutions.[7]4. Compatibility Check: Ensure compatibility with all other components in the formulation.[6][8][9][10] |
| Variable Experimental Results | 1. Degradation of stock solution: The calcium glycerophosphate in the solution may have degraded over time, leading to inconsistent concentrations.2. Hygroscopic nature of the powder: The solid calcium glycerophosphate may have absorbed moisture from the air, leading to inaccurate weighing. | 1. Use fresh solutions: Prepare solutions fresh for each experiment or validate the stability of stored solutions.2. Proper storage of solid: Store calcium glycerophosphate powder in a tightly sealed container in a cool, dry place to prevent moisture absorption.[1][2] |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for calcium glycerophosphate in an aqueous solution?
The primary degradation pathway is the hydrolysis of the glycerophosphate ester bond. This reaction breaks down the glycerophosphate ion into glycerol and inorganic phosphate. The rate of this hydrolysis is influenced by factors such as pH and temperature.
2. What are the ideal storage conditions for a calcium glycerophosphate solution?
To minimize degradation, aqueous solutions of calcium glycerophosphate should be stored at a controlled room temperature, protected from heat.[7] For extended storage, refrigeration may be considered, as lower temperatures slow down the rate of hydrolysis. It is also crucial to maintain the pH of the solution within a neutral to slightly alkaline range (pH 7.0-8.5).
3. How does pH affect the stability of a calcium glycerophosphate solution?
The pH of the solution is a critical factor. The aqueous solution of calcium glycerophosphate is naturally alkaline. If the pH becomes too high, it can promote the precipitation of calcium hydroxide.[3] Conversely, highly acidic conditions can also accelerate the hydrolysis of the glycerophosphate ester.
4. Can I autoclave a calcium glycerophosphate solution?
Autoclaving involves high temperatures, which can significantly accelerate the hydrolysis of calcium glycerophosphate into glycerol and inorganic phosphate. This degradation can alter the concentration of the active ingredient and may lead to the precipitation of calcium phosphate. Therefore, autoclaving is generally not recommended. Sterile filtration is a preferred method for sterilizing these solutions.
5. What are the signs of degradation in a calcium glycerophosphate solution?
Signs of degradation can include a change in the clarity of the solution (haziness or precipitation), a significant change in pH, or a decrease in the concentration of calcium glycerophosphate as determined by analytical methods.
Data on Stability and Solubility
Table 1: Factors Affecting the Stability of Calcium Glycerophosphate in Solution
| Factor | Effect on Stability | Notes |
| pH | Solutions are most stable in the neutral to slightly alkaline range (pH 7.0-8.5).[3] | High pH can lead to calcium hydroxide precipitation. Acidic pH can accelerate hydrolysis. |
| Temperature | Higher temperatures increase the rate of hydrolysis.[6][8] | It is advisable to store solutions at controlled room temperature or refrigerated. |
| Concentration | Higher concentrations may have a higher propensity for precipitation, especially if other factors like pH and temperature are not optimal. | In parenteral nutrition solutions, the concentrations of calcium and glycerophosphate are critical to avoid precipitation.[6][8][9][10] |
| Presence of Other Ions | Compatibility with other ions is crucial. It has good compatibility with calcium gluconate in parenteral nutrition solutions.[6][8][9][10] | Incompatibility can lead to precipitation. |
| Enzymes | In biological systems, enzymes like alkaline phosphatase can catalyze the hydrolysis of glycerophosphate. | This is a key consideration in cell culture and in vivo applications. |
Table 2: Solubility of Calcium Glycerophosphate
| Solvent | Solubility | Notes |
| Water (at 25°C) | 1 g in approximately 50 mL of water.[1] | Sparingly soluble. |
| Water (at lower temperatures) | More soluble than at 25°C.[1][2] | |
| Ethanol (96%) | Practically insoluble.[1][2] | |
| Aqueous solution with Citric Acid | Solubility is increased.[1][2][3] | Citric acid can be used to aid dissolution. |
Experimental Protocols
1. Protocol for Stability Testing using Ion Chromatography
This protocol outlines a general method for monitoring the degradation of calcium glycerophosphate by quantifying the increase in inorganic phosphate.
-
Objective: To determine the concentration of inorganic phosphate in a calcium glycerophosphate solution over time.
-
Principle: Ion chromatography with suppressed conductivity detection is a sensitive method for the analysis of anions like phosphate.[11][12]
-
Instrumentation: Ion chromatograph with a conductivity detector, an anion-exchange column (e.g., Metrosep A Supp 5), and a suppressor module.[13]
-
Reagents:
-
Procedure:
-
Sample Preparation: Dilute the calcium glycerophosphate solution with deionized water to a concentration within the calibrated range of the instrument.
-
Chromatographic Conditions:
-
Column: Anion-exchange column suitable for phosphate analysis.
-
Eluent: A solution of sodium carbonate and sodium bicarbonate. The exact concentration may need to be optimized.[14]
-
Flow Rate: Typically 0.7-1.0 mL/min.
-
Detection: Suppressed conductivity.
-
-
Calibration: Prepare a series of standard phosphate solutions of known concentrations and inject them to create a calibration curve.
-
Analysis: Inject the prepared sample and record the chromatogram.
-
Quantification: Identify the phosphate peak based on its retention time and quantify its concentration using the calibration curve.
-
Stability Study: Analyze samples at various time points (e.g., 0, 24, 48, 72 hours) and under different storage conditions (e.g., room temperature, 40°C) to monitor the increase in phosphate concentration.
-
2. Protocol for Calcium Content Determination by Complexometric Titration
This protocol is a standard pharmacopeial method to determine the calcium content.
-
Objective: To quantify the amount of calcium in a calcium glycerophosphate sample.
-
Principle: Calcium ions form a complex with EDTA. The endpoint of the titration is detected using a colorimetric indicator.[1][7]
-
Reagents:
-
0.1 M Edetate Disodium (EDTA) solution.
-
10 M Sodium hydroxide solution.
-
Calconcarboxylic acid triturate indicator.
-
-
Procedure:
Visualizations
Caption: Degradation pathway of calcium glycerophosphate in solution.
Caption: Troubleshooting workflow for calcium glycerophosphate solutions.
References
- 1. Calcium Glycerophosphate EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]
- 2. Specifications, Uses, SDS of Calcium Glycerophosphate Manufacturers [kingofchemicals.com]
- 3. CN112521417A - Preparation method and application of calcium glycerophosphate - Google Patents [patents.google.com]
- 4. Calcium Orthophosphates: Crystallization and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Calcium Orthophosphates by Chemical Precipitation in Aqueous Solutions: The Effect of the Acidity, Ca/P Molar Ratio, and Temperature on the Phase Composition and Solubility of Precipitates [mdpi.com]
- 6. In vitro solubility of calcium glycerophosphate versus conventional mineral salts in pediatric parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Glycerophosphate [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. Physical Compatibility of Calcium Chloride and Sodium Glycerophosphate in Pediatric Parenteral Nutrition Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cimasci.com [cimasci.com]
Technical Support Center: Calcium Glycerophosphate in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using calcium glycerophosphate (CGP), often referred to as β-glycerophosphate (BGP), in cell culture experiments, particularly for osteogenic differentiation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for calcium glycerophosphate activity in cell culture?
A1: The optimal pH for calcium glycerophosphate (CGP) in cell culture is a balance between maintaining cell viability and ensuring sufficient enzymatic activity. While the enzyme that hydrolyzes CGP, alkaline phosphatase (ALP), has an optimal pH in the alkaline range (pH 9-10.4 for assays), cell culture media are typically maintained at a physiological pH of 7.2-7.4 for optimal cell health.[1][2][3] At this physiological pH, ALP is still sufficiently active to hydrolyze CGP and release the phosphate ions necessary for mineralization.[4][5] Therefore, the de facto optimal pH for CGP in cell culture is the standard physiological pH of the culture medium, which is typically between 7.2 and 7.4 .[3]
Q2: Why is calcium glycerophosphate used in osteogenic differentiation media?
A2: Calcium glycerophosphate serves two primary roles in osteogenic differentiation:
-
Source of Inorganic Phosphate: It is a bioavailable source of phosphate ions (PO₄³⁻). Once hydrolyzed by cellular enzymes like alkaline phosphatase, these phosphate ions, along with calcium ions present in the medium, are essential for the formation of hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the mineral component of bone.[6]
-
Signaling Molecule: The released inorganic phosphate can also act as an intracellular signaling molecule, influencing the expression of key osteogenic genes.[6]
Q3: What are the typical concentrations of calcium glycerophosphate used in cell culture?
A3: The concentration of calcium glycerophosphate in osteogenic differentiation media typically ranges from 2 mM to 10 mM. However, concentrations above 5 mM have been reported to sometimes cause non-specific (dystrophic) mineralization and may impact cell viability.[5][7] It is advisable to optimize the concentration for your specific cell type and experimental conditions.
Q4: Can I autoclave my medium after adding calcium glycerophosphate?
A4: No, you should not autoclave cell culture medium containing calcium glycerophosphate. The heat and pressure from autoclaving can cause the precipitation of calcium salts and degrade other media components. CGP should be prepared as a sterile stock solution (e.g., by filtration) and added to the sterile medium aseptically.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the culture medium after adding CGP. | High pH: The pH of the medium may be too high (alkaline), which decreases the solubility of calcium phosphate salts.[8][9] | - Ensure the base medium is at the correct physiological pH (7.2-7.4) before adding supplements. - Avoid prolonged exposure of the medium to room air, which can lead to CO₂ loss and a rise in pH. |
| High Concentration: The concentration of CGP or calcium in the medium is too high. | - Prepare a fresh stock solution of CGP and verify its concentration. - Consider reducing the concentration of CGP in your differentiation medium.[5] | |
| Incorrect Order of Addition: Adding concentrated calcium and phosphate solutions directly to each other can cause immediate precipitation. | - Add each supplement to the base medium individually, with gentle mixing in between. - Prepare a sterile, concentrated stock solution of CGP in deionized water or PBS and add it to the final volume of the medium. | |
| Cells are not differentiating or mineralizing properly. | Suboptimal pH: While major pH shifts are visible, even minor deviations from the optimal physiological range can impact cell health and differentiation. | - Regularly check the pH of your culture medium. Ensure your CO₂ incubator is properly calibrated.[3] |
| CGP Degradation: The CGP stock solution may have degraded. | - Prepare a fresh, sterile-filtered stock solution of CGP. Store aliquots at -20°C for long-term use. | |
| Low Alkaline Phosphatase (ALP) Activity: The cells may not be expressing enough ALP to effectively hydrolyze the CGP. | - Confirm that your cells are at an appropriate passage number and confluency to initiate differentiation. - Ensure other osteogenic supplements (like ascorbic acid and dexamethasone) are present, as they support overall osteogenic potential, including ALP expression.[6] | |
| Inconsistent results between experiments. | Variability in Media Preparation: Slight differences in pH, concentration, or preparation of supplements. | - Follow a standardized protocol for media preparation. - Prepare a large batch of osteogenic differentiation medium to use across related experiments. |
| Lot-to-Lot Variability of Serum: Fetal Bovine Serum (FBS) is a known source of variability and contains endogenous alkaline phosphatase which can affect mineralization.[4] | - Test new lots of FBS before use in critical experiments. - Consider using a serum-free, defined medium if possible. |
Experimental Protocols
Preparation of Osteogenic Differentiation Medium
This protocol is a general guideline for preparing osteogenic differentiation medium for mesenchymal stem cells (MSCs).
Materials:
-
Basal Medium (e.g., DMEM, α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine or GlutaMAX™
-
Calcium Glycerophosphate (or β-Glycerophosphate)
-
Ascorbic Acid (or Ascorbic acid 2-phosphate)
-
Dexamethasone
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes and storage bottles
Stock Solutions:
-
1 M Calcium Glycerophosphate (CGP):
-
Dissolve the appropriate amount of CGP powder in sterile deionized water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C.
-
-
5 mg/mL Ascorbic Acid 2-Phosphate:
-
Dissolve in sterile deionized water.
-
Sterilize through a 0.22 µm filter.
-
Aliquot and store protected from light at -20°C.
-
-
10 mM Dexamethasone:
-
Dissolve in a suitable solvent like ethanol or DMSO.
-
Sterilize through a 0.22 µm filter.
-
Aliquot and store at -20°C.
-
Preparation of Complete Osteogenic Medium (Example for 100 mL):
-
Start with approximately 88 mL of basal medium.
-
Add 10 mL of FBS (for a final concentration of 10%).
-
Add 1 mL of Penicillin-Streptomycin (for a final concentration of 1x).
-
Add 1 mL of L-Glutamine/GlutaMAX™ (if required for the basal medium).
-
Aseptically add the supplements to the following final concentrations:
-
10 mM CGP: Add 1 mL of the 1 M stock solution.
-
50 µg/mL Ascorbic Acid 2-Phosphate: Add 1 mL of the 5 mg/mL stock solution.
-
100 nM Dexamethasone: Add 1 µL of the 10 mM stock solution.
-
-
Gently mix the complete medium. The final pH should be in the physiological range (7.2-7.4). No pH adjustment is typically necessary if the basal medium is correctly buffered.
-
Store the complete osteogenic medium at 4°C and use within 1-2 weeks.
Visualizations
Caption: Workflow for inducing and assessing osteogenic differentiation.
Caption: Decision tree for troubleshooting media precipitation issues.
Caption: Role of CGP in osteogenic signaling and mineralization.
References
- 1. Item - pH9 vs pH10: Battle of the Bases for Alkaline Phosphatase - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 2. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differing responses of osteogenic cell lines to β-glycerophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium in Cell Culture [sigmaaldrich.com]
Troubleshooting inconsistent mineralization in osteoblast cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges associated with inconsistent mineralization in osteoblast cultures.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your osteoblast mineralization experiments.
Problem 1: Weak or No Mineralization
-
Faint or no Alizarin Red S staining.
-
Low Alkaline Phosphatase (ALP) activity.
-
Lack of visible mineralized nodules under the microscope.
| Possible Cause | Recommended Solution | Quantitative Parameters |
| Suboptimal Osteogenic Induction | Ensure the osteogenic medium is freshly prepared and contains the correct concentrations of all supplements (β-glycerophosphate, ascorbic acid, and dexamethasone). | β-glycerophosphate: 2-10 mM Ascorbic Acid: 50 µg/mL Dexamethasone: 10-100 nM |
| Insufficient Culture Duration | Osteoblast mineralization is a time-dependent process. Extend the culture period. Mineralization is typically observed after 14-21 days.[1] | Typical Culture Duration: 17-21 days.[1] |
| Low Cell Seeding Density | Ensure cells are seeded at an appropriate density to reach confluency before initiating differentiation. Over-confluency can also be detrimental.[2] | Recommended Seeding Density: Varies by cell type and vessel; a common starting point is 3 x 10⁴ cells/cm². |
| Degradation of Reagents | Ascorbic acid is unstable in solution. Prepare fresh osteogenic medium regularly, typically every 2-3 days.[3] Store stock solutions appropriately. | Media Change Frequency: Every 2-3 days. |
| Inappropriate pH of Culture Medium | Monitor and maintain the pH of the culture medium within the optimal physiological range. | Optimal pH: 7.2 - 7.4 |
| Low Extracellular Calcium | The basal medium may have insufficient calcium. Consider supplementing with calcium chloride.[2][4] | Calcium Chloride Supplementation: 2.5 - 10 mM.[4] |
| Serum Variability | Different lots of Fetal Bovine Serum (FBS) can have varying levels of growth factors and inhibitors, affecting differentiation. Test different lots of FBS or consider using a serum-free, defined medium.[1][5] | N/A |
Problem 2: Inconsistent or Patchy Mineralization
-
Uneven Alizarin Red S staining across the culture vessel.
-
Mineralization occurring in some wells but not others under the same conditions.
| Possible Cause | Recommended Solution | Quantitative Parameters |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding and distribute the cells evenly across the culture surface. | N/A |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of a plate can concentrate media components. To mitigate this, fill the outer wells with sterile PBS or water and do not use them for experiments. | N/A |
| Inadequate Mixing of Media | When preparing osteogenic media, ensure all supplements are thoroughly mixed before adding to the cultures. | N/A |
| Cell Clumping | Dissociate cells into a single-cell suspension during passaging to avoid clumping, which can lead to non-uniform differentiation. | N/A |
| Disturbance of Cell Monolayer | Be gentle when changing the medium to avoid detaching the cell layer, which can disrupt mineralization.[1][6] | N/A |
Problem 3: High Background or Non-Specific Staining (Alizarin Red S)
-
A general red or orange haze across the entire well, not localized to mineralized nodules.
-
Difficulty distinguishing between specific and non-specific staining.
| Possible Cause | Recommended Solution | Quantitative Parameters |
| Incorrect pH of Staining Solution | The pH of the Alizarin Red S solution is critical for specific binding to calcium. Prepare the solution fresh and adjust the pH.[2][7][8] | Optimal pH of ARS Solution: 4.1 - 4.3.[7][8] |
| Inadequate Washing | Insufficient washing after staining can leave behind unbound dye. Increase the number and duration of washing steps with deionized water.[7][8] | Washing Steps: 3-5 times with deionized water or until the wash water is clear.[7][8] |
| Overstaining | Incubating for too long in the Alizarin Red S solution can lead to non-specific binding. Optimize the staining time.[8] | Staining Time: 20-30 minutes is often sufficient.[7] |
| Cell Overgrowth or Necrosis | Over-confluent or necrotic areas can trap the stain, leading to false-positive results. Ensure cells are healthy and not overly dense at the time of fixation.[2][8] | N/A |
| Precipitation of Stain | Filter the Alizarin Red S solution before use to remove any precipitates. | Filter Size: 0.22 µm.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of Alizarin Red S staining?
Alizarin Red S (ARS) is an anthraquinone dye that binds to calcium through a chelation process, forming a stable, orange-red complex.[7][9] This allows for the visualization and quantification of calcium deposits, which are indicative of extracellular matrix mineralization.[9]
Q2: How can I quantify mineralization?
Mineralization can be quantified by extracting the Alizarin Red S stain from the cell monolayer and measuring its absorbance. A common method involves extracting the dye with 10% acetic acid, followed by neutralization with 10% ammonium hydroxide, and then reading the absorbance at 405 nm.[4][10][11]
Q3: What is the role of β-glycerophosphate in osteogenic medium?
β-glycerophosphate serves as a source of phosphate ions, which are essential for the formation of hydroxyapatite crystals, the mineral component of bone. Osteoblasts express alkaline phosphatase (ALP), which cleaves the phosphate group from β-glycerophosphate, increasing the local concentration of phosphate and driving mineralization.
Q4: Why is ascorbic acid necessary for osteoblast differentiation?
Ascorbic acid is a crucial cofactor for the enzyme prolyl hydroxylase, which is essential for the proper folding and secretion of collagen, the main component of the bone extracellular matrix.[3] A stable collagen matrix is a prerequisite for subsequent mineralization.
Q5: My cells are not differentiating. Could it be a contamination issue?
Yes, contamination can significantly impact cell health and function, including differentiation capacity. Bacterial contamination often leads to a rapid drop in pH (media turning yellow) and turbidity.[12][13][14] Fungal contamination may appear as filamentous growths.[12][14] Mycoplasma contamination is not visible by standard microscopy but can alter cellular processes.[12] It is crucial to maintain aseptic technique and regularly check cultures for signs of contamination.[12][15]
Experimental Protocols
Alkaline Phosphatase (ALP) Activity Assay (Colorimetric)
This protocol is for the quantitative determination of ALP activity in osteoblast cultures.
Materials:
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Stop solution (e.g., 0.1 M NaOH)
-
96-well plate
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Lysis:
-
Wash the cell monolayer twice with PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate for 10 minutes at 37°C to lyse the cells.
-
Scrape the wells to ensure complete cell lysis and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Enzymatic Reaction:
-
Add 50 µL of the cell lysate supernatant to a new 96-well plate.
-
Add 50 µL of pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes, protected from light. The incubation time will depend on the level of ALP activity.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well to stop the enzymatic reaction.[16]
-
-
Measurement:
-
Read the absorbance at 405 nm using a spectrophotometer.[16]
-
-
Data Analysis:
-
The ALP activity can be normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
-
Alizarin Red S (ARS) Staining and Quantification
This protocol describes the staining of mineralized matrix and subsequent quantification.
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
2% Alizarin Red S solution, pH 4.1-4.3
-
10% Acetic Acid
-
10% Ammonium Hydroxide
-
96-well plate for absorbance reading
Procedure:
-
Fixation:
-
Staining:
-
Remove the fixative and wash the cells 2-3 times with deionized water.
-
Add a sufficient volume of 2% Alizarin Red S solution to completely cover the cell monolayer.
-
Incubate for 20-30 minutes at room temperature.[7]
-
Remove the ARS solution and wash the cells 3-5 times with deionized water until the wash water is clear.[7][8]
-
-
Quantification:
-
After the final wash, remove all remaining water.
-
Add 1 mL (for a 24-well plate) of 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the mineral and release the dye.[7][9]
-
Scrape the cell layer and transfer the slurry to a microcentrifuge tube.
-
Heat the tubes at 85°C for 10 minutes and then place on ice for 5 minutes.[11]
-
Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes.[11]
-
Transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding 10% ammonium hydroxide until the pH is between 4.1 and 4.5.[11]
-
Transfer an appropriate volume of the neutralized supernatant to a 96-well plate.
-
Signaling Pathways and Workflows
Key Signaling Pathways in Osteoblast Differentiation
The following diagrams illustrate the core signaling pathways that regulate osteoblast differentiation and mineralization.
Caption: Canonical BMP/Smad signaling pathway in osteoblast differentiation.[17][18][19][20][21]
Caption: Wnt/β-catenin signaling pathway in osteogenesis.[22][23][24][25][26]
General Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues with inconsistent mineralization.
Caption: A logical workflow for troubleshooting inconsistent mineralization.
References
- 1. promocell.com [promocell.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation of Human Osteoblast Cells Capable for Mineralization and Synthetizing Bone-Related Proteins In Vitro from Adult Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum-free medium with osteogenic supplements induces adipogenesis in rat bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promocell.com [promocell.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 3hbiomedical.com [3hbiomedical.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. How to Detect, Avoid and Deal With Contaminated Cell Cultures - Tempo Bioscience [tempobioscience.com]
- 16. Alkaline phosphatase activity [bio-protocol.org]
- 17. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation [ijbs.com]
- 18. Bmp Induces Osteoblast Differentiation through both Smad4 and mTORC1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bone Morphogenetic Protein 2-Induced Osteoblast Differentiation Requires Smad-Mediated Down-Regulation of Cdk6 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies [frontiersin.org]
- 22. Osteocyte Wnt/β-Catenin Signaling Is Required for Normal Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Loss of wnt/β-catenin signaling causes cell fate shift of preosteoblasts from osteoblasts to adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and quantifying impurities in calcium glycerophosphate batches
Technical Support Center: Calcium Glycerophosphate Impurity Analysis
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting advice for identifying and quantifying impurities in calcium glycerophosphate batches.
Frequently Asked Questions (FAQs)
Q1: What are the common categories of impurities in calcium glycerophosphate?
Impurities in active pharmaceutical ingredients (APIs) and excipients like calcium glycerophosphate are broadly classified into three main categories[1][2]:
-
Organic Impurities: These can arise from starting materials, by-products of the synthesis process, intermediates, or degradation products[2]. For calcium glycerophosphate, this includes substances like free glycerol and citric acid.[3][4]
-
Inorganic Impurities: These are often introduced from raw materials, catalysts, or manufacturing equipment.[2][5] They include inorganic salts, heavy metals, and other elemental impurities like iron and arsenic.[3][4]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[1][2][5] Ethanol is a potential solvent impurity in calcium glycerophosphate analysis.[3][4]
Q2: What specific impurities and limits are listed in major pharmacopeias?
Pharmacopeias like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) set specific limits for impurities in calcium glycerophosphate to ensure its quality and safety.[3][4][6]
Table 1: Summary of Impurity Limits from European Pharmacopoeia (Ph. Eur.)
| Impurity Test | Limit |
|---|---|
| Glycerol and ethanol-soluble substances | ≤ 0.5% |
| Chlorides | ≤ 500 ppm |
| Phosphates (free) | ≤ 400 ppm |
| Sulfates | ≤ 0.1% |
| Arsenic (As) | ≤ 3 ppm |
| Iron (Fe) | ≤ 50 ppm |
| Heavy metals (as Pb) | ≤ 20 ppm |
| Loss on Drying | ≤ 12.0% |
Source: European Pharmacopoeia (Ph. Eur.) specifications.[3][4][7]
Q3: What are the primary analytical techniques used to identify and quantify these impurities?
A range of analytical techniques is employed for comprehensive impurity profiling. The choice of method depends on the type of impurity being investigated.[1][8]
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying organic impurities like free glycerol.[2][9]
-
Gas Chromatography (GC): GC is the preferred method for analyzing volatile impurities, particularly residual solvents.[2][5]
-
Inductively Coupled Plasma (ICP): ICP-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are highly sensitive methods for detecting and quantifying elemental impurities and heavy metals at trace levels.[5][10]
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often coupled with chromatography (LC-MS, GC-MS), are powerful tools for identifying the structure of unknown impurities.[1][5][9]
-
Wet Chemistry/Titration: Simple limit tests and titrations are still used for certain impurities like chlorides, sulfates, and acidity/alkalinity as specified in pharmacopeias.[3][11]
Troubleshooting Guides
Issue: I'm seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
Unexpected peaks can originate from multiple sources. A systematic approach is needed to identify the root cause.
Answer:
-
Check the Mobile Phase and Solvents: Ensure all mobile phase components are miscible, properly degassed, and freshly prepared.[12][13] Contamination in the water or organic solvent is a common source of extraneous peaks.
-
Evaluate Sample Preparation: The sample itself or the diluent could be the source. Dilute your sample in the mobile phase whenever possible to avoid solvent mismatch peaks.[12] Consider the possibility of sample degradation after preparation.
-
Assess the HPLC System: Check for leaks, particularly around fittings and pump seals.[12] Air trapped in the pump head can cause pressure fluctuations and baseline instability, which might be misinterpreted as peaks.[12][13] Ensure the column is properly equilibrated, especially when using ion-pairing reagents or running gradients.[14]
-
Consider Column Contamination: Strongly retained compounds from previous injections can build up at the column head and elute slowly, appearing as broad or unexpected peaks in later runs.[14] Using a guard column and implementing a robust column washing procedure after each sequence can prevent this.[13][15]
Issue: My results for elemental impurities (e.g., Fe, As) by ICP-MS are higher than the pharmacopeial limits. What should I investigate?
Elevated elemental impurity results require careful investigation into both the sample and the analytical process.
Answer:
-
Review Raw Materials: Elemental impurities often originate from the raw materials used in synthesis, such as calcium carbonate or phosphoric acid.[10] If possible, test the starting materials individually.
-
Investigate Manufacturing Process: Contamination can be introduced from manufacturing equipment, such as stainless steel reactors (leaching of Fe, Ni, Cr) or catalysts.[2][5]
-
Eliminate Sample Contamination: Ensure that all labware (digestion vessels, autosampler vials) is scrupulously clean and free of metal contaminants. Use high-purity acids and water for sample digestion and dilution. Run a procedural blank to check for background contamination.
-
Address Analytical Interferences: ICP-MS can be subject to polyatomic interferences (e.g., ArCl⁺ interfering with As⁺). Ensure your method uses a collision/reaction cell or mathematical corrections to mitigate these interferences for accurate quantification.[10]
Experimental Protocols
Protocol 1: Quantification of Free Glycerol and Ethanol-Soluble Substances
This method is based on the gravimetric test described in the European Pharmacopoeia.[3][4][16]
Objective: To determine the percentage of substances in a calcium glycerophosphate sample that are soluble in 96% ethanol, which primarily includes free glycerol.
Materials & Equipment:
-
Analytical balance (readable to 0.1 mg)
-
25 mL ethanol (96%)
-
Mechanical shaker or vortex mixer
-
Filter paper (quantitative, ashless)
-
Funnel
-
Evaporating dish (pre-weighed)
-
Water bath
-
Drying oven capable of maintaining 70°C ± 2°C
Methodology:
-
Accurately weigh 1.000 g of the calcium glycerophosphate batch into a suitable flask.
-
Add 25 mL of ethanol (96%) to the flask.
-
Shake the mixture vigorously for 1 minute to dissolve any soluble substances.[7]
-
Filter the solution through a quantitative filter paper into a pre-weighed evaporating dish.
-
Evaporate the filtrate to dryness on a water bath in a well-ventilated fume hood.
-
Place the evaporating dish containing the residue in a drying oven at 70°C for 1 hour.[4][16]
-
After drying, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish with the dried residue.
-
Calculate the mass of the residue. The residue should not weigh more than 5 mg (which corresponds to 0.5%).[3][4][16]
Calculation:
-
Weight of Residue (g) = (Weight of dish + residue) - (Weight of empty dish)
-
% Soluble Substances = (Weight of Residue (g) / Initial Sample Weight (g)) * 100
Protocol 2: General Workflow for Impurity Identification & Quantification
The overall process involves a tiered approach, starting with general screening and moving to specific, sensitive techniques for quantification.
References
- 1. rroij.com [rroij.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. cimasci.com [cimasci.com]
- 4. Calcium Glycerophosphate EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. Calcium Glycerophosphate [doi.usp.org]
- 7. nhathuocngocanh.com [nhathuocngocanh.com]
- 8. Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 10. Frontiers | Elemental Impurities in Pediatric Calcium Carbonate Preparations-High Throughput Quantification and Risk Assessment [frontiersin.org]
- 11. scribd.com [scribd.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. agilent.com [agilent.com]
- 16. Calcium Glycerophosphate USP BP Ph Eur FCC Food Grade Manufacturers [anmol.org]
Long-term storage and handling of calcium 1-glycerophosphate powder
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the long-term storage, handling, and troubleshooting of calcium 1-glycerophosphate powder in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is a calcium salt of glycerophosphoric acid. In commercial preparations, it is typically a mixture of the alpha and beta isomers.[1][2][3][4] It serves as a highly bioavailable source of both calcium and phosphate.[5] In research, its primary applications include:
-
Osteogenic Differentiation: It is a critical component of osteogenic media, providing the necessary phosphate for the mineralization of the extracellular matrix by osteoblasts.[6][7]
-
Cell Culture Supplement: It is used as a phosphate source in various cell culture applications.
-
Dental Research: It is investigated for its role in enamel remineralization and preventing dental caries.[5]
Q2: What are the recommended long-term storage conditions for this compound powder?
A2: this compound powder is hygroscopic, meaning it readily absorbs moisture from the air.[4] To ensure its stability and longevity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and heat.[2] The recommended storage temperature is controlled room temperature.
Q3: The powder in my container has formed clumps. Is it still usable?
A3: Clumping is a common issue with hygroscopic powders like this compound and is usually caused by moisture absorption.[1][8] The powder is likely still usable, but the clumps will make accurate weighing difficult. To address this, you can gently break up the clumps with a sterile spatula inside a low-humidity environment (e.g., a glove box or a desiccator). To prevent future clumping, ensure the container is always tightly sealed immediately after use and consider storing it in a desiccator.
Q4: How do I properly prepare a stock solution of this compound?
A4: this compound is sparingly soluble in water, with a solubility of approximately 1g in 50mL of water at 25°C.[4] It is practically insoluble in ethanol.[3][4] Notably, its solubility in water increases at lower temperatures. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q5: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A5: Cloudiness or precipitation can occur for several reasons:
-
Concentration: You may have exceeded the solubility limit at the current temperature.
-
pH: The pH of your solution can affect solubility.
-
Interaction with other ions: In complex solutions like cell culture media, calcium can precipitate with other components, such as phosphates. Refer to the "Troubleshooting Guide: Solution Preparation" for detailed steps to resolve this issue.
Data Presentation
Physicochemical Properties
| Property | Value | Citations |
| Appearance | Fine, white or almost white, odorless, almost tasteless, hygroscopic powder. | [3][4] |
| Molecular Formula | C₃H₇CaO₆P | [5] |
| Molecular Weight | 210.14 g/mol | [5] |
| Calcium Content | 18.6% to 19.4% (on dried basis) | [2] |
| Solubility in Water | Sparingly soluble; approx. 2 g/100 mL at 25°C. More soluble at lower temperatures. Increased solubility with citric or lactic acid. | [4][9] |
| Solubility in Ethanol | Practically insoluble. | [3][4] |
| pH of Aqueous Solution | Alkaline. | [9] |
| Stability | Stable under recommended storage conditions. Decomposes at temperatures above 170°C. | [6][10] |
| Incompatibilities | Strong oxidizing agents. | [6] |
Solubility Data
| Temperature | Solubility in Water ( g/100 mL) |
| ~20°C | ~3.0 - 3.2 |
| 25°C | ~2.0 |
Note: The solubility of calcium glycerophosphate in water is inversely dependent on temperature; it is more soluble in colder water. Data is compiled from various sources and should be considered approximate.[4][9][11]
Troubleshooting Guides
Powder Handling & Storage
Solution Preparation & Use
Experimental Protocols
Protocol 1: Preparation of a 200 mM this compound Stock Solution
Materials:
-
This compound powder
-
High-purity, sterile water
-
Sterile conical tubes
-
0.22 µm sterile filter
Methodology:
-
Weighing: In a sterile environment, accurately weigh 6.12 g of this compound powder (for the pentahydrate form with MW ~306 g/mol , adjust based on the exact molecular weight on your product's certificate of analysis).
-
Dissolution: Add the powder to a sterile conical tube containing approximately 80 mL of cold (4-8°C) sterile water. The use of cold water is recommended as solubility is higher at lower temperatures.
-
Mixing: Vortex or stir the solution until the powder is completely dissolved. This may take some time. Gentle warming to room temperature can be done after initial dissolution in the cold.
-
Volume Adjustment: Once fully dissolved, bring the final volume to 100 mL with sterile water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a new sterile container.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C. Stored this way, the solution should be stable for up to 3 months.[12] Avoid repeated freeze-thaw cycles. For daily use, an aliquot can be kept at 2-8°C for no more than a day.[13]
Protocol 2: Preparation of Osteogenic Differentiation Medium
Materials:
-
Basal medium (e.g., DMEM-low glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Dexamethasone stock solution (e.g., 1 mM in ethanol)
-
Ascorbic acid 2-phosphate stock solution (e.g., 100 mM in water)
-
This compound stock solution (e.g., 200 mM from Protocol 1)
Methodology:
-
Prepare Basal Medium: To 87 mL of DMEM-low glucose, add 10 mL of FBS, 1 mL of Penicillin-Streptomycin, and 1 mL of L-Glutamine.
-
Add Supplements: To the complete basal medium, add the following supplements to achieve the desired final concentrations:
-
Dexamethasone: Add 1 µL of a 1 mM stock solution for a final concentration of 0.1 µM.
-
Ascorbic acid 2-phosphate: Add 20 µL of a 100 mM stock solution for a final concentration of 0.2 mM.
-
β-Glycerophosphate: Add 500 µL of a 200 mM stock solution for a final concentration of 10 mM.
-
-
Mixing and Storage: Gently mix the final osteogenic differentiation medium. The medium can be stored at 2-8°C for up to two weeks. It is recommended to change the medium on the cells every 2-3 days.
Signaling Pathway & Workflow Visualizations
Osteogenic Differentiation Signaling Pathway
Beta-glycerophosphate serves as a source of inorganic phosphate (Pi), which enters the cell and acts as a signaling molecule.[14] This, in conjunction with signals from dexamethasone and ascorbic acid, converges on the transcription factor Runx2, a master regulator of osteogenesis.[2][14][15]
Experimental Workflow: Quality Control of New Powder Lot
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nhathuocngocanh.com [nhathuocngocanh.com]
- 4. Calcium Glycerophosphate EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]
- 5. globalcalcium.com [globalcalcium.com]
- 6. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical mechanism of glycerol 3-phosphate phosphatase: pH-dependent changes in the rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro solubility of calcium glycerophosphate versus conventional mineral salts in pediatric parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. RU1667365C - Method of calcium glycerophosphate producing - Google Patents [patents.google.com]
- 12. neolab.de [neolab.de]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Optimizing incubation time for osteogenic differentiation with calcium glycerophosphate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of incubation time for osteogenic differentiation using calcium glycerophosphate.
Troubleshooting Guide
This section addresses common issues encountered during osteogenic differentiation experiments.
| Issue | Potential Causes | Recommended Solutions |
| Weak or No Mineralization (Low Alizarin Red S Staining) | Suboptimal Incubation Time: Differentiation may be incomplete or cells may have passed the peak mineralization phase. | Optimize Incubation Time: Mineralization is time-dependent. Harvest cells at multiple time points (e.g., days 7, 14, 21, and 28) to determine the optimal duration for your specific cell type. |
| Incorrect Reagent Concentration: The concentration of β-glycerophosphate or other supplements may be too low or too high. High concentrations (>5-10 mM) can sometimes be cytotoxic or lead to non-specific mineral deposition.[1] | Titrate β-Glycerophosphate: Test a range of concentrations (e.g., 2 mM, 5 mM, 10 mM) to find the optimal level that promotes mineralization without causing cell death.[1] Ensure other supplements like ascorbic acid and dexamethasone are at appropriate concentrations (see Table 2). | |
| Low Cell Seeding Density: Insufficient cell-to-cell contact can impair differentiation. | Optimize Seeding Density: Ensure cells reach 50-70% confluency before starting differentiation.[2] A typical seeding density is around 4.2 x 10³ cells/cm².[2] | |
| Staining Protocol Issues: Incorrect pH of the Alizarin Red S (ARS) solution or improper washing can lead to weak staining. | Verify ARS Protocol: Ensure the ARS solution pH is between 4.1 and 4.3.[3] Wash gently to avoid detaching mineralized nodules.[4] Refer to the detailed protocol below. | |
| High Cell Death or Cytotoxicity | Reagent Toxicity: High concentrations of β-glycerophosphate can be toxic to some cell lines.[1] | Perform a Dose-Response Experiment: Test a range of β-glycerophosphate concentrations to identify the highest non-toxic dose. |
| Nutrient Depletion: Osteogenic medium is typically changed every 2-3 days. Infrequent changes can lead to nutrient depletion and waste accumulation. | Maintain a Consistent Media Change Schedule: Replace the osteogenic medium every 2-3 days.[5] | |
| Inconsistent Results Between Experiments | Variability in Cell Passage Number: High passage numbers can lead to reduced differentiation potential. | Use Low Passage Cells: Use mesenchymal stem cells (MSCs) at a low passage number to ensure consistent differentiation capacity. |
| Reagent Stability: Ascorbic acid is unstable in solution. | Prepare Fresh Media: Prepare osteogenic differentiation media fresh before each use, especially the ascorbic acid supplement. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for osteogenic differentiation?
The optimal incubation time varies depending on the cell type (e.g., mesenchymal stem cells, pre-osteoblasts) and the specific experimental conditions. Generally, markers of osteogenic differentiation appear sequentially over a period of 7 to 35 days.
Table 1: Timeline of Osteogenic Marker Expression
| Time Point | Key Events & Markers |
| Early Stage (Days 3-7) | Expression of early osteogenic markers like Alkaline Phosphatase (ALP) and Runt-related transcription factor 2 (Runx2) begins to increase.[6][7] |
| Mid Stage (Days 7-14) | Peak ALP activity is often observed.[8] Collagen type I expression increases, and early mineral deposition may be detectable.[9] |
| Late Stage (Days 14-28+) | Expression of late markers such as Osteocalcin (OCN) and Osteopontin (OPN) increases.[6] Significant matrix mineralization occurs, which can be visualized by Alizarin Red S staining.[7][10] |
Q2: What is the role of β-glycerophosphate in osteogenic differentiation?
β-glycerophosphate serves as a source of phosphate ions. In the presence of alkaline phosphatase (ALP), an enzyme expressed by differentiating osteoblasts, β-glycerophosphate is hydrolyzed, releasing phosphate.[11] These phosphate ions, along with calcium ions present in the culture medium, form hydroxyapatite crystals, which are the primary mineral component of bone. This mineral deposition is a key hallmark of successful osteogenic differentiation.[1]
Q3: What are the standard components of an osteogenic induction medium?
Osteogenic induction media typically contain a basal medium supplemented with specific reagents that promote differentiation.
Table 2: Common Components of Osteogenic Induction Media
| Component | Typical Concentration | Purpose |
| β-Glycerophosphate | 2 - 10 mM | Provides a source of phosphate for mineralization.[1][5][12] |
| Ascorbic Acid | 50 µg/mL (or ~280 µM) | Acts as a cofactor for collagen synthesis, which is essential for the extracellular matrix.[5][13] |
| Dexamethasone | 10 - 100 nM | A synthetic glucocorticoid that promotes the commitment of MSCs to the osteogenic lineage by upregulating Runx2.[5][13] |
Q4: How can I quantify the extent of osteogenic differentiation?
Quantification can be achieved by measuring key markers of osteogenesis:
-
Alkaline Phosphatase (ALP) Activity: An early marker of osteoblast differentiation.[14][15] Activity can be measured using a colorimetric or fluorometric assay.
-
Alizarin Red S (ARS) Staining: A dye that specifically binds to calcium deposits in the mineralized matrix.[3][16][17] The stain can be extracted from the cells and quantified spectrophotometrically.[3][16][17][18]
-
Gene Expression Analysis: Quantitative PCR (qPCR) can be used to measure the mRNA levels of key osteogenic transcription factors and markers, such as Runx2, ALP, Collagen Type I (COL1A1), and Osteocalcin (OCN).[7]
Q5: What are the key signaling pathways involved in osteogenic differentiation?
Several interconnected signaling pathways regulate osteogenesis. The Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways are two of the most critical.[19][20][21][22]
-
BMP Signaling: BMPs (e.g., BMP-2, BMP-9) bind to receptors on the cell surface, leading to the phosphorylation of Smad proteins.[23][24][25] These activated Smads then move to the nucleus to regulate the expression of osteogenic genes like Runx2.[24]
-
Wnt/β-catenin Signaling: Wnt proteins activate a signaling cascade that leads to the stabilization and nuclear accumulation of β-catenin.[26][27] In the nucleus, β-catenin partners with transcription factors to induce the expression of genes that promote osteoblast differentiation.[26][27][28] These two pathways exhibit significant crosstalk, often working together to enhance osteogenesis.[19][22]
Experimental Protocols
Protocol 1: Alizarin Red S Staining for Mineralization Quantification
This protocol is for cells cultured in a 24-well plate.
-
Wash: Carefully remove the culture medium and gently wash the cell monolayer twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Add 1 mL of 4% paraformaldehyde or 10% formalin to each well and fix the cells for 15-30 minutes at room temperature.[3][4]
-
Rinse: Gently aspirate the fixative and rinse the wells three times with deionized water.[17]
-
Staining: Add 1 mL of 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring the cell monolayer is fully covered. Incubate for 20-30 minutes at room temperature.[3][18]
-
Wash: Remove the ARS solution and wash the wells four to five times with deionized water to eliminate unbound dye.[17] At this point, mineralized nodules should appear as orange-red deposits.
-
Quantification (Dye Extraction):
-
Add 1 mL of 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the mineral and release the stain.[3][16]
-
Scrape the cells and transfer the cell lysate/acetic acid solution to a microcentrifuge tube.[16]
-
Heat the tube at 85°C for 10 minutes, then cool on ice for 5 minutes.[18]
-
Centrifuge the tube at 12,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to a new tube and neutralize it by adding 10% ammonium hydroxide.[16][18]
-
Read the absorbance of the solution at 405 nm using a spectrophotometer.[16][18] The intensity is proportional to the amount of mineralization.
-
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
This protocol uses p-Nitrophenyl Phosphate (pNPP) as a substrate.
-
Wash: Gently wash cultured cells twice with PBS.
-
Lysis: Add a suitable lysis buffer (e.g., 0.5% Triton X-100 in PBS) to each well and incubate for 5-10 minutes to lyse the cells.[15]
-
Reaction: Transfer the cell lysate to a new plate. Add a pNPP substrate solution.
-
Incubation: Incubate the plate at 37°C for 15-60 minutes, or until a yellow color develops.
-
Stop Reaction: Add a stop solution (e.g., 3 M NaOH) to each well.
-
Measurement: Read the absorbance at 405 nm. The absorbance is directly proportional to the ALP activity. Normalize the results to the total protein or DNA content of the sample.
Visualizations
Caption: Experimental workflow for osteogenic differentiation and analysis.
Caption: Simplified BMP signaling pathway in osteogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Osteogenic Differentiation of Human/Mouse Mesenchymal Stem Cells: R&D Systems [rndsystems.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. oricellbio.com [oricellbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Establishing a deeper understanding of the osteogenic differentiation of monolayer cultured human pluripotent stem cells using novel and detailed analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 9. Identification of differentiation-stage specific markers that define the ex vivo osteoblastic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Creative Cell - Tissue Engineering [creativecell.hu]
- 11. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of different serum conditions on osteogenic differentiation of human adipose stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 14. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 3hbiomedical.com [3hbiomedical.com]
- 19. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Roles of Bone Morphogenetic Proteins and Their Signaling in the Osteogenesis of Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crosstalk between Wnt and bone morphogenetic protein signaling during osteogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BMP signaling in mesenchymal stem cell differentiation and bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Targeting the Wnt Signaling Pathway to Augment Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding cytotoxicity with high concentrations of calcium glycerophosphate
Welcome to the technical support center for the use of Calcium Glycerophosphate (CaGP) in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and avoid potential issues, such as cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity when using high concentrations of Calcium Glycerophosphate (CaGP) in cell culture?
High concentrations of CaGP can lead to cytotoxicity through two main mechanisms: supraphysiological levels of calcium and phosphate ions, and the formation of cytotoxic calcium phosphate nanoparticles.[1][2][3]
-
Ionic Imbalance: Elevated concentrations of extracellular calcium (>10 mM) and inorganic phosphate (5-10 mM) have been shown to be directly toxic to osteoblasts and other cell types.[3][4][5] High phosphate levels can trigger apoptosis (programmed cell death) in osteoblast-like cells.[4]
-
Nanoparticle Formation: In cell culture media, high concentrations of calcium and phosphate can precipitate to form nanoparticles.[1][6][7] These nanoparticles can be internalized by cells, leading to lysosomal rupture and subsequent cell necrosis.[1][6]
Q2: What are the visible signs of CaGP-induced cytotoxicity in my cell cultures?
You may observe the following indicators of cytotoxicity:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells compared to control cultures.[4][5][8][9]
-
Changes in cell morphology: Cells may appear rounded, detached from the culture surface, or show signs of blebbing, which are characteristic of apoptosis.
-
Media precipitation: The culture medium may appear cloudy or have visible particulate matter, indicating the formation of calcium phosphate precipitates.[10]
-
Increased lactate dehydrogenase (LDH) release: This indicates compromised cell membrane integrity.[5]
Q3: What is the recommended concentration range for CaGP in osteogenic differentiation assays?
The optimal concentration of a phosphate source like CaGP for osteogenic differentiation is a balance between promoting mineralization and avoiding cytotoxicity. While specific concentrations can be cell-type dependent, a general range is 2-10 mM.[5] However, concentrations at the higher end of this range (5-10 mM) have been associated with decreased osteoblast viability.[5] It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I prepare high-concentration CaGP solutions while minimizing precipitation?
Preparing stable, high-concentration CaGP solutions requires careful attention to solubility. CaGP is sparingly soluble in water, and its solubility is further influenced by temperature and pH.[11]
-
Use of Citric Acid: Citric acid can be used to increase the solubility of CaGP in aqueous solutions.[12]
-
pH Control: Maintaining an appropriate pH is critical. Calcium phosphate precipitation is highly dependent on pH, with precipitation more likely to occur at higher pH values.[10]
-
Sterile Filtration: Always sterile-filter your CaGP solution before adding it to the culture medium.
-
Fresh Preparation: It is best practice to prepare CaGP solutions fresh for each experiment.
Troubleshooting Guides
Issue 1: Unexpected Cell Death After Adding Osteogenic Medium with CaGP
| Potential Cause | Troubleshooting Step | Rationale |
| CaGP concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. Start with a lower concentration (e.g., 2 mM) and titrate upwards. | Different cell lines have varying sensitivities to high calcium and phosphate levels.[5][8][9] |
| Calcium phosphate precipitation. | Visually inspect the culture medium for cloudiness or precipitates. Prepare fresh osteogenic medium, ensuring the CaGP is fully dissolved before adding to the cells. Consider preparing the medium with a slightly lower pH, if compatible with your cells. | Precipitates can be directly cytotoxic.[1][7] The solubility of calcium phosphate is pH-dependent.[10] |
| Rapid change in osmolarity. | When adding the concentrated CaGP stock solution to your medium, ensure it is done slowly and with gentle mixing to avoid osmotic shock to the cells. | Abrupt changes in the osmotic environment can stress and kill cells. |
Issue 2: Poor or Inconsistent Mineralization in Osteogenic Cultures
| Potential Cause | Troubleshooting Step | Rationale |
| Sub-optimal CaGP concentration. | Titrate the CaGP concentration. While high concentrations can be toxic, very low concentrations may not provide sufficient phosphate for robust mineralization. | Adequate phosphate is essential for hydroxyapatite formation.[5] |
| CaGP degradation or precipitation in stock solutions. | Prepare fresh CaGP stock solutions for each experiment. Do not repeatedly freeze-thaw stock solutions. | CaGP stability can be compromised over time, leading to inconsistent results. |
| Inadequate culture time. | Extend the duration of the osteogenic differentiation protocol. Mineralization is a late-stage marker of osteogenesis and may require several weeks to become apparent. | Osteogenic differentiation is a temporal process with distinct stages. |
Data Summary
The following tables summarize key quantitative data from the literature regarding the effects of calcium and phosphate on osteoblast viability and differentiation.
Table 1: Effect of Inorganic Phosphate (Pi) on Human Osteoblast-like Cell Viability
| Pi Concentration (mM) | % Reduction in Viable Cells (48h) | % Reduction in Viable Cells (96h) |
| 5 | 25% | 70% |
| 7 | 60% | ~100% |
| (Data adapted from Meleti, Z. et al., Bone, 2000)[4] |
Table 2: Effect of Extracellular Calcium on Osteoblast Viability and Differentiation
| Calcium Concentration (mM) | Effect on Proliferation/Viability | Effect on Differentiation/Mineralization |
| 2-4 | Suitable for proliferation and survival | - |
| 6-8 | - | Favors differentiation and mineralization |
| >10 | Cytotoxic | - |
| (Data adapted from Barradas, A.M.C. et al., J. Biomed. Mater. Res. A, 2012)[3] |
Experimental Protocols
Protocol 1: Preparation of a 1M Calcium Glycerophosphate Stock Solution
-
Weighing: Accurately weigh 21.01 g of Calcium Glycerophosphate powder.
-
Dissolving: In a sterile beaker, add the powder to approximately 80 mL of cell culture-grade water.
-
Solubilization Aid (Optional): If solubility is an issue, add a small amount of 0.1M citric acid dropwise while stirring until the powder is fully dissolved.
-
pH Adjustment: Adjust the pH of the solution to ~7.4 using 1M HCl or 1M NaOH. This is a critical step to prevent precipitation when added to the culture medium.
-
Final Volume: Bring the final volume to 100 mL with cell culture-grade water.
-
Sterilization: Sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing a range of CaGP concentrations (e.g., 0, 2, 5, 10, 15, 20 mM). Include a positive control for cytotoxicity (e.g., Triton X-100) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the viability of the untreated control cells.
Visualizations
Caption: Experimental workflow for testing CaGP cytotoxicity.
References
- 1. Calcium phosphate nanoparticles primarily induce cell necrosis through lysosomal rupture: the origination of material cytotoxicity - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Calcium Phosphate Nanoparticles Cytocompatibility Versus Cytotoxicity: A Serendipitous Paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of calcium ion concentration on osteoblast viability, proliferation and differentiation in monolayer and 3D culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inorganic phosphate induces apoptosis of osteoblast-like cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Differing responses of osteogenic cell lines to β-glycerophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Glycerophosphate EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]
- 12. CN102127107B - Preparation method of calcium glycerophosphate with high calcium content - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide: Calcium 1-Glycerophosphate vs. Beta-Glycerophosphate in Osteogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bone tissue engineering and regenerative medicine, the in vitro induction of osteogenesis is a cornerstone of research. Standard osteogenic differentiation media almost universally include a source of organic phosphate to facilitate the mineralization of the extracellular matrix by osteoblasts. Among the most commonly utilized phosphate donors are isomers of glycerophosphate, salts of which provide a bioavailable source of phosphate ions. This guide provides a detailed comparison of two such isomers: calcium 1-glycerophosphate (also known as alpha-glycerophosphate) and beta-glycerophosphate, with a focus on their efficacy in promoting osteogenesis. While beta-glycerophosphate is extensively studied and widely employed, this guide seeks to consolidate the available evidence for both compounds to aid researchers in making informed decisions for their specific experimental needs.
Mechanism of Action in Osteogenesis
The primary role of glycerophosphate in osteogenic differentiation is to serve as a substrate for alkaline phosphatase (ALP), an enzyme highly expressed by mature osteoblasts. ALP hydrolyzes the glycerophosphate, releasing inorganic phosphate (Pi) into the extracellular environment. This localized increase in Pi concentration, in the presence of calcium ions, drives the formation and deposition of hydroxyapatite crystals, the mineral component of bone.
Beyond its role as a simple phosphate donor, inorganic phosphate has been shown to act as a signaling molecule, influencing the expression of key osteogenic genes. Notably, increased Pi levels can activate the extracellular signal-regulated kinase (ERK) pathway, which in turn promotes the expression of osteogenic markers.
Head-to-Head Comparison: Performance in Osteogenic Assays
While beta-glycerophosphate is the de facto standard in osteogenic research, a direct comparative analysis with this compound is limited in publicly available literature. The following sections summarize the known effects of each compound based on existing studies.
Beta-Glycerophosphate: The Gold Standard
Beta-glycerophosphate is a well-established and extensively documented inducer of osteogenic differentiation in a variety of cell types, including mesenchymal stem cells (MSCs), pre-osteoblastic cell lines (e.g., MC3T3-E1), and primary osteoblasts.
Key Experimental Findings:
-
Alkaline Phosphatase (ALP) Activity: The addition of beta-glycerophosphate to osteogenic media consistently leads to a significant increase in ALP activity, a key early marker of osteoblast differentiation. Studies have shown that 10 mM beta-glycerophosphate can induce a 10-30% increase in ALP activity in early passages of rat osteoblasts[1].
-
Mineralization: Beta-glycerophosphate is highly effective at promoting the mineralization of the extracellular matrix, as evidenced by Alizarin Red S and von Kossa staining. The extent of mineralization is often dose-dependent, with optimal concentrations typically ranging from 2 mM to 10 mM. However, concentrations above 5-10 mM can sometimes lead to non-specific, dystrophic mineralization and may impact cell viability[2].
-
Gene Expression: Treatment with beta-glycerophosphate upregulates the expression of critical osteogenic transcription factors and bone matrix proteins. Notably, it has been shown to influence the expression of Runt-related transcription factor 2 (Runx2), the master regulator of osteoblast differentiation[3]. The expression of other important markers like osterix, collagen type I alpha 1, and osteocalcin also shows an increasing trend with beta-glycerophosphate supplementation in a dose-dependent manner[3].
This compound (Alpha-Glycerophosphate): An Underexplored Alternative
Quantitative Data Summary
Due to the lack of available data for this compound, a direct quantitative comparison is not feasible. The following table summarizes typical quantitative data for Beta-Glycerophosphate based on published studies.
| Parameter | Cell Type | Concentration | Observation | Citation |
| ALP Activity | Rat Osteoblasts (early passage) | 10 mM | 10-30% increase in activity | [1] |
| Canine Bone Marrow MSCs | 10 mM, 20 mM, 40 mM | Comparable ALP activity across concentrations at day 14 | [3] | |
| Mineralization | Rat Calvarial Osteoblasts | 2 mM | Formation of abundant trabecular bone-like nodules | [2] |
| Rat Calvarial Osteoblasts | 5-10 mM | Widespread, non-specific mineral deposition and decreased cell viability | [2] | |
| Gene Expression | Canine Bone Marrow MSCs | 10-40 mM | Dose-dependent upregulation of osterix, collagen type I alpha 1, and osteocalcin | [3] |
| Rat Osteoblasts | 10 mM | Up to two-fold increase in ALP mRNA | [1] |
Experimental Protocols
The following are generalized protocols for inducing osteogenic differentiation using glycerophosphate. These should be optimized for specific cell types and experimental conditions.
Standard Osteogenic Differentiation Protocol using Beta-Glycerophosphate
-
Cell Seeding: Plate mesenchymal stem cells or pre-osteoblasts at a suitable density in a complete growth medium and culture until they reach 70-80% confluency.
-
Osteogenic Induction: Replace the growth medium with an osteogenic induction medium. A typical formulation consists of a basal medium (e.g., DMEM, α-MEM) supplemented with:
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
100 nM Dexamethasone
-
50 µM Ascorbic Acid-2-Phosphate
-
10 mM Beta-Glycerophosphate
-
-
Culture and Maintenance: Culture the cells for 14-21 days, replacing the osteogenic medium every 2-3 days.
-
Analysis: Assess osteogenic differentiation at desired time points using methods such as:
-
Alkaline Phosphatase (ALP) Staining and Activity Assay: For early-stage differentiation.
-
Alizarin Red S or von Kossa Staining: For late-stage mineralization.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression of osteogenic marker genes (e.g., RUNX2, ALPL, BGLAP, COL1A1).
-
Signaling Pathways
The induction of osteogenesis by glycerophosphate involves the interplay of several signaling pathways. The primary mechanism is the enzymatic release of inorganic phosphate (Pi), which then influences cellular processes.
Experimental Workflow for Osteogenic Differentiation
Caption: A generalized workflow for in vitro osteogenic differentiation experiments using glycerophosphate.
Signaling Pathway of Glycerophosphate in Osteogenesis
Caption: Signaling cascade initiated by glycerophosphate leading to osteogenic differentiation and mineralization.
Conclusion
Beta-glycerophosphate remains the cornerstone for in vitro osteogenesis due to its well-documented efficacy in promoting osteoblast differentiation and mineralization. It serves as a reliable source of inorganic phosphate, which is crucial for hydroxyapatite formation and also acts as a signaling molecule to enhance the expression of key osteogenic genes. The optimal concentration of beta-glycerophosphate appears to be cell-type dependent but generally falls within the 2-10 mM range, with higher concentrations potentially leading to cytotoxic effects and non-physiological mineralization.
The role of this compound in osteogenesis is significantly under-researched, with a notable lack of direct comparative studies against its beta-isomer. While it is expected to function similarly as a phosphate donor, its relative potency and potential unique effects are unknown.
Future Directions:
To provide a comprehensive understanding and enable a true comparative analysis, further research is critically needed to:
-
Directly compare the osteogenic potential of this compound and beta-glycerophosphate across various cell types.
-
Determine the optimal concentration range for this compound for effective and non-toxic osteogenic induction.
-
Investigate if the different isomeric structures influence the rate of hydrolysis by ALP or have distinct effects on intracellular signaling pathways.
Such studies would be invaluable to the field of bone tissue engineering, potentially offering researchers a new tool to refine and optimize their osteogenic differentiation protocols. Until such data becomes available, beta-glycerophosphate remains the more evidence-based choice for inducing osteogenesis in vitro.
References
Comparative study of calcium glycerophosphate and inorganic phosphate
A Comparative Guide: Calcium Glycerophosphate vs. Inorganic Phosphate in Research Applications
For researchers in cell biology and drug development, selecting the appropriate phosphate source is critical for achieving reliable and physiologically relevant results. This guide provides an objective comparison between calcium glycerophosphate (an organic phosphate) and inorganic phosphate salts, focusing on their performance in common research applications, particularly osteogenic differentiation.
Comparative Analysis: Key Performance Indicators
Calcium glycerophosphate and inorganic phosphate differ significantly in their chemical properties and biological mechanisms of action. While both serve to deliver phosphate to cells, the method of delivery and subsequent cellular response can vary.
Mechanism of Action: Calcium glycerophosphate is an organic molecule that requires enzymatic cleavage to become biologically active. In cell culture, particularly in osteogenic studies, the enzyme alkaline phosphatase (ALP) expressed by differentiating osteoblasts hydrolyzes the glycerophosphate, releasing inorganic phosphate (Pi) ions locally.[1][2] This localized release gradually increases the phosphate concentration, which is essential for the formation of hydroxyapatite, the mineral component of bone.[3]
In contrast, inorganic phosphate salts directly dissociate in culture media, providing an immediate source of Pi. Beyond its role as a mineral precursor, inorganic phosphate also functions as an intracellular signaling molecule, directly influencing gene expression and activating pathways crucial for osteogenesis.[3][4]
Table 1: Comparison of Physicochemical and Biological Properties
| Property | Calcium Glycerophosphate | Inorganic Phosphate Salts | Citation(s) |
| Phosphate Source | Organic | Inorganic | N/A |
| Solubility | Higher solubility, especially in complex solutions like parenteral nutrition. | Lower solubility; prone to precipitation with calcium ions. | [5][6] |
| Bioavailability | Indirect; requires enzymatic hydrolysis by Alkaline Phosphatase (ALP) to release inorganic phosphate (Pi). | Direct; dissociates in solution to provide immediate inorganic phosphate (Pi). | [1][2] |
| Mechanism | Acts as a substrate for ALP, leading to a localized, gradual increase in Pi concentration. | Acts as a direct mineral precursor and an intracellular signaling molecule. | [1][3][4] |
| Primary Use | Osteogenic differentiation media, parenteral nutrition solutions. | Osteogenic differentiation media, buffer solutions, cell signaling studies. | [3][7][8] |
Table 2: Comparative Performance in In Vitro Osteogenic Differentiation
| Parameter | Calcium Glycerophosphate (β-GP) | Inorganic Phosphate (Pi) | Citation(s) |
| Mineralization | Effective at inducing matrix mineralization. High concentrations (>5 mM) can cause non-specific, dystrophic mineralization. | Promotes mineralization effectively. One study showed 3 mM Pi was more effective than β-GP at promoting mineralization by day 7. | [4][9] |
| ALP Activity | Mineral deposition is correlated with ALP activity, as ALP is required to hydrolyze β-GP. | A study found that inorganic phosphate-containing medium led to significantly higher ALP activity compared to β-GP-containing medium. | [2][10] |
| Gene Expression | Induces osteogenic gene expression indirectly by providing the Pi substrate for mineralization. | Directly acts as a signaling molecule to upregulate osteogenic genes (e.g., WNT5b, WNT11). | [3][4] |
| Cell Viability | High concentrations can impair cell viability due to widespread mineral deposition. | High concentrations can lead to significant cell apoptosis. | [9][11] |
Table 3: Comparative Performance in Parenteral Nutrition (PN) Solutions
| Parameter | Calcium Glycerophosphate | Conventional Inorganic Mineral Salts | Citation(s) |
| Ca & P Delivery | Allows for significantly higher concentrations of Calcium and Phosphorus in a single solution due to greater solubility. | Limited by poor solubility, which can lead to inadequate mineral intake. | [5][8] |
| Mineral Retention | Resulted in over six times greater Ca and P retention in piglets compared to conventional salts. | Lower mineral retention due to solubility limitations on intake. | [8] |
| Clinical Efficacy | In low-birth-weight infants, found to be as effective as conventional salts at similar intake levels, with the advantage of permitting higher, more desirable intakes. | Effective, but intake is limited by solubility. | [7][12] |
Experimental Protocols
Below is a representative methodology for a comparative study of calcium glycerophosphate and inorganic phosphate in promoting the osteogenic differentiation of mesenchymal stem cells (MSCs).
Objective: To compare the efficacy of β-glycerophosphate (β-GP) and inorganic phosphate (Pi) in inducing osteogenic differentiation of human bone marrow-derived MSCs (hBM-MSCs).
Materials:
-
Cells: Early passage hBM-MSCs.
-
Basal Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Osteogenic Supplements:
-
Dexamethasone (100 nM)
-
Ascorbic acid 2-phosphate (50 µM)
-
β-Glycerophosphate (10 mM)
-
Sodium Phosphate (e.g., 3 mM mixture of NaH₂PO₄ and Na₂HPO₄ to achieve physiological pH)
-
-
Assay Reagents:
-
Alkaline Phosphatase (ALP) activity kit
-
Alizarin Red S staining solution
-
RNA extraction kit
-
qRT-PCR reagents and primers for osteogenic markers (e.g., RUNX2, ALP, Osteocalcin)
-
Experimental Groups:
-
Control Group: MSCs cultured in Basal Medium.
-
β-GP Group: MSCs cultured in Basal Medium + Dexamethasone + Ascorbic acid + 10 mM β-GP.
-
Pi Group: MSCs cultured in Basal Medium + Dexamethasone + Ascorbic acid + 3 mM inorganic phosphate.
Procedure:
-
Cell Seeding: Plate hBM-MSCs in 6-well plates at a density of 2 x 10⁴ cells/cm². Allow cells to adhere for 24 hours in Basal Medium.
-
Induction: After 24 hours, replace the Basal Medium with the specific media for each experimental group.
-
Culture: Culture the cells for 21 days, replacing the medium every 2-3 days.
-
Analysis:
-
Day 7: Harvest cells for ALP activity measurement and qRT-PCR analysis of early osteogenic markers (e.g., RUNX2, ALP).
-
Day 14 & 21: Stain plates with Alizarin Red S to visualize and quantify calcium deposition (mineralization).
-
Day 21: Harvest cells for qRT-PCR analysis of late osteogenic markers (e.g., Osteocalcin).
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for comparing phosphate sources in osteogenic differentiation.
Inorganic phosphate, whether supplied directly or derived from the hydrolysis of glycerophosphate, activates key signaling pathways that drive osteoblast differentiation.
Caption: Signaling pathways activated by inorganic phosphate in osteogenesis.
References
- 1. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphate promotes osteogenic differentiation through non-canonical Wnt signaling pathway in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro solubility of calcium glycerophosphate versus conventional mineral salts in pediatric parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Glycerophosphate | C3H7CaO6P | CID 62820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Efficacy of calcium glycerophosphate vs conventional mineral salts for total parenteral nutrition in low-birth-weight infants: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium glycerophosphate as a source of calcium and phosphorus in total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inorganic phosphate-osteogenic induction medium promotes osteogenic differentiation of valvular interstitial cells via the BMP-2/Smad1/5/9 and RhoA/ROCK-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of extracellular calcium and inorganic phosphate on the growth and osteogenic differentiation of mesenchymal stem cells in vitro: implication for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Efficacy comparison of calcium glycerophosphate and calcium gluconate in TPN
An Objective Comparison of Calcium Glycerophosphate and Calcium Gluconate in Total Parenteral Nutrition (TPN)
Introduction
Total Parenteral Nutrition (TPN) is a life-sustaining therapy for patients unable to meet their nutritional requirements via the enteral route. A primary challenge in formulating TPN solutions, particularly for neonatal and pediatric patients, is providing adequate amounts of calcium and phosphorus for metabolic needs and bone mineralization without the formation of insoluble calcium phosphate precipitate.[1] This precipitation can lead to catheter occlusion and life-threatening pulmonary emboli.[2]
Traditionally, calcium gluconate has been the preferred calcium salt, used in conjunction with inorganic phosphate salts.[3][4] However, the poor solubility of these components limits the concentrations that can be safely administered.[5] Calcium glycerophosphate, an organic salt that provides both calcium and phosphate from a single molecule, has emerged as a clinically significant alternative. This guide provides a detailed, data-driven comparison of the efficacy and physicochemical properties of calcium glycerophosphate versus calcium gluconate for use in TPN.
Physicochemical Properties: A Focus on Solubility
The principal advantage of calcium glycerophosphate lies in its superior solubility and compatibility within complex TPN admixtures.[5] Using an organic phosphate source like glycerophosphate significantly reduces the risk of precipitation, allowing for higher concentrations of both minerals to be delivered safely.[6][7]
An in-vitro study directly compared calcium glycerophosphate (CaGP) with a combination of calcium gluconate and potassium phosphates (CG + P). The study found that while using CG + P, crystalline precipitation was evident at concentrations of 25 mmol/L for both calcium and phosphate, especially at lower amino acid concentrations. In contrast, no precipitation occurred when CaGP was used at the same concentrations, demonstrating its greater mineral solubility under conditions mimicking clinical use.[5] Another study showed that sodium glycerophosphate (a similar organic phosphate source) with calcium gluconate showed no precipitation even at concentrations up to 50 mEq/L of calcium gluconate and 50 mmol/L of sodium glycerophosphate.[8]
Table 1: Comparative Solubility in Pediatric TPN Solutions
| Calcium Source | Phosphate Source | Ca & P Concentration | Amino Acid Conc. | Result |
|---|---|---|---|---|
| Calcium Gluconate | K₂HPO₄ (Inorganic) | 25 mmol/L | 8.3 g/L | Crystal formation observed[5] |
| Calcium Gluconate | K₂HPO₄ (Inorganic) | 25 mmol/L | 25 g/L | Crystal formation observed[5] |
| Calcium Glycerophosphate | (Source of both Ca & P) | 25 mmol/L | 8.3 g/L & 25 g/L | No precipitation[5] |
| Calcium Gluconate | Sodium Glycerophosphate | 50 mEq/L Ca, 50 mmol/L P | 1.5% and 4% | No precipitation[8][9] |
Clinical Efficacy and Metabolic Outcomes
The enhanced solubility of calcium glycerophosphate allows for the administration of higher mineral doses, which is crucial for patient populations with high demands, such as preterm infants who require significant mineral accretion for bone development.[10]
Mineral Retention and Homeostasis
Studies comparing the two calcium sources for mineral retention have yielded important insights. In a randomized clinical trial with low-birth-weight infants receiving approximately 1.5 mmol/kg/day of both calcium and phosphorus, the net retention of these minerals was similar between the calcium glycerophosphate and calcium gluconate groups.[11][12] However, the researchers noted that at these intake levels, mineral retention was only 60% for calcium and 45% for phosphorus compared to predicted intrauterine accretion rates.[11][12] This highlights the primary clinical advantage of calcium glycerophosphate: its solubility permits the higher intakes necessary to better match fetal accretion rates, which is not always possible with calcium gluconate and inorganic phosphate due to precipitation risk.[11][12]
A study in neonatal piglets demonstrated this dose-dependent effect. The group receiving high-dose TPN with calcium glycerophosphate (15.0 mmol/kg/day of Ca and P) had more than six times greater calcium and phosphorus retention compared to the group receiving the maximum possible dose using calcium gluconate and potassium phosphates (4.2 mmol Ca and 2.1 mmol P/kg/day).[13]
Table 2: Comparison of Mineral Retention in Neonates
| Study Parameter | Calcium Glycerophosphate Group | Calcium Gluconate + Inorganic Phosphate Group | p-value |
|---|---|---|---|
| Infant Study (Intake: ~1.5 mmol/kg/day) [11][12] | |||
| Calcium Retention (mmol/kg/day) | 0.8 ± 0.3 | 1.0 ± 0.2 | Similar |
| Phosphorus Retention (mmol/kg/day) | 1.1 ± 0.3 | 1.2 ± 0.2 | Similar |
| Piglet Study (Intake: High vs. Max Conventional) [13] | |||
| Calcium Intake (mmol/kg/day) | 15.0 | 4.2 | N/A |
| Calcium Retention (mmol/kg/day) | 14.5 ± 0.2 | 2.2 ± 0.3 | <0.01 |
| Phosphorus Intake (mmol/kg/day) | 15.0 | 2.1 | N/A |
| Phosphorus Retention (mmol/kg/day) | 13.3 ± 0.4 | 2.4 ± 0.1 | <0.01 |
Bone Metabolism
Adequate mineral supply is critical for preventing metabolic bone disease (MBD) in patients on long-term TPN, especially premature infants.[10][14] The ability to deliver higher mineral doses using calcium glycerophosphate translates into improved markers of bone health.
In the piglet model, the ratio of calcium to fat-free dry weight, an indicator of bone mineralization, was significantly higher in the humerus and femur of the group receiving calcium glycerophosphate.[13] A retrospective study in premature infants compared a cohort receiving higher calcium and phosphate doses (enabled by the use of sodium glycerophosphate) to a historical cohort receiving lower doses with inorganic phosphate. The high-dose group had significantly fewer cases of radiological MBD and lower peak levels of alkaline phosphatase (ALP), a marker of high bone turnover.[10]
Table 3: Impact on Bone Metabolism Markers
| Study Parameter | High-Dose Calcium (with Organic Phosphate) | Low-Dose Calcium (with Inorganic Phosphate) | Finding |
|---|---|---|---|
| Piglet Study [13] | |||
| Humerus Mineralization (Ca:dry weight) | 174.8 ± 2.2 | 147.2 ± 6.7 | Significantly higher with CaGP (p<0.05) |
| Femur Mineralization (Ca:dry weight) | 158.3 ± 4.8 | 130.1 ± 7.8 | Significantly higher with CaGP (p<0.05) |
| Preterm Infant Study [10] | |||
| Radiological MBD | 0/40 infants | 6/47 infants | Significantly fewer cases (p=0.02) |
| Peak Alkaline Phosphatase >800 IU/L | Fewer cases | More cases | Significantly fewer cases |
Experimental Protocols
The findings presented are based on rigorous experimental methodologies designed to assess solubility and clinical efficacy.
Protocol for In Vitro Solubility Assessment
-
Solution Preparation: Parenteral nutrition solutions are prepared with standardized concentrations of amino acids, dextrose, vitamins, and minerals.[5] The calcium and phosphate sources are added in varying, sequential concentrations to determine the point of precipitation.[15] The sequence of mixing is critical; phosphate is typically added early, and calcium is added near the end to minimize precipitation risk.[3][16]
-
Incubation: Solutions are stored under conditions mimicking clinical use, such as 24 hours at room temperature (25°C) followed by 30 minutes in a 37°C water bath to simulate incubator conditions during infusion.[1][5]
-
Precipitation Analysis: Compatibility is evaluated through multiple methods:
-
Visual Inspection: Solutions are checked against a black background for haze, color change, or visible particulate matter.[8][16]
-
Microscopy and Turbidimetry: Light microscopy is used to detect micro-crystals not visible to the naked eye.[5][8] A turbidimeter or spectrophotometer can quantitatively measure changes in turbidity at a specific wavelength (e.g., 600 nm).[5]
-
Particle Counting: A light obscuration particle count test is used to quantify sub-visible particles according to United States Pharmacopeia (USP) standards.[8][17]
-
Protocol for In Vivo Mineral Balance Study
-
Patient Selection & Stabilization: A cohort of patients (e.g., low-birth-weight infants) is selected and stabilized on a consistent TPN regimen for an acclimatization period.[11][12]
-
Balance Period: A 72-hour balance study is conducted where all nutritional inputs and metabolic outputs are meticulously collected and measured.[11][12]
-
Sample Collection:
-
Biochemical Analysis: The collected TPN aliquots, urine, and fecal homogenates are analyzed for their total calcium, phosphorus, and magnesium content using methods like atomic absorption spectrophotometry.[12]
-
Calculation of Net Retention: Net mineral retention is calculated using the formula: Retention = Intake - (Urine Output + Fecal Output).[11]
Protocol for Bone Metabolism Assessment
-
Biochemical Markers: Blood samples are collected at baseline and at specified intervals. Serum is analyzed for a panel of bone turnover markers.[18]
-
Analytical Methods: Immunoassays adapted to automated platforms are typically used for the quantitative measurement of these markers.[19]
-
Radiological Evaluation: For infants, anteroposterior radiographs of the wrist and knee are taken to assess for signs of MBD, such as osteopenia, fraying, or cupping of the metaphyses.[10]
Visualizing Workflows and Pathways
// Nodes hypo [label="Low Serum Calcium\n(Hypocalcemia)", fillcolor="#F1F3F4", fontcolor="#202124"]; ptg [label="Parathyroid Glands", fillcolor="#FBBC05", fontcolor="#202124"]; pth [label="Parathyroid Hormone (PTH)\nSecretion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
bone [label="Bone", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; kidney [label="Kidneys", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; intestine [label="Intestine", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
calcitriol [label="Calcitriol (Active Vit D)\nProduction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
result [label="Increased Serum Calcium", fillcolor="#F1F3F4", fontcolor="#202124"]; feedback [label="Negative Feedback", shape=plaintext, fontcolor="#EA4335"];
// Edges hypo -> ptg [label=" stimulates", color="#34A853"]; ptg -> pth;
pth -> bone [label=" ↑ Ca & P Resorption", color="#202124"]; pth -> kidney [label=" ↑ Ca Reabsorption\n ↓ P Reabsorption", color="#202124"];
kidney -> calcitriol [label=" stimulates", color="#34A853"]; pth -> kidney [style=dashed, arrowhead=none, color="#4285F4"];
calcitriol -> intestine [label=" ↑ Ca & P Absorption", color="#202124"];
{bone, kidney, intestine} -> result [style=dashed, color="#5F6368"];
result -> ptg [label=" inhibits", color="#EA4335", style=dashed, dir=back]; result -> feedback [style=invis]; feedback -> ptg [color="#EA4335", style=dashed, arrowhead=T, constraint=false]; } Caption: Hormonal regulation of calcium and phosphate homeostasis.
Conclusion
For researchers, scientists, and drug development professionals in the field of parenteral nutrition, the choice of calcium salt has significant implications for formulation stability and patient outcomes. The available evidence strongly supports the superiority of calcium glycerophosphate over the conventional combination of calcium gluconate and inorganic phosphates.
The primary advantage of calcium glycerophosphate is its enhanced solubility, which mitigates the risk of dangerous precipitation and allows for the safe administration of higher, more physiologically appropriate concentrations of calcium and phosphorus. This capability is directly linked to improved mineral retention and better outcomes for bone metabolism, representing a critical advancement in optimizing Total Parenteral Nutrition, especially for the most vulnerable patient populations.
References
- 1. The solubility of calcium and phosphorus in neonatal total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Role of Calcium and Phosphorus in TPN [pharmko.com]
- 4. Physical Compatibility of Calcium Chloride and Sodium Glycerophosphate in Pediatric Parenteral Nutrition Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro solubility of calcium glycerophosphate versus conventional mineral salts in pediatric parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Stability of parenteral nutrition admixtures containing organic phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical Compatibility of Sodium Glycerophosphate and Calcium Gluconate in Pediatric Parenteral Nutrition Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical Compatibility of Sodium Glycerophosphate and Calcium Gluconate in Pediatric Parenteral Nutrition Solutions. | Semantic Scholar [semanticscholar.org]
- 10. Hong Kong Journal of Paediatrics [HK J Paediatr (New Series) 2022;27:170-176] [hkjpaed.org]
- 11. Efficacy of calcium glycerophosphate vs conventional mineral salts for total parenteral nutrition in low-birth-weight infants: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Calcium glycerophosphate as a source of calcium and phosphorus in total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Link Between TPN and Bone Health: A Look at Calcium and Vitamin D [pharmko.com]
- 15. researchgate.net [researchgate.net]
- 16. clibdoc.psu.ac.th [clibdoc.psu.ac.th]
- 17. researchgate.net [researchgate.net]
- 18. Biochemical markers for metabolic bone disease in preterm infants: insights from a structured Bone Health Programme in the Middle East - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemical markers for assessment of calcium economy and bone metabolism: application in clinical trials from pharmaceutical agents to nutritional products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and Titration Methods for Quantifying Calcium 1-Glycerophosphate
For researchers, scientists, and drug development professionals, the accurate quantification of calcium in active pharmaceutical ingredients (APIs) like calcium 1-glycerophosphate is critical for ensuring product quality, safety, and efficacy. The choice of analytical methodology is a key consideration, balancing factors such as accuracy, precision, cost, and sample throughput. This guide provides an objective comparison of two common analytical techniques for calcium quantification—High-Performance Liquid Chromatography (HPLC), specifically Ion Chromatography (IC), and traditional complexometric titration.
Comparison of Analytical Methods
The selection of an analytical method for quantifying calcium in this compound depends on the specific needs of the laboratory and the stage of drug development. While titration is a classic, cost-effective, and highly precise method, Ion Chromatography offers higher sample throughput, automation, and the ability to simultaneously quantify other ions.
| Parameter | HPLC (Ion Chromatography) | Complexometric Titration |
| Principle | Separation of Ca²⁺ ions on an ion-exchange column followed by conductivity detection. | Formation of a stable, colored complex between Ca²⁺ ions and a chelating agent (e.g., EDTA) at a specific pH. |
| Typical Accuracy (% Recovery) | 95.0 - 105.0% | 99.0 - 101.0%[1][2] |
| Typical Precision (% RSD) | < 2.0% | < 1.0%[1][2] |
| Linearity (R²) | > 0.999[3][4] | > 0.999[1] |
| Limit of Detection (LOD) | ~2 µg/L[3][4] | Not typically determined, less sensitive than IC. |
| Limit of Quantification (LOQ) | ~6 µg/L[3][4] | Not typically determined, less sensitive than IC. |
| Key Advantages | High specificity, high throughput, automation, simultaneous quantification of multiple ions. | Simple, cost-effective, high precision, robust.[5][6] |
| Key Disadvantages | Higher equipment cost and complexity. | Susceptible to interference from other metal ions, manual and lower throughput.[5][7] |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for both Ion Chromatography and complexometric titration for the quantification of calcium.
Ion Chromatography (IC) Method for Calcium
This method is based on the principles of ion-exchange chromatography for the separation and quantification of calcium ions.
1. Sample Preparation:
-
Accurately weigh a portion of the this compound sample.
-
Dissolve the sample in a suitable diluent, such as deionized water or a weak acid solution, to a known volume in a volumetric flask.
-
The final concentration should be within the linear range of the instrument, typically in the low mg/L (ppm) range for calcium.[8]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: A cation-exchange column suitable for the separation of divalent cations.
-
Mobile Phase: An acidic eluent, such as a solution of methanesulfonic acid or sulfuric acid.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 25 µL.
-
Detection: Suppressed conductivity detection is commonly used for ion analysis.[4][8]
3. Calibration:
-
Prepare a series of calcium standard solutions of known concentrations from a certified reference material.
-
Generate a calibration curve by plotting the peak area of the calcium standard against its concentration.
-
The linearity of the method should be established with a correlation coefficient (R²) of ≥ 0.999.[3][4]
Complexometric Titration Method for Calcium
This method relies on the reaction of calcium ions with a standard solution of ethylenediaminetetraacetic acid (EDTA).
1. Sample Preparation:
-
Accurately weigh a portion of the this compound sample.
-
Dissolve the sample in deionized water. A small amount of dilute hydrochloric acid may be added to ensure complete dissolution.[9]
-
Transfer the solution to a conical flask for titration.
2. Titration Procedure:
-
Add a pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer) to the sample solution to maintain the appropriate pH for the complexation reaction.[10]
-
Add a few drops of a suitable metallochromic indicator. Common indicators for calcium titration include Hydroxynaphthol blue, Calmagite, or Eriochrome Black T.[1][10][11] The solution will turn to the color of the metal-indicator complex (e.g., wine red with Eriochrome Black T).[11]
-
Titrate the sample solution with a standardized solution of 0.05 M EDTA until the color changes to that of the free indicator (e.g., blue), indicating the endpoint of the titration.[10]
-
The volume of EDTA solution used is directly proportional to the amount of calcium in the sample.
Method Selection Workflow
The choice between HPLC and titration often depends on the specific requirements of the analysis. The following flowchart can guide researchers in selecting the most appropriate method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrar.com [ijrar.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. NEMI Method Summary - 3500-Ca B [nemi.gov]
- 8. IC Assays for Calcium and Magnesium according to USP | Metrohm [metrohm.com]
- 9. rjptonline.org [rjptonline.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. coryw.people.charleston.edu [coryw.people.charleston.edu]
Negative control experiments for calcium glycerophosphate-induced mineralization
A Researcher's Guide to Negative Controls for In Vitro Mineralization Assays
When investigating osteogenic differentiation, the use of calcium and β-glycerophosphate to induce mineralization in cell culture is a cornerstone technique. However, ensuring the observed mineralization is a true biological process, rather than a non-specific precipitation, is critical for data integrity. This guide compares common negative controls, providing the experimental data and detailed protocols necessary for robust experimental design in research and drug development.
Comparison of Common Negative Controls
Selecting an appropriate negative control is crucial for validating that the observed calcium deposition is cell-mediated and dependent on the osteogenic differentiation pathway. The ideal control should isolate a specific step in the mineralization process.
| Negative Control Strategy | Mechanism of Action | Target Pathway/Process | Advantages | Considerations |
| Non-Osteogenic Medium | Omission of inducing agents (e.g., dexamethasone, ascorbic acid, β-glycerophosphate).[1][2] | Entire Osteogenic Cascade | Simple, validates the effect of the complete induction cocktail. | Does not pinpoint specific mechanisms of inhibition. |
| Alkaline Phosphatase (ALP) Inhibitor | Chemical inhibition of ALP activity. Levamisole is a common example.[3][4][5] | Phosphate Metabolism | Directly tests the requirement of ALP for hydrolyzing β-glycerophosphate, a key step in providing inorganic phosphate.[6][7] | Specific to ALP; does not control for other aspects of osteogenesis. |
| Mineralization Inhibitors | Direct prevention of hydroxyapatite crystal formation and growth.[8][9] | Crystal Deposition | Acts downstream of cellular activity, confirming that mineral deposition itself can be inhibited. | Does not inhibit the cellular differentiation process, only the final mineral deposition. |
| Pathway-Specific Inhibitors | Blocks key signaling molecules required for osteoblast differentiation (e.g., MEK1/2 inhibitors like U0126 to block the ERK pathway).[10] | Signal Transduction (e.g., ERK/MAPK) | Allows for investigation into the specific signaling pathways driving the differentiation and mineralization. | Requires knowledge of the specific pathways active in the cell model. |
Experimental Protocols and Data
Protocol 1: Standard Osteogenic Differentiation (Positive Control)
This protocol is used to induce mineralization in mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines.
-
Cell Seeding: Plate cells (e.g., human MSCs) at a density of 2.5 x 10⁴ cells/cm² in a 24-well plate and culture in standard growth medium until confluent.[11]
-
Induction: Once confluent, replace the growth medium with Osteogenic Induction Medium. Change the medium every 3 days for 14-21 days.[12]
-
Assessment: After the induction period, assess mineralization using Alizarin Red S staining.
Protocol 2: Alizarin Red S (ARS) Staining and Quantification
ARS is a dye that selectively binds to calcium salts, allowing for the visualization and quantification of mineralized nodules.[15]
-
Fixation: Gently wash the cell monolayer with Phosphate-Buffered Saline (PBS) and fix with 4% formaldehyde for 15-30 minutes at room temperature.[16][17]
-
Staining: Wash the fixed cells 3-5 times with deionized water. Add 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well to cover the cell layer and incubate for 20-30 minutes at room temperature with gentle shaking.[16][18]
-
Washing: Aspirate the ARS solution and wash the wells 4-5 times with deionized water to remove unbound dye.[15] The mineralized nodules will appear as orange-red deposits.
-
Quantification:
-
To each well, add 1 mL of 10% acetic acid and incubate for 30 minutes with shaking to destain.[18]
-
Transfer the cell slurry to a microcentrifuge tube, heat at 85°C for 10 minutes, and then place on ice for 5 minutes.[16][17]
-
Centrifuge at 20,000 x g for 15 minutes.[16]
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide until the pH is between 4.1 and 4.5.[16]
-
Read the absorbance of the solution at 405 nm using a spectrophotometer.[15][16] The absorbance is directly proportional to the amount of mineralization.
-
Quantitative Comparison of Negative Controls
The following table presents representative data on the effectiveness of various negative controls in inhibiting mineralization, as measured by quantified Alizarin Red S staining.
| Condition | Treatment | Mineralization (Absorbance at 405 nm) | % Inhibition |
| Positive Control | Osteogenic Medium | 1.25 (± 0.15) | 0% |
| Negative Control 1 | Non-Osteogenic Medium (No β-GP, Dex, or Asc) | 0.08 (± 0.02) | ~94% |
| Negative Control 2 | Osteogenic Medium + 1 mM Levamisole[5] | 0.15 (± 0.04) | ~88% |
| Negative Control 3 | Osteogenic Medium + 10 µM Polyphosphate (PolyP65)[9] | 0.10 (± 0.03) | ~92% |
| Negative Control 4 | Osteogenic Medium + 10 µM U0126 (MEK Inhibitor)[10] | 0.21 (± 0.05) | ~83% |
Note: Data are illustrative and may vary based on cell type, passage number, and specific experimental conditions.
Visualizing Mechanisms of Action and Experimental Design
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental setups.
Experimental Workflow
This diagram illustrates a typical experimental setup for comparing different negative controls against a positive control for mineralization.
Signaling and Mineralization Pathway
This diagram outlines the key molecular events in β-glycerophosphate-induced mineralization and indicates the points of intervention for different negative controls.
References
- 1. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Alkaline phosphatase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Beta-glycerophosphate accelerates calcification in cultured bovine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrophosphate inhibits mineralization of osteoblast cultures by binding to mineral, up-regulating osteopontin, and inhibiting alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyphosphates inhibit extracellular matrix mineralization in MC3T3-E1 osteoblast cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | p38 MAPK Signaling in Osteoblast Differentiation [frontiersin.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Osteogenic differentiation [bio-protocol.org]
- 13. Effects of different serum conditions on osteogenic differentiation of human adipose stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on Culture and Osteogenic Induction of Human Mesenchymal Stem Cells under CO2-Independent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 3hbiomedical.com [3hbiomedical.com]
- 17. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
A Comparative Guide to the In Vitro Bioavailability of Different Calcium Phosphate Sources
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate calcium phosphate source is a critical consideration in the development of pharmaceuticals, dietary supplements, and bone grafting materials. Bioavailability, the extent to which the calcium becomes available for absorption and use by the body, is a key determinant of efficacy. This guide provides a comparative analysis of the in vitro bioavailability of common calcium phosphate sources, supported by experimental data and detailed methodologies to aid in informed decision-making.
Quantitative Comparison of Calcium Phosphate Bioavailability
The in vitro bioavailability of calcium phosphates is primarily assessed through two key parameters: bioaccessibility, which measures the amount of calcium that becomes soluble and available for absorption during simulated digestion, and cellular uptake, which quantifies the amount of soluble calcium absorbed by intestinal cells.
The following table summarizes findings on the bioaccessibility and intestinal uptake of various calcium phosphate sources.
| Calcium Phosphate Source | Bioaccessibility (%) (Simulated Digestion) | Intestinal Uptake (%) (Caco-2 Cells) |
| Tricalcium Phosphate (TCP) | 46.07 ± 8.68[1] | 1.85 ± 0.34[1] |
| Hydroxyapatite (HAp) | Lower than TCP | Lower than TCP |
| Dicalcium Phosphate (DCP) | Higher than TCP | Data not available |
| Amorphous Calcium Phosphate (ACP) | Generally higher than crystalline forms | Data not available |
| Biphasic Calcium Phosphate (BCP) | Variable (dependent on HAp/TCP ratio) | Data not available |
Note: Direct comparative percentage data for HAp, DCP, ACP, and BCP from a single study were not available. The relative rankings are based on established solubility trends.
Key Findings from In Vitro Studies
Several in vitro studies have established a general trend in the solubility of different calcium phosphate phases, which is a primary driver of their bioavailability. The order of decreasing solubility is generally observed as:
Dicalcium Phosphate (DCP) > β-Tricalcium Phosphate (β-TCP) > Amorphous Calcium Phosphate (ACP) > Hydroxyapatite (HAp) [2]
Another study confirmed the order of decreasing solubility as:
Tetracalcium Phosphate > Tricalcium Phosphate > Hydroxyapatite [3]
This indicates that more acidic calcium phosphate salts like dicalcium phosphate tend to be more soluble.[2] The crystalline structure also plays a significant role, with amorphous calcium phosphate generally exhibiting higher solubility than its crystalline counterparts.[4]
A study comparing functionalized calcium carbonate (FCC), calcium citrate tetrahydrate (CCT), calcium carbonate (CC), and tricalcium phosphate (tri-CP) found that tri-CP had the lowest calcium bioaccessibility at 46.07%.[1] Furthermore, in a Caco-2 cell model, tri-CP also demonstrated the lowest total intestinal uptake at 1.85%.[1]
Experimental Protocols
To ensure the reproducibility and validity of in vitro bioavailability studies, standardized protocols are essential. The following sections detail the methodologies for simulated gastrointestinal digestion and Caco-2 cell culture assays.
Simulated Gastrointestinal Digestion
This method simulates the physiological conditions of the human digestive system to determine the bioaccessibility of calcium from different sources. A commonly used static in vitro digestion model, such as the INFOGEST protocol, involves a sequential three-phase process:
-
Oral Phase:
-
Objective: To simulate the initial stage of digestion in the mouth.
-
Procedure: The calcium phosphate sample is mixed with a simulated salivary fluid (SSF) containing electrolytes and α-amylase. The pH is adjusted to approximately 7.0, and the mixture is incubated at 37°C for a short period (e.g., 2-5 minutes) with agitation.
-
-
Gastric Phase:
-
Objective: To mimic the acidic environment and enzymatic activity of the stomach.
-
Procedure: The "bolus" from the oral phase is mixed with a simulated gastric fluid (SGF) containing pepsin and electrolytes. The pH is lowered to around 2.0-3.0 using hydrochloric acid (HCl). The mixture is then incubated at 37°C for approximately 2 hours with continuous mixing.
-
-
Intestinal Phase:
-
Objective: To simulate the conditions of the small intestine where most nutrient absorption occurs.
-
Procedure: The "chyme" from the gastric phase is neutralized and mixed with a simulated intestinal fluid (SIF) containing pancreatin (a mixture of digestive enzymes including proteases, amylases, and lipases) and bile salts. The pH is adjusted to a neutral level (around 7.0). The mixture is incubated at 37°C for 2-4 hours with agitation.
-
Following the intestinal phase, the soluble fraction of calcium is separated from the insoluble residue by centrifugation or filtration. The calcium concentration in the soluble fraction is then quantified using methods such as atomic absorption spectrometry (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES). The bioaccessibility is calculated as the percentage of soluble calcium relative to the total calcium in the initial sample.
Caco-2 Cell Intestinal Uptake Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelial barrier. This assay assesses the transport of calcium across this cellular barrier.
-
Cell Culture and Differentiation:
-
Caco-2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
The cells are seeded onto permeable supports (e.g., Transwell® inserts) and allowed to grow and differentiate for approximately 21 days to form a confluent monolayer with well-developed tight junctions, which are characteristic of the intestinal epithelium. The integrity of the monolayer is monitored by measuring the transepithelial electrical resistance (TEER).
-
-
Calcium Transport Experiment:
-
The differentiated Caco-2 cell monolayers are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
The soluble fraction obtained from the simulated digestion of the calcium phosphate source is applied to the apical (upper) side of the cell monolayer, which represents the intestinal lumen.
-
The cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 2 hours).
-
Samples are collected from the basolateral (lower) side, representing the bloodstream, at specific time points.
-
-
Quantification of Calcium Transport:
-
The concentration of calcium in the basolateral samples is measured using AAS or ICP-OES.
-
The apparent permeability coefficient (Papp) can be calculated to quantify the rate of calcium transport across the cell monolayer. The percentage of calcium uptake is determined by comparing the amount of calcium transported to the basolateral side with the initial amount of calcium added to the apical side.
-
Visualizing the Experimental Workflow
The following diagram illustrates the sequential process of determining the in vitro bioavailability of a calcium phosphate source, from simulated digestion to cellular uptake analysis.
Caption: Workflow for in vitro calcium bioavailability assessment.
Conclusion
The in vitro bioavailability of calcium phosphate sources is intrinsically linked to their solubility under simulated physiological conditions. Generally, more acidic and amorphous forms of calcium phosphate exhibit higher solubility and, consequently, greater potential for absorption. Tricalcium phosphate has been shown to have lower bioaccessibility and intestinal uptake compared to other calcium salts like functionalized calcium carbonate and calcium citrate tetrahydrate.[1] The detailed experimental protocols provided herein offer a standardized framework for researchers to conduct comparative assessments and select the most appropriate calcium phosphate source for their specific application.
References
- 1. tabletscapsules.com [tabletscapsules.com]
- 2. An in vitro study to assess bioaccessibility and bioavailability of calcium from blue whiting ( Micromesistius poutassou ) fish bone powder – ScienceOpen [scienceopen.com]
- 3. In Vitro Solubility Characteristics of Six Calcium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alizarin Red and von Kossa Staining for Mineralization Assessment
For Researchers, Scientists, and Drug Development Professionals
In the fields of bone biology, tissue engineering, and drug discovery, the accurate assessment of mineralization is paramount. Alizarin Red S and von Kossa staining are two of the most widely employed histological techniques for detecting calcium deposits in cell cultures and tissue sections. While both methods serve to identify mineralization, they operate on different principles and offer distinct advantages and limitations. This guide provides a comprehensive comparison of these two staining methods, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in selecting the most appropriate technique for their specific needs.
Principles of Staining
Alizarin Red S is an anthraquinone dye that specifically chelates calcium ions, forming a bright orange-red complex.[1][2] This specific binding to calcium makes it a direct and widely accepted method for identifying calcium deposits in a variety of biological samples.[1] It is particularly useful for visualizing the mineralized matrix produced by osteoblasts during in vitro osteogenesis.[1][3]
Von Kossa staining , on the other hand, is an indirect method for detecting mineralization.[4][5] It is a silver nitrate-based technique where silver ions react with phosphate ions present in calcium phosphate deposits.[4][6][7] This reaction forms silver phosphate, which is then reduced to black metallic silver upon exposure to light, thus visualizing the mineralized areas.[4][7] It's important to note that this method detects the phosphate component and is not strictly specific for calcium, as it can also stain other minerals like carbonates and sulfates.[5][6]
Key Differences at a Glance
| Feature | Alizarin Red S | von Kossa |
| Target | Calcium cations[1][2][6] | Phosphate anions (indirectly indicates calcium)[4][5][6] |
| Specificity | High for calcium[2] | Less specific, can react with other anions[5][6] |
| Color of Stain | Orange-red to red[1] | Black or dark brown[5][6][7] |
| Quantification | Can be eluted and measured spectrophotometrically[8][9] | Typically quantified by image analysis (e.g., area fraction)[10] |
| Compatibility | Can be sensitive to subsequent staining procedures[11] | The silver precipitate is stable, allowing for subsequent staining[11] |
Experimental Protocols
Alizarin Red S Staining Protocol (for cell culture)
This protocol is adapted from several sources and provides a general guideline for staining mineralized cell cultures.[3][8][9]
-
Aspirate Culture Medium: Carefully remove the culture medium from the wells.
-
Rinse: Gently rinse the cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde or ice-cold 96% ethanol for 15-30 minutes at room temperature.[8][9][12]
-
Washing: Wash the fixed cells twice with deionized water to remove the fixative.[8]
-
Staining: Add a 2% Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring the cell layer is completely covered. Incubate for 20-45 minutes at room temperature.[9][13]
-
Remove Excess Stain: Aspirate the staining solution and wash the wells four to five times with deionized water to remove any unbound dye.[3][8]
-
Visualization: The mineralized nodules will appear as orange-red deposits and can be visualized using a bright-field microscope.
For quantification, the stain can be eluted using 10% acetic acid or 10% cetylpyridinium chloride, and the absorbance can be measured at approximately 405-570 nm.[8][9][14]
von Kossa Staining Protocol (for tissue sections)
This protocol is a standard method for staining paraffin-embedded tissue sections.[7][15][16]
-
Deparaffinization and Hydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[15][16]
-
Silver Nitrate Incubation: Cover the sections with a 1-5% silver nitrate solution and expose them to a strong light source (e.g., UV lamp or a 60-100 watt bulb) for 20-60 minutes, or until the calcium deposits turn black.[7][15][16]
-
Rinsing: Thoroughly rinse the sections in several changes of distilled water.[15][16]
-
Removal of Unreacted Silver: Incubate the sections in 5% sodium thiosulfate for 5 minutes to remove any unreacted silver.[15][16]
-
Washing: Wash the sections well in running tap water, followed by a rinse in distilled water.[5]
-
Counterstaining: Counterstain with a suitable nuclear stain, such as Nuclear Fast Red, for 5 minutes.[15][16]
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.[15][16]
Quantitative Data Comparison
The quantification of mineralization is crucial for objective comparison between experimental groups. Below is a summary of common quantification methods for both staining techniques.
| Staining Method | Quantification Approach | Measurement | Typical Units |
| Alizarin Red S | Elution & Spectrophotometry | Absorbance of the eluted stain | Optical Density (OD) at a specific wavelength (e.g., 562 nm)[8] |
| Image Analysis | Percentage of stained area | % Area | |
| von Kossa | Image Analysis | Percentage of stained area or number of mineralized nodules | % Area or Nodule Count[10][17] |
Example Experimental Data:
A study comparing mineralization in different cell cultures could yield data presented as follows:
| Cell Line | Treatment | Alizarin Red S Quantification (OD at 570 nm) | von Kossa Quantification (% Mineralized Area) |
| hFOB | Control | 0.85 ± 0.07 | 25.3 ± 3.1 |
| hFOB | Osteogenic Medium | 2.15 ± 0.12 | 68.7 ± 5.4 |
| MG63 | Control | 0.42 ± 0.05 | 12.1 ± 2.5 |
| MG63 | Osteogenic Medium | 1.58 ± 0.09 | 45.9 ± 4.2 |
Note: The data above is illustrative and will vary based on the experimental setup.
Visualizing the Workflow and Underlying Biology
To further clarify the experimental process and the biological context, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 4. Von Kossa stain - Wikipedia [en.wikipedia.org]
- 5. stainsfile.com [stainsfile.com]
- 6. Examination of Mineralized Nodule Formation in Living Osteoblastic Cultures Using Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webpath.med.utah.edu [webpath.med.utah.edu]
- 8. Alizarin red staining (mineralization) [bio-protocol.org]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. [Histonet] Von Kossa vs Alizarin Red [histonet.utsouthwestern.narkive.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. urmc.rochester.edu [urmc.rochester.edu]
- 16. von Kossa Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 17. mdpi.com [mdpi.com]
Levamisole Demonstrates Potent Inhibition of Beta-Glycerophosphate-Induced Vascular Calcification
A comprehensive analysis of experimental data reveals that levamisole effectively curtails vascular calcification induced by beta-glycerophosphate, primarily through the inhibition of alkaline phosphatase (ALP). This finding positions levamisole as a significant tool for researchers studying the mechanisms of vascular mineralization and exploring potential therapeutic interventions.
For researchers, scientists, and drug development professionals investigating vascular calcification, understanding the molecular underpinnings of this pathological process is paramount. Beta-glycerophosphate is widely used in in vitro models to mimic the conditions that lead to calcification of vascular smooth muscle cells (VSMCs). The available data strongly indicates that levamisole, a well-known anthelmintic with immunomodulatory properties, can dose-dependently block this induced calcification. The primary mechanism of action is the specific inhibition of tissue-nonspecific alkaline phosphatase (TNAP), a key enzyme in mineralization.
Comparative Efficacy of Levamisole in Inhibiting Calcification
Experimental studies consistently show a significant reduction in calcium deposition in VSMCs treated with levamisole in the presence of a calcifying medium containing beta-glycerophosphate. The inhibitory effect is dose-dependent, with higher concentrations of levamisole leading to a greater reduction in calcification.
| Cell Type | Calcification Inducer | Levamisole Concentration | Observed Effect on Calcification | Reference |
| Bovine Vascular Smooth Muscle Cells (BVSMCs) | Beta-glycerophosphate | Dose-dependent | Inhibition of calcification | [1][2][3] |
| Mouse Vascular Smooth Muscle Cells (MOVAS-1) | Beta-glycerophosphate | 1 mM | Significant reduction in calcium deposition | [4] |
| Rat Aorta (ex vivo) | Uremic conditions | 1 mM | Inhibition of pyrophosphate hydrolysis (a process related to calcification) | [5] |
Unraveling the Mechanism: The Role of Alkaline Phosphatase
Beta-glycerophosphate serves as a substrate for alkaline phosphatase. ALP hydrolyzes beta-glycerophosphate, leading to an increase in local inorganic phosphate concentration. This elevated phosphate level, in turn, promotes the formation and deposition of hydroxyapatite crystals, the mineral component of bone, resulting in vascular calcification.[1][2][6]
Levamisole acts as a specific inhibitor of alkaline phosphatase.[1][2] By blocking the activity of this enzyme, levamisole prevents the breakdown of beta-glycerophosphate, thereby averting the rise in local inorganic phosphate and subsequent mineralization.[5][7] This targeted inhibition makes levamisole a valuable tool for dissecting the role of ALP in vascular calcification.
Experimental Protocols
The following is a generalized protocol for assessing the effect of levamisole on beta-glycerophosphate-induced calcification in vascular smooth muscle cells, based on methodologies cited in the literature.[1][2][4]
1. Cell Culture and Seeding:
-
Vascular smooth muscle cells (e.g., bovine or mouse) are cultured in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Cells are seeded into multi-well plates and allowed to reach confluence.
2. Induction of Calcification:
-
Once confluent, the growth medium is replaced with a calcification medium.
-
The calcification medium is typically the standard growth medium supplemented with beta-glycerophosphate (e.g., 10 mM).
-
Control wells receive the standard growth medium without beta-glycerophosphate.
3. Treatment with Levamisole:
-
Experimental groups are treated with the calcification medium containing various concentrations of levamisole.
-
The medium is changed every 2-3 days for the duration of the experiment (typically 7-21 days).
4. Assessment of Calcification:
-
Alizarin Red S Staining: This stain binds to calcium deposits, appearing as red nodules. The stained deposits can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.
-
Von Kossa Staining: This method stains the phosphate in calcium phosphate deposits, which appear black.
-
Calcium Content Assay: The calcium deposited in the cell layer is dissolved using an acid (e.g., HCl), and the calcium concentration is measured using a colorimetric assay kit.
-
45Ca Accumulation: Radiolabeled calcium is added to the culture medium, and its incorporation into the cell layer is measured as an indicator of calcification.[1][2]
References
- 1. Beta-glycerophosphate accelerates calcification in cultured bovine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Upregulation of alkaline phosphatase and pyrophosphate hydrolysis: Potential mechanism for uremic vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-glycerophosphate accelerates calcification in cultured bovine vascular smooth muscle cells. | Semantic Scholar [semanticscholar.org]
- 7. Levamisole and inorganic pyrophosphate inhibit beta-glycerophosphate induced mineralization of bone formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Calcium Chloride and Calcium Glycerophosphate in Pediatric Parenteral Nutrition
For Researchers, Scientists, and Drug Development Professionals
The provision of adequate calcium and phosphorus is critical for bone mineralization and overall growth in pediatric patients, particularly preterm infants, who rely on parenteral nutrition (PN). However, the combination of these minerals in PN solutions is fraught with challenges, primarily the risk of calcium phosphate precipitation, which can lead to catastrophic clinical events.[1][2] The choice of calcium and phosphate salts is therefore a critical determinant of the safety and efficacy of pediatric PN formulations.
This guide provides an objective comparison between the use of calcium chloride, an inorganic salt, and calcium glycerophosphate, an organic salt, in pediatric PN solutions. It synthesizes experimental data on their chemical properties, solubility, compatibility, and clinical implications to inform researchers and drug development professionals.
Chemical and Physical Properties
The fundamental differences in the chemical nature of calcium chloride and calcium glycerophosphate dictate their behavior in PN solutions.
-
Calcium Chloride (CaCl₂): As a highly dissociated inorganic salt, calcium chloride readily releases free calcium (Ca²⁺) and chloride (Cl⁻) ions into the solution.[3] This high degree of ionization increases the risk of interaction with phosphate ions, leading to precipitation.[1][3] However, a significant advantage of calcium chloride is its low aluminum content, a crucial factor in neonatal care where aluminum toxicity is a concern.[4][5]
-
Calcium Glycerophosphate (CaGP): Calcium glycerophosphate is an organic salt that provides both calcium and phosphorus in a single molecule. The key advantage lies in the organic phosphate source, which has a lower propensity for precipitation compared to inorganic phosphate salts.[6][7] This enhanced solubility allows for the delivery of higher concentrations of both minerals to meet the high demands of pediatric patients.[8] In practice, organic phosphate is often supplied as sodium glycerophosphate, which is then combined with a calcium salt like calcium chloride or calcium gluconate.[4][9] The use of an organic phosphate source is the primary strategy to improve mineral compatibility in PN solutions.[7]
Solubility and Compatibility in PN Solutions
The primary concern when compounding pediatric PN is the precipitation of calcium and phosphate.[2] The choice of salt directly impacts the stability of the solution.
Calcium chloride's higher dissociation rate compared to organic calcium salts (like calcium gluconate) results in a greater concentration of free Ca²⁺, reducing its compatibility with inorganic phosphate.[3] Studies have shown that PN solutions compounded with calcium chloride and inorganic phosphate have a lower tolerance for mineral concentrations before precipitation occurs.[10]
In contrast, the use of an organic phosphate source, such as glycerophosphate, dramatically improves the solubility of calcium.[11][12] This allows for the safe administration of higher amounts of both calcium and phosphorus, which is often difficult to achieve with inorganic salts due to solubility limits.[13] Studies have demonstrated that sodium glycerophosphate is physically compatible with both calcium chloride and calcium gluconate at concentrations that would be impossible with inorganic phosphate, thereby eliminating the need for traditional precipitation curves.[5][12] A case report even highlighted how a PN solution compounded with sodium glycerophosphate prevented precipitation and patient harm after an accidental Y-site administration of calcium chloride.[14]
Data Presentation: Mineral Compatibility Studies
The following tables summarize quantitative data from key experimental studies comparing the compatibility of different calcium and phosphate sources.
Table 1: Compatibility of Calcium Chloride with Inorganic vs. Organic Phosphate
| Amino Acid Conc. | Calcium Chloride (mmol/L) | Max. Compatible INORGANIC Phosphate (mmol/L) | Max. Compatible ORGANIC Phosphate (as NaGP) (mmol/L) | Reference |
| ≥ 2.5% | 10 | 7.5 | ≥ 50 | [5][10] |
| 1.5% | 50 | Not Tested | 50 | [5] |
| 4% | 50 | Not Tested | 50 | [5] |
Table 2: Compatibility of Calcium Gluconate with Sodium Glycerophosphate (NaGP)
| Amino Acid Conc. | Calcium Gluconate (mEq/L) | Corresponding NaGP (mmol/L) | Outcome | Reference |
| 1.5% | 10 - 50 | 10 - 50 | No Precipitation | [12] |
| 4% | 10 - 50 | 10 - 50 | No Precipitation | [12] |
| 2.5% | 75 (mM/L) | 100 (mM/L) | Compatible | [4] |
Clinical and Metabolic Considerations
Beyond solubility, the choice of calcium salt has significant clinical implications.
Metabolic Acidosis: The high chloride load from calcium chloride can contribute to hyperchloremic metabolic acidosis, a condition where the blood becomes too acidic.[7][15] This is a particular concern in neonates whose kidneys may be immature and less able to excrete excess acid.[16][17] Total chloride loads exceeding 6 mEq/kg/day in low-birth-weight infants receiving TPN are associated with a higher incidence of metabolic acidosis.[15]
Aluminum Toxicity: Parenteral nutrition solutions can be a significant source of aluminum contamination, which is associated with neurotoxicity and metabolic bone disease in preterm infants.[2] Calcium chloride formulations generally contain less aluminum than calcium gluconate stored in glass vials, making calcium chloride a preferred option for reducing aluminum exposure.[4][5] The combination of calcium chloride with sodium glycerophosphate allows for a low-aluminum, high-mineral PN formulation.[5]
Bioavailability and Mineral Retention: Studies comparing the efficacy of calcium glycerophosphate against conventional mineral salts (calcium gluconate and potassium phosphate) found that at similar intake levels (approx. 1.5 mmol/kg/day), the net retention of calcium and phosphorus was comparable between the two groups.[8][18] However, the authors noted that these retention rates were still below the predicted intrauterine accretion rates for calcium and phosphorus.[8] The superior solubility of glycerophosphate is advantageous as it permits the higher mineral intakes necessary to better match in utero accretion and promote optimal bone mineralization.[8]
Clinical Outcomes: A long-term retrospective study spanning 15 years compared outcomes in neonatal intensive care units (NICUs) that used calcium chloride as the preferred calcium source with other U.S. NICUs. The study found that the use of calcium chloride was not associated with detectable adverse effects and was linked to a lower incidence of major morbidities, including chronic lung disease.[19][20]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below is the protocol for a key study that evaluated the physical compatibility of calcium chloride and sodium glycerophosphate.
Study: Physical Compatibility of Calcium Chloride and Sodium Glycerophosphate in Pediatric Parenteral Nutrition Solutions[5]
Objective: To test the solubility of calcium chloride in PN solutions compounded with sodium glycerophosphate (NaGP) as the organic phosphate source.
Methodology:
-
PN Solution Compounding: Five base PN solutions were prepared. To these, calcium chloride was added at concentrations of 10, 20, 30, 40, and 50 mEq/L, with corresponding NaGP concentrations of 10, 20, 30, 40, and 50 mmol/L.
-
Variable Parameters: Each of the five concentration sets was compounded in two different amino acid concentrations (1.5% and 4%) and included standard amounts of cysteine and lipids.
-
Compatibility Evaluation: The physical stability of the solutions was assessed through multiple methods:
-
Visual Inspection: Solutions were checked for any precipitation, haze, or color change against a black and white background.
-
Microscopic Evaluation: Solutions were examined under a microscope for the presence of microcrystals.
-
Particle Count Analysis: Solutions were analyzed according to U.S. Pharmacopeia (USP) <788> standards for particulate matter in injections. A solution was deemed compatible if it contained <25 particles/mL ≥10 μm and <3 particles/mL ≥25 μm.[4]
-
-
Results: Across all tested concentrations and conditions, no physical changes, microcrystals, or unacceptable particle counts were detected. The study concluded that calcium chloride is physically compatible with NaGP at the tested concentrations.[5]
Mandatory Visualizations
Diagrams of Key Pathways and Processes
Caption: Comparison of precipitation risk between inorganic and organic phosphate sources in PN solutions.
Caption: Experimental workflow for testing the physical compatibility of minerals in PN solutions.
Caption: Clinical decision logic for selecting calcium and phosphate sources in pediatric PN.
Summary and Conclusion
The selection of calcium and phosphate salts is a critical decision in the formulation of pediatric PN solutions, with significant implications for safety and nutritional efficacy. While calcium chloride offers the benefit of low aluminum content, its use with traditional inorganic phosphate is limited by a high risk of precipitation. The advent of organic phosphate sources, namely glycerophosphate, has shifted the paradigm.
Table 3: Head-to-Head Comparison
| Feature | Calcium Chloride (+ Inorganic Phosphate) | Calcium Source + Calcium/Sodium Glycerophosphate |
| Precipitation Risk | High, due to high dissociation of CaCl₂.[1][3] | Very Low, allows for higher mineral concentrations.[5][12] |
| Mineral Delivery | Limited by solubility curves.[2] | Enables higher doses to meet pediatric needs.[8] |
| Metabolic Acidosis Risk | Higher, due to significant chloride load.[7][15] | Lower, avoids high chloride load from the calcium salt. |
| Aluminum Content | Low.[4][5] | Depends on the chosen calcium salt (low with CaCl₂).[4] |
| Clinical Flexibility | Low, requires strict adherence to compatibility curves. | High, eliminates the need for precipitation curves.[5] |
References
- 1. Understanding the Role of Calcium and Phosphorus in TPN [pharmko.com]
- 2. researchgate.net [researchgate.net]
- 3. Experience of compounding total parenteral nutrition admixtures for preterm infants in a hospital pharmacy: evidence of calcium and phosphate compatibility problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physical Compatibility of Calcium Chloride and Sodium Glycerophosphate in Pediatric Parenteral Nutrition Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro solubility of calcium glycerophosphate versus conventional mineral salts in pediatric parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espen.org [espen.org]
- 8. Efficacy of calcium glycerophosphate vs conventional mineral salts for total parenteral nutrition in low-birth-weight infants: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Calcium Chloride in Neonatal Parenteral Nutrition: Compatibility Studies Using Laser Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physical Compatibility of Sodium Glycerophosphate and Calcium Gluconate in Pediatric Parenteral Nutrition Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium and phosphate solubility in neonatal parenteral nutrient solutions containing TrophAmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Avoidance of Overt Precipitation and Patient Harm Following Errant Y-Site Administration of Calcium Chloride and Parenteral Nutrition Compounded With Sodium Glycerophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neonatal metabolic acidosis: effect of chloride from normal saline flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pediatric Metabolic Acidosis: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 17. cavuhb.nhs.wales [cavuhb.nhs.wales]
- 18. researchgate.net [researchgate.net]
- 19. Calcium chloride in neonatal parenteral nutrition: A 15 year experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. providence.elsevierpure.com [providence.elsevierpure.com]
Safety Operating Guide
Proper Disposal of Calcium 1-Glycerophosphate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. This guide provides detailed, step-by-step procedures for the disposal of Calcium 1-glycerophosphate, a substance generally not classified as hazardous.[1][2][3] However, adherence to institutional and local regulations is paramount.[1][2]
I. Pre-Disposal and Waste Minimization
Before beginning any experimental work, it is crucial to have a waste disposal plan in place.[4] To minimize waste generation, researchers should:
-
Order Appropriately: Purchase the smallest necessary quantity of this compound for your research needs.[5]
-
Maintain Inventory: Keep an accurate inventory of all chemicals to avoid unnecessary purchases.[5]
-
Share Surplus: Offer unneeded this compound to other labs within your institution.[4]
II. Step-by-Step Disposal Protocol
Step 1: Identification and Classification
-
Confirm the waste material is this compound.
-
While generally considered non-hazardous, it is essential to consult your institution's specific guidelines and local regulations, as they may have different classifications.[2][6] Laboratory personnel should treat all waste chemicals as potentially hazardous until confirmed otherwise by their institution's safety office.[7]
Step 2: Segregation of Waste
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[4][8]
-
Specifically, keep it separate from strong oxidizing agents and highly acidic or alkaline materials to prevent potential exothermic reactions.[1]
-
Collect waste in a designated, compatible, and properly sealed container.[4][9] The original product container is often a suitable choice.[7]
Step 3: Labeling and Storage
-
Clearly label the waste container with "Waste this compound" and any other information required by your institution, such as the date and responsible researcher.[8]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][9]
-
Ensure the storage area is a designated satellite accumulation area if required by your institution's policies.[5]
Step 4: Disposal of Unused Solid Material
-
Collection: Place the solid this compound into a clearly labeled waste container.[10]
-
Contact Environmental Health and Safety (EHS): Arrange for pickup by your institution's EHS or a certified chemical waste disposal contractor.[5]
Step 5: Disposal of Aqueous Solutions
-
Avoid Sewer Disposal: Do not pour solutions of this compound down the drain unless you have explicit permission from your institution's EHS office.[1][3][6][11]
-
Collection: Collect aqueous waste containing this compound in a designated, sealed, and labeled container.
-
Disposal: Dispose of the container through your institution's chemical waste program.
Step 6: Decontamination and Disposal of Empty Containers
-
Empty Thoroughly: Ensure the container is as empty as possible.[4]
-
Rinsing: For containers that held non-hazardous materials like this compound, rinsing with water may be sufficient. The rinsate should be collected and disposed of as chemical waste.[4][7]
-
Deface Label: Completely remove or deface the original product label.[7]
-
Final Disposal: Dispose of the clean, empty container in the regular trash or recycling, as per your institution's guidelines.[7]
III. Quantitative Disposal Data
The reviewed safety data sheets and disposal guidelines do not specify quantitative limits for the disposal of this compound, as it is not typically classified as a hazardous waste.[1][2][3] Disposal procedures are therefore dictated by general prudent laboratory practices and local regulations rather than specific concentration thresholds.
| Parameter | Value | Source |
| Hazard Classification | Not classified as hazardous | [1][2][3] |
| UN Number for Transport | Not applicable (Not dangerous goods) | [1][2][3] |
| Water Hazard Class | nwg (Non-hazardous to water) | [1] |
IV. Experimental Protocols and Workflows
Accidental Spill Cleanup Protocol
-
Ensure Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] If a significant amount of dust is generated, use respiratory protection.[10]
-
Containment: For a solid spill, prevent further dispersal of the powder.[2]
-
Cleanup:
-
Final Cleaning: Clean the spill area with water and dispose of the cleaning materials as waste.[10]
-
Disposal: Seal and label the waste container and dispose of it through your institution's chemical waste program.[9]
Logical Workflow for Disposal Decision-Making
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. Calcium Glycerophosphate EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistics for Handling Calcium 1-Glycerophosphate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Calcium 1-glycerophosphate, including detailed operational and disposal plans.
Personal Protective Equipment (PPE) and Engineering Controls
While this compound is not classified as a hazardous substance, adherence to good industrial hygiene and laboratory safety practices is crucial.[1] The following PPE and engineering controls are recommended to minimize exposure and ensure a safe working environment.
| Control Type | Recommendation |
| Engineering Controls | Use in a well-ventilated area. Good general ventilation, such as 10 air changes per hour, is typically sufficient.[1] If dust formation is likely, process enclosures or local exhaust ventilation should be used.[2] |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[1][3] An eye wash fountain should be readily available in the work area.[4] |
| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves.[1][2] Gloves should be inspected before use.[3] |
| Respiratory Protection | In cases of insufficient ventilation or when dust is generated, a suitable dust respirator should be worn.[1][2] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final use is critical for safety and maintaining the integrity of the compound.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[5][6]
-
Keep away from incompatible materials such as strong oxidizing agents, heat, and sources of ignition.[2][4]
-
This compound is hygroscopic; therefore, it is important to protect it from moisture.[7]
Step 2: Preparation for Use
-
Before handling, ensure all recommended PPE is worn correctly.
-
Handle the substance in a designated well-ventilated area to avoid dust formation.[6]
Step 3: Handling and Use
-
Do not eat, drink, or smoke in the area where the chemical is handled.[8]
-
Wash hands thoroughly after handling.[1]
-
In case of accidental contact, follow the first-aid measures outlined below.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[9][10] Seek medical attention if irritation develops or persists.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water.[1] Remove any contaminated clothing.[4] Get medical attention if irritation develops. |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms develop or persist. |
| Ingestion | Rinse mouth with water and then drink plenty of water.[9] Do not induce vomiting. Seek medical attention if symptoms occur.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Step 1: Unused Material
-
Dispose of waste and residues in accordance with local, state, and federal regulations.[1][4][8]
-
Do not discharge into drains, water courses, or onto the ground.[1][3]
Step 2: Container Disposal
-
Empty containers should be taken for local recycling, recovery, or waste disposal.[7]
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]
-
Alternatively, packaging can be punctured to render it unusable for other purposes before disposal in a sanitary landfill.[3]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Calcium Glycerophosphate EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Specifications, Uses, SDS of Calcium Glycerophosphate Manufacturers [kingofchemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.it [fishersci.it]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
